Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBDXZHDOPOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857202 | |
| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-52-4 | |
| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This compound, possessing a quaternary α-aryl cyclohexanone scaffold, represents a valuable building block in modern medicinal chemistry for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and evaluation. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction and Significance
The α-aryl cyclohexanone motif is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules. The introduction of a fluorine atom on the aromatic ring, as in this compound, offers a powerful tool for modulating metabolic stability, pKa, and binding affinity through specific electronic interactions. This guide elucidates the core characteristics of this specific compound, providing a foundational data set for its incorporation into drug design and development programs. Understanding its synthesis and physicochemical properties is paramount for its effective utilization as a chemical intermediate.[1][2][3]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical parameters for this compound are summarized below.
Chemical Structure and Identifiers
-
IUPAC Name: methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate[4]
-
CAS Number: 1384265-52-4[4]
-
Molecular Formula: C₁₄H₁₅FO₃
-
Molecular Weight: 250.27 g/mol [4]
-
Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F[4]
Physicochemical Data Summary
The following table consolidates key experimental and predicted physicochemical properties critical for drug development, such as solubility and lipophilicity.
| Property | Value | Method | Source |
| Molecular Weight | 250.27 g/mol | Calculated | [4] |
| logP (Octanol/Water) | 2.69 | Calculated | [4] |
| Hydrogen Bond Acceptors | 3 | Calculated | Fluorochem |
| Hydrogen Bond Donors | 0 | Calculated | Fluorochem |
| Melting Point | Not available | Experimental data not found | - |
| Boiling Point | Not available | Experimental data not found | - |
| Aqueous Solubility | To be determined | See Protocol 2.1 | - |
Synthesis and Purification
There is no single, established public-domain synthesis for this compound. Therefore, a robust and logical three-step synthetic pathway is proposed, starting from commercially available precursors. The chosen route leverages well-understood, high-yielding reaction mechanisms common in organic synthesis.
Proposed Synthetic Pathway
The synthesis is designed to proceed through three key stages:
-
Michael Addition: Formation of the crucial carbon-carbon bond between the aryl and cyclohexanone moieties.
-
Acid-Catalyzed Hydrolysis: Conversion of the nitrile intermediate to a carboxylic acid.
-
Fischer Esterification: Formation of the final methyl ester product.
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
-
Rationale: This step employs a tandem Michael addition and Thorpe-Ziegler cyclization. The Michael addition creates the initial bond, and the subsequent intramolecular cyclization of the resulting dinitrile (formed in situ or from a related precursor) forms the six-membered ring.[5][6][7][8] The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the phenylacetonitrile without competing side reactions.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (200 mL).
-
Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ. Allow the metal to react completely.
-
To the cooled solution, add 2-fluorophenylacetonitrile (1.0 eq).
-
Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Step 2: Hydrolysis to 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
-
Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of strong acid and heat is necessary to drive the reaction to completion, proceeding through an amide intermediate.[8][9][10][11]
-
Protocol:
-
Combine the purified nitrile from Step 1 (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water (10 volumes).
-
Heat the mixture to reflux (approx. 120-130°C) for 12-18 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to a constant weight. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed if further purification is needed.
-
Step 3: Fischer Esterification to this compound
-
Rationale: Fischer esterification is a classic, equilibrium-driven process. Using the alcohol (methanol) as the solvent provides a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the ester product. A strong acid catalyst is required to protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by methanol.[9][12][13][14]
-
Protocol:
-
Suspend the carboxylic acid from Step 2 (1.0 eq) in methanol (20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water, then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Workflow for analytical characterization and QC.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. Specific chemical shifts are predicted based on the electronic environment of each nucleus.[15][16]
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.2-7.5 (m, 4H): Aromatic protons of the 2-fluorophenyl group. The fluorine substitution and ortho-positioning will create complex splitting patterns.[17][18]
-
δ 3.75 (s, 3H): Methyl ester protons (-OCH₃). This will be a sharp singlet as there are no adjacent protons.
-
δ 2.2-2.8 (m, 8H): Cyclohexane ring protons. These protons will exhibit complex multiplets due to diastereotopicity and coupling with each other. Protons alpha to the ketone will be the most deshielded.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~175: Ester carbonyl carbon (C=O).[15]
-
δ ~160 (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). A large one-bond coupling constant is characteristic.
-
δ ~115-135: Remaining aromatic carbons.
-
δ ~55: Quaternary carbon (C1 of the cyclohexane ring).
-
δ ~52: Methyl ester carbon (-OCH₃).[23]
-
δ ~30-45: Cyclohexane methylene carbons (-CH₂-).
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is excellent for identifying key functional groups based on their characteristic vibrational frequencies.[4][24][25][26][27]
-
Predicted Major Absorption Bands (cm⁻¹):
-
~3050-3080: Aromatic C-H stretch.
-
~2850-2960: Aliphatic C-H stretch (cyclohexane and methyl groups).
-
~1735-1745: Ester C=O stretch. This is typically at a higher frequency than a ketone.[4][26]
-
~1710-1715: Ketone C=O stretch.[21][27] The presence of two distinct carbonyl peaks is a key diagnostic feature.
-
~1600 & ~1480: Aromatic C=C skeletal vibrations.
-
~1250-1150: Ester C-O stretch (strong and characteristic).
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under ionization.
-
Predicted Fragmentation (Electron Ionization - EI):
General Analytical Protocols
-
General IR Spectroscopy Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping with isopropyl alcohol.
-
Acquire a background spectrum.
-
Place a small amount of the purified solid or a drop of the concentrated solution onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum to identify key absorption peaks.[20][30][31]
-
-
General Mass Spectrometry Protocol (EI-MS):
-
Dissolve a small sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Inject the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.
-
Ionize the sample using a standard electron energy (e.g., 70 eV).
-
Acquire the mass spectrum, scanning a relevant m/z range (e.g., 40-400 amu).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.[21][32]
-
Experimental Protocols for Physicochemical Properties
Protocol: Kinetic Aqueous Solubility Determination
-
Rationale: Kinetic solubility is a high-throughput method crucial in early drug discovery to assess how readily a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer. This mimics the conditions of many in vitro assays.[19][28][33][34]
-
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.
-
Filtration: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh 96-well collection plate to remove any precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.[4][33]
-
Protocol: LogP Determination (Shake-Flask Method)
-
Rationale: The partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its direct and accurate measurement.[25][35]
-
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine a known volume of the octanol stock solution with an equal volume of the pre-saturated buffer.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).[24][27]
-
References
- Fluorochem. (n.d.). Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate.
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]
-
Alsenz, J. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Quora. (2023). How do you find the IR spectrum of a compound?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
- Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof.
-
YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from [Link]
-
Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Chem-Station International Edition. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (2025). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubMed. (2005). Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: application to the synthesis of (-)-epibatidine. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
PubMed. (2025). Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy Nitriles. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Retrieved from [Link]
-
Alpha Chemical Corp. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits. Retrieved from [Link]
-
Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Light-induced reactions of 2-(N-alkyl-N-arylamino)cyclohexanones and related amino-cycloalkanones. Retrieved from [Link]
Sources
- 1. Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: application to the synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alphachem.biz [alphachem.biz]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cyclohexanone oxime(100-64-1) 13C NMR spectrum [chemicalbook.com]
- 23. bhu.ac.in [bhu.ac.in]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.pg.edu.pl [chem.pg.edu.pl]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. GCMS Section 6.11.2 [people.whitman.edu]
- 30. scienceready.com.au [scienceready.com.au]
- 31. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.aip.org [pubs.aip.org]
- 33. Video: IR Absorption Frequency: Delocalization [jove.com]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
A Technical Guide to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4): A Key Intermediate in Modern Drug Synthesis
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, CAS 1384265-52-4, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a key building block for Venetoclax, a first-in-class BCL-2 selective inhibitor. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, presents methods for analytical characterization, discusses its critical application in medicinal chemistry, and provides essential safety and handling protocols. The guide is designed to equip researchers and drug development professionals with the technical knowledge required for the effective synthesis, analysis, and application of this important molecule.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule featuring a fluorinated aromatic ring attached to a functionalized cyclohexane core. This unique structure makes it a valuable synthon in multi-step pharmaceutical manufacturing.
| Property | Value | Source |
| CAS Number | 1384265-52-4 | [1] |
| Molecular Formula | C14H15FO3 | [1] |
| Molecular Weight | 250.27 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Purity | ≥95% (Commercially available) | [1] |
| Storage Conditions | +4°C, Inert atmosphere, Light sensitive | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective approach involves a Michael addition reaction followed by a Dieckmann condensation.
Conceptual Synthesis Workflow
The overall strategy is to construct the substituted cyclohexane ring by first forming a key dinitrile intermediate, which is then cyclized, hydrolyzed, and esterified.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Michael Addition
-
To a stirred, cooled (0-5 °C) suspension of sodium hydride (1.1 eq) in anhydrous THF, add a solution of 2-fluorophenylacetonitrile (1.0 eq) dropwise under a nitrogen atmosphere.
-
Allow the mixture to stir for 30 minutes at 0-5 °C.
-
Add acrylonitrile (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dinitrile intermediate.
Causality Explanation: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the benzylic carbon of 2-fluorophenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as the nucleophile in a conjugate addition (Michael reaction) to the electron-deficient alkene of acrylonitrile. Anhydrous conditions are essential to prevent quenching the base.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Dissolve the crude dinitrile intermediate from Step 1 in a suitable solvent like ethanol.
-
Add a strong base such as sodium ethoxide (2.0 eq) and heat the mixture to reflux for 4-6 hours to induce intramolecular cyclization.
-
Cool the reaction mixture and slowly add concentrated sulfuric acid.
-
Heat the acidic mixture to reflux for 8-12 hours to effect hydrolysis of the nitrile groups and subsequent decarboxylation.
-
Cool the mixture and pour it onto ice. The carboxylic acid product often precipitates and can be collected by filtration.
Causality Explanation: The Dieckmann condensation is an intramolecular Claisen condensation that forms the cyclohexanone ring. The strong base deprotonates the carbon alpha to one of the nitrile groups, which then attacks the other nitrile group. The subsequent acidic workup serves a dual purpose: it hydrolyzes the resulting enamine and both nitrile groups to carboxylic acids, and the heat promotes the decarboxylation of the geminal di-acid, yielding the more stable keto-acid.
Step 3: Esterification
-
Suspend the crude 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux for 4-8 hours until TLC or HPLC analysis indicates complete conversion.
-
Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable solvent like dichloromethane.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to obtain the final product.
Analytical Characterization and Quality Control
To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the ~7.0-7.5 ppm range), the methyl ester protons (singlet ~3.7 ppm), and the aliphatic cyclohexane protons (complex multiplets in the ~1.5-3.0 ppm range). |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester, >170 ppm), aromatic carbons (including the carbon-fluorine coupled signal), the methyl ester carbon (~52 ppm), and the aliphatic carbons of the cyclohexane ring. |
| Mass Spec (MS) | The molecular ion peak [M]+ at m/z = 250.27, along with characteristic fragmentation patterns. |
| HPLC | A single major peak under appropriate chromatographic conditions, used to determine purity (typically >99% for pharmaceutical applications).[2][3] |
| FTIR | Characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and the C-F stretch (~1230 cm⁻¹). |
Application in Medicinal Chemistry: Synthesis of Venetoclax
The primary and most significant application of this compound is as a key intermediate in the large-scale synthesis of Venetoclax (ABT-199).[3][4][5] Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an important anti-apoptotic protein, making it a groundbreaking therapy for certain types of leukemia.[3][5]
The synthesis of Venetoclax is a convergent process where complex fragments are prepared separately and then combined.[4][5] Our title compound serves as a precursor to the central cyclohexene core of the final drug molecule.
Caption: Role of the title compound in the convergent synthesis of Venetoclax.
In the improved, second-generation synthesis of Venetoclax, the ester (our title compound) is hydrolyzed to its corresponding carboxylic acid.[3][4] This acid is then coupled with another key fragment via a palladium-catalyzed Buchwald-Hartwig amination reaction to construct a central biaryl amine linkage.[3][4][5] This convergent approach significantly improved the overall yield and robustness of the manufacturing process, enabling the production of large quantities of the active pharmaceutical ingredient (API) with consistently high purity (>99%).[3][4]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
General Handling : Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.[6] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards).[7]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The compound is noted to be light-sensitive and should be stored under an inert atmosphere for long-term stability.[1]
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Skin Contact : Wash off immediately with plenty of soap and water.[7]
-
Ingestion : Do NOT induce vomiting. Seek medical attention.[7]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[7]
-
Conclusion
This compound is more than a specialty chemical; it is an enabling component in the production of life-saving therapeutics. Its well-defined synthesis and critical role in the convergent manufacturing of Venetoclax underscore the importance of such intermediates in modern pharmaceutical development. This guide has provided the essential technical framework for its synthesis, characterization, and safe handling, empowering researchers to utilize this valuable building block effectively in their drug discovery and development endeavors.
References
- Chongqing Sansheng Industrial Co., Ltd. (2019). Preparation method of Venetoclax intermediate and product. CN107033142B.
-
AccelaChem. (n.d.). This compound. Retrieved from [Link]
-
Cernak, T., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 894-903. Retrieved from [Link]
-
Scite.ai. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Retrieved from [Link]
- Google Patents. (2017). A kind of synthetic method of Venetoclax key intermediates. CN107033142A.
-
ResearchGate. (2020). Synthetic Routes for Venetoclax at Different Stages of Development. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
Sources
- 1. 1384265-52-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic data for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (¹H NMR, ¹³C NMR, IR, MS)
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384265-52-4).[1] As a key intermediate in medicinal chemistry and materials science, robust analytical methods for its structural confirmation and purity assessment are paramount. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive reference for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound and its derivatives.
Introduction and Molecular Structure
This compound is a multi-functionalized organic molecule featuring a quaternary stereocenter. Its structure incorporates a cyclohexanone ring, a methyl ester, and a 2-fluorophenyl group. This unique combination of moieties necessitates a multi-technique approach for unambiguous characterization. Spectroscopic analysis is not merely a data-gathering exercise; it is a fundamental tool for verifying molecular architecture, ensuring sample purity, and providing the empirical evidence required to support further research and development.
The strategic placement of the electron-withdrawing fluorine atom on the aromatic ring, coupled with the ketone and ester functionalities, creates a distinct electronic environment that is reflected in its spectral signatures. Understanding these signatures is crucial for anyone synthesizing or utilizing this compound.
Sources
An In-Depth Technical Guide on the Crystal Structure Determination of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the crystal structure of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This document will detail the synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction, offering insights into the experimental design and data interpretation critical for understanding the molecule's three-dimensional arrangement and its implications for medicinal chemistry.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated cycloalkyl building blocks, in particular, are of significant interest as they offer a means to explore novel chemical space and optimize pharmacokinetic and pharmacodynamic properties.[2][3] this compound is a compound of interest due to its hybrid structure, combining a fluorinated aromatic ring with a cyclohexanone core—a common motif in pharmacologically active molecules.[4] Elucidating its precise three-dimensional structure is paramount for rational drug design, enabling a deeper understanding of its conformational preferences and potential intermolecular interactions with biological targets.[5]
Part 1: Synthesis and Characterization
A plausible synthetic route to this compound is proposed, based on established organic chemistry principles. The synthesis of related cyclohexanone derivatives often involves multi-step processes, and a similar approach can be adopted here.[6][7]
Proposed Synthetic Protocol:
-
Starting Materials: Commercially available 1,4-cyclohexanedione monoethylene ketal and 2-fluorobromobenzene.
-
Grignard Reaction: Formation of a Grignard reagent from 2-fluorobromobenzene, followed by its reaction with the protected cyclohexanedione to introduce the 2-fluorophenyl group at the 1-position.
-
Deprotection: Acid-catalyzed removal of the ketal protecting group to reveal the ketone functionality.
-
Carboxymethylation: Introduction of the methyl carboxylate group at the 1-position, potentially via a Strecker-type reaction followed by hydrolysis and esterification, a method utilized in the synthesis of similar functionalized piperidines.[8]
-
Purification: The final product would be purified using column chromatography to ensure high purity, which is crucial for successful crystallization.
Characterization: The synthesized compound would be thoroughly characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical identity and purity prior to crystallization attempts.
Part 2: Single-Crystal Growth and X-ray Diffraction Analysis
The determination of the molecular structure at an atomic level is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.[9][10][11]
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure can be broken down into several key stages, from growing suitable crystals to refining the final structural model.
Caption: Figure 1: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Detailed Methodologies:
1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[12] Various crystallization techniques should be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13] The crystal is rotated, and diffraction patterns are collected at various orientations.[9]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.[13] The initial crystal structure is solved using computational methods, such as direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.[14]
Part 3: Anticipated Structural Features and Analysis
While the specific crystal structure of this compound is not yet publicly available, we can anticipate several key structural features based on its chemical composition and related known structures.
Expected Molecular Geometry and Conformation:
The cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain. The bulky 2-fluorophenyl and methyl carboxylate groups at the C1 position will likely influence the conformational preference of the ring. The orientation of the 2-fluorophenyl ring relative to the cyclohexanone ring will be of particular interest, as it can affect intermolecular interactions.
Intermolecular Interactions:
The presence of a carbonyl group, a fluorine atom, and an ester moiety suggests the possibility of various non-covalent interactions that will dictate the crystal packing.
Caption: Figure 2: A diagram illustrating potential intermolecular interactions in the crystal lattice.
Potential interactions to be analyzed from the diffraction data include:
-
C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the cyclohexane or phenyl rings and the oxygen atoms of the carbonyl and ester groups.
-
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom.
-
π-π Stacking: Potential stacking interactions between the 2-fluorophenyl rings of adjacent molecules.
Crystallographic Data Summary:
Upon successful structure determination, the crystallographic data would be presented in a standardized format as shown in Table 1.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₅FO₃ |
| Formula Weight | 250.27 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Conclusion
This technical guide outlines a comprehensive approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of this molecule. The resulting structural information will be invaluable for understanding its chemical properties and for guiding future drug discovery efforts involving fluorinated cyclohexanone scaffolds.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
-
ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-active fluorinated cyclohexenones. Retrieved from [Link]
-
ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 65(15), 10235-10284. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Angene Chemical. (n.d.). Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate(CAS# 80912-51-2). Retrieved from [Link]
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Reaction Mechanism: Formation of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is a valuable synthetic intermediate, particularly as a scaffold in medicinal chemistry due to its rigid three-dimensional structure and versatile functional groups. This guide provides an in-depth exploration of its formation, focusing on the underlying reaction mechanism. The synthesis is achieved through a robust and efficient one-pot, three-step sequence involving a double Michael addition followed by an intramolecular cyclization and subsequent hydrolytic workup. By dissecting each mechanistic step, this document aims to provide researchers with the causal logic required for experimental design, optimization, and adaptation of this powerful synthetic strategy.
Overall Synthetic Transformation
The synthesis of the target compound originates from two readily available starting materials: 2-fluorophenylacetonitrile and methyl acrylate. The overall transformation can be summarized as the construction of the cyclohexanone ring through the sequential formation of two carbon-carbon single bonds and one carbon-carbon double bond, which is subsequently hydrolyzed.
The core strategy is a base-catalyzed tandem reaction sequence:
-
Double Michael Addition: The carbanion derived from 2-fluorophenylacetonitrile acts as a nucleophile in two consecutive conjugate additions to two equivalents of methyl acrylate.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The resulting linear dicarboxylate undergoes an intramolecular condensation to form the six-membered ring.
-
Hydrolysis, Decarboxylation & Esterification: An acidic workup converts the cyclic intermediate into the final keto-ester product.
This one-pot approach is highly efficient for creating densely functionalized cyclic systems from simple acyclic precursors.[1]
In-Depth Reaction Mechanism
The entire process is a cascade of fundamental organic reactions, each step predicated on the electronic properties of the intermediates. A strong base, such as sodium ethoxide or potassium tert-butoxide, is typically employed to initiate and sustain the reaction cascade.
Step A: Nucleophile Generation
The reaction is initiated by the deprotonation of 2-fluorophenylacetonitrile. The α-proton is significantly acidic due to the resonance stabilization of the resulting conjugate base. The negative charge is delocalized over the adjacent aromatic ring and, more significantly, the electron-withdrawing nitrile group.
2-Fluorophenylacetonitrile + Base ⇌ [2-Fluorophenyl(cyano)methyl] Anion
This carbanion is the key nucleophilic species that drives the subsequent bond-forming events.
Step B: Sequential Michael Additions
The generated carbanion acts as a potent Michael donor. It undergoes a 1,4-conjugate addition to the electron-deficient β-carbon of methyl acrylate, a Michael acceptor.[2][3]
-
First Michael Addition: The carbanion attacks the first equivalent of methyl acrylate, forming a new carbon-carbon bond and an intermediate enolate, which is rapidly protonated by the solvent or trace acid to yield the mono-adduct.
-
Second Michael Addition: The mono-adduct still possesses an acidic α-proton. The base deprotonates this position again, regenerating a carbanion. This new nucleophile attacks a second equivalent of methyl acrylate in an identical fashion.[4]
This sequence results in the formation of a key linear intermediate: dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate . This intermediate contains all the necessary atoms for the subsequent cyclization. A similar strategy involving a double Michael addition of arylacetonitriles to acrylates is a known method for synthesizing substituted cyclohexanone systems.[1]
Step C: Intramolecular Cyclization (Thorpe-Ziegler Reaction)
This is the critical ring-forming step. In the presence of a strong base, an intramolecular condensation occurs. This reaction is an analogue of the Dieckmann condensation, often referred to as a Thorpe-Ziegler reaction when a nitrile is involved.[5][6]
-
Enolate Formation: The base removes a proton from the carbon α to one of the ester carbonyl groups, creating an enolate.
-
Nucleophilic Attack: This enolate then attacks the electrophilic carbon of the nitrile group at the other end of the chain.
-
Ring Closure: This attack forms a new carbon-carbon bond, resulting in a six-membered ring. The initial product is a cyclic imine, which tautomerizes to the more stable enamine form. The product is a cyclic β-enamino nitrile ester.
This cyclization is thermodynamically favored due to the formation of a stable six-membered ring.[7][8]
Step D: Hydrolysis, Decarboxylation, and Esterification
The final product is obtained after a vigorous acidic workup, typically by heating the crude cyclized intermediate in an acidic alcoholic solution (e.g., H₂SO₄ in methanol). This single step accomplishes three crucial transformations:
-
Hydrolysis: The enamine and nitrile functionalities are both hydrolyzed to carbonyl groups. The enamine hydrolyzes to the ketone at position 4, and the nitrile hydrolyzes to a carboxylic acid at position 1.
-
Decarboxylation: The resulting intermediate is a β-keto acid, which is thermally unstable. Upon heating, it readily undergoes decarboxylation, losing a molecule of CO₂. This step is essential for removing the cyano-derived carboxyl group.
-
Fischer Esterification: The remaining carboxylic acid group at position 1 is esterified by the methanol solvent under acidic catalysis to yield the final product, this compound.
Experimental Protocol
This protocol is a representative, self-validating system derived from established methodologies for analogous transformations.[1] It is designed to ensure reaction completion and facilitate purification.
Materials:
-
2-Fluorophenylacetonitrile
-
Methyl acrylate
-
Potassium tert-butoxide (t-BuOK)
-
Tert-butanol (anhydrous)
-
Diethyl ether
-
Sulfuric acid (concentrated)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2.2 equivalents) and anhydrous tert-butanol.
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in tert-butanol dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at 0 °C.
-
Michael Additions: Add methyl acrylate (2.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Cyclization: The intramolecular cyclization proceeds concurrently under these basic conditions.
-
Quenching: Carefully pour the reaction mixture into ice-cold water and acidify with 2 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Hydrolysis & Esterification: Evaporate the solvent under reduced pressure. To the crude residue, add a 10:1 mixture of methanol and concentrated sulfuric acid. Reflux the mixture for 8-12 hours.
-
Workup and Purification: Cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Data and Visualization
Table 1: Reagent Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Moles (for 10g scale) | Mass/Volume |
| 2-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 1.0 | 0.074 | 10.0 g |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 2.1 | 0.155 | 13.4 g (14.1 mL) |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.2 | 0.163 | 18.3 g |
Reaction Mechanism Flowchart
The following diagram illustrates the complete mechanistic pathway from starting materials to the final product.
Caption: Mechanistic pathway for the formation of the target compound.
Conclusion
The synthesis of this compound is a prime example of a tandem reaction strategy, where multiple bonds and a complex ring system are constructed with high efficiency in a single pot. Understanding the nuanced mechanism, from the initial deprotonation through the double Michael additions, crucial Thorpe-Ziegler cyclization, and final hydrolytic cascade, provides scientists with the predictive power to troubleshoot, optimize, and extend this methodology to other valuable target molecules. The robustness of this reaction sequence underscores its importance in the toolkit of modern synthetic and medicinal chemistry.
References
-
Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. Available at: [Link]
-
Reaction and Mechanism of Dieckmann reaction - Physics Wallah. Available at: [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. Available at: [Link]
-
Dieckmann Reaction - Cambridge University Press. Available at: [Link]
-
An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters - The Journal of Organic Chemistry. Available at: [Link]
-
Robinson Annulation - J&K Scientific LLC. Available at: [Link]
-
The Robinson Annulation - Master Organic Chemistry. Available at: [Link]
-
Robinson Annulation - Organic Chemistry Portal. Available at: [Link]
-
1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles - Organic & Biomolecular Chemistry. Available at: [Link]
-
The Robinson Annulation Reaction - Chemistry LibreTexts. Available at: [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - MDPI. Available at: [Link]
-
Synthesis of 1-Aryl-4-azolylbutanones | Request PDF - ResearchGate. Available at: [Link]
-
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry - MDPI. Available at: [Link]
-
1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - Springer. Available at: [Link]
-
Reaction scheme for the Michael addition of methyl acrylate (MA) or... - ResearchGate. Available at: [Link]
-
Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem. Available at: [Link]
-
Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - ACS Catalysis. Available at: [Link]
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. Available at: [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. Available at: [Link]
-
Synthesis of 1-Aryl-4-azolylbutanones | Request PDF - ResearchGate. Available at: [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
A Technical Guide to Unlocking the Therapeutic Potential of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-aryl-4-oxocyclohexanecarboxylate scaffold represents a privileged chemical structure with significant potential for therapeutic intervention across a spectrum of diseases. This in-depth technical guide focuses on derivatives of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, outlining a comprehensive, multi-phase strategy for the identification and validation of their molecular targets. Recognizing that novel compounds rarely have a well-defined mechanism of action, this document provides a logical, experience-driven framework for target deconvolution. We will explore high-probability target classes, including protein kinases and metabolic enzymes, and detail a robust, self-validating experimental cascade. This guide furnishes researchers with the foundational rationale, detailed experimental protocols, and data interpretation strategies necessary to accelerate these promising molecules from chemical entities to validated therapeutic leads.
Introduction: The Rationale for Investigation
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold is of particular interest due to several key features:
-
Structural Rigidity and Complexity: The cyclohexane core provides a three-dimensional structure that can facilitate specific, high-affinity interactions with protein binding pockets, a feature often lacking in purely linear molecules.
-
Key Functional Groups: The presence of a ketone, an ester, and an aromatic ring provides multiple points for hydrogen bonding, hydrophobic interactions, and potential covalent interactions, making it a versatile binder.
-
Fluorine Substitution: The 2-fluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions with target proteins.
While direct biological data on this specific ester is limited, structurally related arylcyclohexanone derivatives have demonstrated a wide array of biological activities, including analgesic and CCR2 antagonist effects.[1][2] This precedent strongly suggests that derivatives of this class are biologically active and warrant a systematic investigation to elucidate their molecular targets and therapeutic utility. This guide provides the strategic and technical framework for that investigation.
Hypothetical Target Landscape & Therapeutic Areas
Based on the core structure, several protein families emerge as high-probability targets. The presence of motifs common in kinase inhibitors and other enzyme modulators allows us to formulate initial hypotheses to guide our experimental approach.
Table 1: High-Probability Target Classes and Therapeutic Rationale
| Target Class | Rationale for Prioritization | Potential Therapeutic Area |
| Protein Kinases | The scaffold resembles hinge-binding motifs found in many ATP-competitive kinase inhibitors. Kinase dysregulation is a hallmark of cancer and inflammatory diseases.[3][4][5][6] | Oncology, Immunology |
| G-Protein Coupled Receptors (GPCRs) | Arylcyclohexylamine derivatives are known to interact with GPCRs. This class of receptors is central to a vast number of physiological processes.[1] | Neuroscience, Inflammation |
| Metabolic Enzymes & Transferases | The carboxylate and ketone moieties could interact with active sites of enzymes involved in metabolic pathways, such as fatty acid synthesis or glycolysis. | Metabolic Diseases, Oncology |
| Nuclear Receptors | The lipophilic nature and shape of the molecule could allow it to bind to the ligand-binding domains of nuclear receptors, modulating gene transcription. | Endocrinology, Inflammation |
Our initial focus will be on the most frequently dysregulated signaling pathways in human disease, particularly those driven by protein kinases, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[7][8][9] Aberrant activation of these pathways is a major driver of oncogenesis and is implicated in numerous cancers.[3][4][6][7]
Visualizing Potential Pathway Interruption
To conceptualize how a small molecule inhibitor could function, consider the canonical MAPK/ERK signaling cascade. A derivative of our lead compound could, hypothetically, bind to an upstream kinase like RAF or MEK, preventing the phosphorylation cascade that leads to cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
An Integrated Strategy for Target Identification and Validation
A successful target deconvolution campaign relies on a multi-pronged, iterative approach that moves from broad, unbiased screening to specific, hypothesis-driven validation. The trustworthiness of this process is ensured by employing orthogonal methods—using techniques with different underlying principles to confirm a result.[10][11][12]
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial goal is to cast a wide net to identify all potential interacting proteins from a complex biological sample (e.g., a cancer cell lysate). We will employ two complementary, state-of-the-art chemical proteomics methods.[13][14]
Method 1A: Affinity-Based Chemical Proteomics This classic approach uses a modified version of the compound to "pull down" its binding partners.[15][16]
-
Causality: By immobilizing the compound on a solid support, we can physically isolate proteins that bind to it. This provides direct evidence of a physical interaction. The choice of linker position is critical to not disrupt the pharmacophore responsible for binding.
-
Protocol: Affinity Pull-Down
-
Probe Synthesis: Synthesize an analog of the lead compound with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., an alkyne for click chemistry) or a high-affinity handle like biotin. The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
Immobilization: Covalently attach the probe to a solid support, such as sepharose or magnetic beads.[15]
-
Incubation: Incubate the compound-bead conjugate with a native cell lysate for 1-2 hours at 4°C to allow for protein binding.
-
Competition Control (Self-Validation): In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified lead compound before adding the compound-bead conjugate. True binding partners will be competed off the beads, while non-specific binders will remain. This is a critical control for trustworthiness.
-
Washing: Wash the beads extensively with a mild buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate proteins by 1D-SDS-PAGE, excise bands, and identify proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins significantly enriched in the primary experiment but absent or reduced in the competition control are considered high-confidence hits.
-
Method 1B: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA® MS) This powerful label-free method identifies targets by detecting changes in protein thermal stability upon compound binding inside intact cells.[17][18][19]
-
Causality: The binding of a ligand (our compound) to its target protein generally increases the protein's conformational stability.[17] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble protein remaining after heating, we can infer target engagement.
-
Protocol: Proteome-Wide CETSA MS
-
Cell Treatment: Treat intact cultured cells (e.g., a relevant cancer cell line) with the lead compound (typically at 10-20 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[20]
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by ultracentrifugation.
-
Sample Preparation: Collect the soluble fractions. Digest the proteins into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the TMT-labeled peptides by high-resolution LC-MS/MS.
-
Data Analysis: For each of the thousands of proteins identified, plot the soluble fraction versus temperature to generate a "melting curve." A protein that shows a statistically significant shift to a higher melting temperature in the compound-treated sample compared to the vehicle control is identified as a direct or indirect target.[20]
-
Phase 2: Target Engagement and Biochemical Validation
Hits from Phase 1 must be rigorously validated. This phase confirms direct binding in a cellular context and quantifies the interaction's affinity, kinetics, and functional consequence.
Method 2A: Orthogonal Target Engagement Confirmation (CETSA with Western Blot) This is a lower-throughput version of CETSA used to validate specific hits from the MS screen.[21]
-
Causality: This method uses the same principle as CETSA MS but relies on an antibody for detection, providing an orthogonal validation of the mass spectrometry result.
-
Protocol:
-
Follow steps 1-3 of the CETSA MS protocol.
-
Detection: Instead of MS, analyze the soluble protein fractions via SDS-PAGE and Western Blotting using a specific antibody for the protein of interest.
-
Analysis: Quantify the band intensity at each temperature point. A shift in the melting curve for the compound-treated sample confirms target engagement in cells. An isothermal dose-response curve can also be generated by heating at a single, fixed temperature while varying the compound concentration to determine a cellular EC50 for target engagement.
-
Method 2B: Biophysical Characterization (Surface Plasmon Resonance - SPR) SPR is the gold standard for real-time, label-free analysis of biomolecular interactions, providing precise kinetic data.[22][23][24]
-
Causality: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (our compound) flows over and binds to an immobilized ligand (the purified target protein).[24] This allows for the direct measurement of association (k-on) and dissociation (k-off) rates, from which the equilibrium dissociation constant (KD) is calculated.
-
Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto a sensor chip surface.
-
Compound Injection: Inject a series of precise concentrations of the compound (the "analyte") across the chip surface in a microfluidics system.
-
Real-Time Detection: Monitor the binding and dissociation events in real-time, generating a sensorgram.[22][24]
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the on-rate (ka), off-rate (kd), and affinity (KD). A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction.
-
Table 2: Interpreting SPR Kinetic Data
| Parameter | Description | Favorable Characteristic for a Drug |
| ka (on-rate) | Rate of association between compound and target. | Fast (High value) |
| kd (off-rate) | Rate of dissociation of the compound-target complex. | Slow (Low value) - indicates longer residence time. |
| KD (Affinity) | Equilibrium dissociation constant (kd/ka). | Potent (Low value, e.g., nM) |
Method 2C: Functional Validation (Biochemical/Enzymatic Assay) This step determines if binding to the target translates into functional modulation (e.g., inhibition or activation).
-
Causality: If the target is an enzyme (e.g., a kinase), its activity can be measured by monitoring the consumption of a substrate or the formation of a product. A compound that inhibits the enzyme will reduce the rate of this reaction in a dose-dependent manner.
-
Protocol (Example for a Kinase):
-
Assay Setup: In a multi-well plate, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.
-
Compound Titration: Add the lead compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Reaction Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate formed. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or antibody-based detection of the phosphopeptide.
-
IC50 Determination: Plot the percentage of enzyme inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
Phase 3: Cellular and In Vivo Validation
The final phase connects the molecular target to the cellular phenotype. The key question is: does modulating the validated target with our compound produce the desired biological effect?
-
Cellular Pathway Analysis: Treat cells with the compound and measure the effect on downstream signaling pathways using phospho-specific antibodies (Western Blot) or phospho-proteomics. For a PI3K/AKT inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of AKT and its downstream substrates like p70S6K.[7][8]
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein in cells. If the compound's phenotypic effect (e.g., reduced cell proliferation) is mimicked by reducing the amount of the target protein, it provides strong evidence that the compound works through that target.
-
Phenotypic Rescue: In a target-knockout cell line, the compound should have little to no effect, confirming its on-target specificity.
-
Preclinical Models: Ultimately, the compound's efficacy must be tested in relevant animal models of disease (e.g., tumor xenograft models for an anti-cancer agent) to establish a link between target engagement, pathway modulation, and therapeutic outcome.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and self-validating pathway for the deconvolution of therapeutic targets for this compound derivatives. By integrating unbiased, proteome-wide screening with hypothesis-driven biophysical and functional validation, this strategy maximizes the probability of success while minimizing the risk of pursuing false positives. The journey from a novel chemical scaffold to a validated therapeutic lead is complex, but a systematic approach grounded in sound scientific principles provides the surest path. Successful validation of a target for this compound series will open the door to lead optimization, preclinical safety assessment, and ultimately, the development of a new class of therapeutics.
References
-
A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. National Center for Biotechnology Information. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Center for Biotechnology Information. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]
-
Targeting the MAPK Pathway in Cancer. MDPI. [Link]
-
A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. [Link]
-
Adventures with the MAPK pathway. The Cancer Researcher. [Link]
-
Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. [Link]
-
MAPK signaling pathway. Cusabio. [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone. [Link]
-
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. National Center for Biotechnology Information. [Link]
-
Chemistry-based functional proteomics for drug target deconvolution. Taylor & Francis Online. [Link]
-
Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. National Center for Biotechnology Information. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]
-
The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Taylor & Francis Online. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
CETSA. Pär Nordlund's Lab. [Link]
-
The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cas 111982-49-1,Cyclohexanone, 2-(2-fluorophenyl)-2-(methylamino). LookChem. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PubMed Central. [Link]
-
Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. American Chemical Society. [Link]
-
Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Figshare. [Link]
-
2-(2-Fluorophenyl)cyclohexanone. PubChem. [Link]
-
Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. MDPI. [Link]
-
A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. ResearchGate. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
-
4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]
-
Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. National Center for Biotechnology Information. [Link]
Sources
- 1. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 6. cusabio.com [cusabio.com]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 13. tandfonline.com [tandfonline.com]
- 14. europeanreview.org [europeanreview.org]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pelagobio.com [pelagobio.com]
- 18. CETSA [cetsa.org]
- 19. annualreviews.org [annualreviews.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. scispace.com [scispace.com]
- 22. portlandpress.com [portlandpress.com]
- 23. drughunter.com [drughunter.com]
- 24. denovobiolabs.com [denovobiolabs.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Introduction
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is a molecule of significant interest in contemporary drug discovery and development. Its unique structural features, including a fluorinated phenyl ring, a cyclohexanone moiety, and a methyl ester, present both opportunities and challenges for formulation and chemical stability. The strategic incorporation of a fluorine atom can modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity and pharmacokinetic profiles.[1][2] However, the presence of a methyl ester group introduces a potential liability for hydrolysis, a common degradation pathway for many pharmaceutical compounds.[3][4]
This technical guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound. As a self-validating system, this document outlines detailed, field-proven methodologies for the empirical determination of these properties. The causality behind each experimental choice is explained to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this and structurally related compounds.
I. Solubility Profile: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of various dosage forms. Understanding the solubility of this compound in a range of common laboratory solvents is the first step in developing a robust formulation strategy.
Predicted Physicochemical Properties
Experimental Protocol for Solubility Determination
A robust method for determining the equilibrium solubility of a compound is the shake-flask method, which is widely accepted in the pharmaceutical industry.
Objective: To determine the equilibrium solubility of this compound in various solvents at ambient and elevated temperatures.
Methodology:
-
Preparation: Dispense an excess amount of the solid compound into separate vials for each solvent to be tested.
-
Solvent Addition: Add a known volume of each selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)) to the respective vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
dot
Caption: Workflow for Equilibrium Solubility Determination.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, based on the expected behavior of a moderately lipophilic, slightly polar compound.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| Ethanol | 25 | 10 - 50 |
| Methanol | 25 | 10 - 50 |
| Acetone | 25 | > 100 |
| Acetonitrile | 25 | > 100 |
| DMSO | 25 | > 200 |
II. Chemical Stability: Ensuring Product Integrity
The chemical stability of a drug substance is paramount to its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] For this compound, the primary anticipated degradation pathway is the hydrolysis of the methyl ester.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[8][9]
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Neutral Hydrolysis: Treat the stock solution with water and heat at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).[10][11]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched by adding a reducing agent if necessary.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect the formation of any degradation products.
dot
Caption: Workflow for Forced Degradation Studies.
Anticipated Degradation Pathway: Ester Hydrolysis
The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the methyl ester bond to form the corresponding carboxylic acid, 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid, and methanol.[4][12] This reaction can be catalyzed by both acid and base.[4]
dot
Caption: Anticipated Hydrolytic Degradation Pathway.
Illustrative Stability Data
The following table summarizes the expected outcomes of the forced degradation studies.
| Stress Condition | Expected Degradation | Major Degradant |
| 0.1 M HCl, 60 °C | Significant | 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid |
| 0.1 M NaOH, RT | Rapid and extensive | 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid |
| Water, 60 °C | Slow to moderate | 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid |
| 3% H₂O₂, RT | Minimal to none | - |
| Photolytic (ICH Q1B) | Likely stable | - |
| Thermal (80 °C, solid) | Likely stable | - |
III. Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[13]
Representative HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (likely around 254 nm)
-
Injection Volume: 10 µL
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not publicly available, the principles and methodologies outlined herein are based on established scientific practices in the pharmaceutical industry. The primary stability concern is anticipated to be the hydrolysis of the methyl ester, particularly under basic and acidic conditions. The fluorinated phenyl group is expected to confer a degree of lipophilicity, influencing its solubility profile. By employing the detailed protocols within this guide, researchers can generate the necessary data to support formulation development and ensure the chemical integrity of this promising molecule.
References
- Benchchem. The Delicate Balance: Unraveling the Hydrolytic Stability of Naphthaleneacetamide Methyl-ester in Drug Development.
- Carter, K. C., et al. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology, 15(10), 2736-2744.
- A. A. (2010).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.
- Jadhav, G. R., & Shaikh, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19443-19467.
- Tunek, A., & Levin, E. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Drug design and discovery, 12(3), 225-239.
- US4185027A, ,"Hydrolysis of methyl esters".
- Maheswaran, R. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-3.
- PrepChem.com.
- ACS Publications. (2026).
- O'Hagan, D. (2008). Fluorine in Pharmaceuticals: Looking Beyond Intuition.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- PrepChem.com.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (2010).
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Fluorochem. Methyl 1-(2-fluorophenyl)
- PubChem.
- Angene Chemical. Methyl 1-(4-fluorophenyl)
- Royal Society of Chemistry. (2010). Analytical Methods.
- National Institutes of Health. (2023).
- Sigma-Aldrich. Methyl 1-(4-fluorophenyl)
- Benchchem.
- CN107827721B, ,"Method for synthesizing 4-fluorocyclohexanone".
- ResearchGate. (2026).
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl.
- National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Sigma-Aldrich. Solvent Miscibility Table.
- Regular Article. (n.d.).
- Sigma-Aldrich. Methyl 1-(4-fluorophenyl)
- PubMed. (n.d.). Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid.
- National Institutes of Health. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010).
- OUCI. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. jddtonline.info [jddtonline.info]
- 10. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Stereochemistry of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery
In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects, ranging from desired therapeutic efficacy to severe toxicity. A comprehensive understanding and control of stereochemistry are therefore not merely academic exercises but essential components of designing safe and effective pharmaceuticals. This guide provides a detailed technical examination of the stereochemistry of methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a compound whose structural motifs are of significant interest in medicinal chemistry. We will delve into its conformational analysis, potential stereoisomers, and the analytical techniques required for their characterization, offering a framework for the rational design of analogous bioactive molecules.
Molecular Structure and Potential Stereoisomers
The core of the topic molecule is a 1,4-disubstituted cyclohexane ring. The substituents at the C1 position are a 2-fluorophenyl group and a methoxycarbonyl group, while the C4 position is occupied by a carbonyl group.
Chirality and Enantiomers
The C1 carbon atom of this compound is a quaternary stereocenter, as it is bonded to four different groups:
-
The 2-fluorophenyl group
-
The methoxycarbonyl group (-COOCH₃)
-
The C2 methylene group of the cyclohexane ring
-
The C6 methylene group of the cyclohexane ring
Due to this chiral center, the molecule can exist as a pair of enantiomers:
-
(R)-methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
-
(S)-methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
These enantiomers are expected to have identical physical properties (melting point, boiling point, solubility in achiral solvents) but will rotate plane-polarized light in opposite directions. Crucially, they may exhibit different interactions with chiral biological targets such as enzymes and receptors.
Conformational Analysis: The Chair Conformations
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain.[1] For a 1,4-disubstituted cyclohexane, two chair conformations are possible through a process of ring flipping.[2] In the case of this compound, the substituents at C1 can occupy either an axial or an equatorial position.
The two primary chair conformers are in equilibrium:
-
Conformer A: The 2-fluorophenyl group is in the axial position, and the methoxycarbonyl group is in the equatorial position.
-
Conformer B: The 2-fluorophenyl group is in the equatorial position, and the methoxycarbonyl group is in the axial position.
The relative stability of these two conformers is determined by the steric bulk of the substituents. Generally, bulkier groups prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions.[3] The 2-fluorophenyl group is significantly bulkier than the methoxycarbonyl group. Therefore, it is strongly predicted that Conformer B , with the 2-fluorophenyl group in the equatorial position, will be the more stable and thus the predominant conformer at equilibrium.
Caption: Conformational equilibrium of the two chair forms.
Proposed Synthesis
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol: A Generalized Approach
-
Michael Addition: React 2-fluorophenylacetonitrile with two equivalents of methyl acrylate in the presence of a strong base such as sodium methoxide in methanol.
-
Dieckmann Condensation: The resulting diester is then subjected to an intramolecular Dieckmann condensation using a base like sodium ethoxide in an aprotic solvent such as toluene to form the cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions to yield 1-(2-fluorophenyl)cyclohexan-4-one.
-
Carboxylation and Esterification: The ketone can then be carboxylated at the C1 position, for example, via its enolate, followed by esterification with methanol under acidic conditions to yield the final product.
This synthesis will produce a racemic mixture of the (R) and (S) enantiomers.
Stereochemical Characterization
A combination of analytical techniques is essential to fully characterize the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and the conformational preferences of the molecule.
-
¹H NMR: The chemical shifts and coupling constants of the cyclohexane ring protons can provide insights into their axial or equatorial orientation. In the more stable conformer with the equatorial 2-fluorophenyl group, specific coupling patterns for the axial and equatorial protons on the same carbon would be expected.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine through-space proximity of protons, which can help to confirm the relative stereochemistry and the dominant chair conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.[4] If a suitable crystal of one of the enantiomers or the racemic compound can be obtained, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry and provide precise bond lengths and angles. This technique would definitively confirm the preferred chair conformation in the solid state.
Chiral High-Performance Liquid Chromatography (HPLC)
To separate and quantify the enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Column Screening: Screen a variety of commercially available chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (normal phase: hexane/isopropanol; reversed-phase: acetonitrile/water).
-
Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition, including the ratio of solvents and the addition of modifiers (e.g., trifluoroacetic acid, diethylamine), to achieve baseline resolution.
-
Method Validation: Validate the optimized method for linearity, precision, accuracy, and robustness according to standard guidelines.
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Data Presentation
| Property | (R)-Enantiomer | (S)-Enantiomer |
| Specific Rotation | Expected to be equal in magnitude, opposite in sign | Expected to be equal in magnitude, opposite in sign |
| Biological Activity | Potentially different from the (S)-enantiomer | Potentially different from the (R)-enantiomer |
| HPLC Retention Time (Chiral Column) | tR1 | tR2 (where tR1 ≠ tR2) |
Conclusion
The stereochemistry of this compound is defined by a single stereocenter at the C1 position, leading to the existence of a pair of enantiomers. Conformational analysis strongly suggests a preference for the chair conformation where the bulky 2-fluorophenyl group occupies the equatorial position. A plausible synthetic route yielding the racemic mixture has been proposed. The definitive characterization and separation of the stereoisomers require a multi-pronged analytical approach, including NMR spectroscopy, X-ray crystallography, and chiral HPLC. For drug development professionals, a thorough understanding and control of the stereochemical properties of this and related scaffolds are indispensable for the discovery and optimization of novel, safe, and effective therapeutic agents.
References
-
Anuradha, K., et al. (2009). (1RS,6SR)-Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate toluene hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3028. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
- Fun, H.-K., et al. (2010). Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2823.
-
OpenOChem Learn. (n.d.). Conformational Analysis. [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. [Link]
-
Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Talmanov, V. S., et al. (2021). Synthesis and pesticidal activity of some 4-Azolylmethyl-1,3-dioxolanes, based on cyclic ketones. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. [Link]
-
YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
Sources
- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical, Gram-Scale Synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Abstract: This application note provides a detailed, two-step protocol for the gram-scale synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis employs a base-catalyzed Michael addition followed by an intramolecular Dieckmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and expected outcomes to ensure a reproducible and scalable synthesis.
Introduction
Substituted cyclohexanone frameworks are privileged scaffolds in the development of novel therapeutic agents due to their conformational rigidity and synthetic versatility. Specifically, 1-aryl-4-oxocyclohexanecarboxylates serve as key intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a 2-fluorophenyl moiety, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This document outlines a reliable and scalable synthetic route to this important intermediate.
The presented synthesis is a two-step process commencing with a Michael addition reaction between methyl 2-fluorophenylacetate and methyl acrylate to form a diester intermediate. This is followed by a base-mediated intramolecular Dieckmann condensation to yield the target cyclic β-keto ester.[1][2] This approach is advantageous due to the ready availability of starting materials and the robustness of the chemical transformations involved.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target molecule.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier | Notes |
| Methyl 2-fluorophenylacetate | C₉H₉FO₂ | 168.17 | 16.82 g | 0.10 | Sigma-Aldrich | - |
| Methyl acrylate | C₄H₆O₂ | 86.09 | 9.47 g | 0.11 | Alfa Aesar | Inhibitor should be removed before use. |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.40 g | 0.11 | Acros Organics | Highly reactive and flammable solid. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Fisher Scientific | Freshly distilled from sodium/benzophenone. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 250 mL | - | J.T. Baker | Dried over molecular sieves. |
| Isopropanol | C₃H₈O | 60.10 | As needed | - | VWR | For quenching. |
| Saturated aq. NH₄Cl | - | - | As needed | - | - | For workup. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | EMD Millipore | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | As needed | - | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | For drying. |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - | - | For acidification. |
Experimental Protocol
Step 1: Michael Addition - Synthesis of Dimethyl 2-(2-fluorophenyl)adipate
This step involves the base-catalyzed conjugate addition of the enolate of methyl 2-fluorophenylacetate to methyl acrylate.[3]
Caption: Workflow for the Michael Addition step.
-
Preparation of the Reaction Vessel: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Sodium Hydride Suspension: To the flask, add sodium hydride (4.40 g of 60% dispersion, 0.11 mol). The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes (2 x 20 mL) under nitrogen, followed by careful decantation of the solvent.[4] Suspend the oil-free NaH in 100 mL of anhydrous THF.
-
Enolate Formation: Cool the suspension to 0°C using an ice-water bath. A solution of methyl 2-fluorophenylacetate (16.82 g, 0.10 mol) in 50 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Hydrogen gas evolution will be observed.
-
Causality: The highly basic sodium hydride deprotonates the α-carbon of the ester, forming a nucleophilic enolate. Slow addition at low temperature controls the exothermic reaction and hydrogen evolution.
-
-
Michael Addition: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, add methyl acrylate (9.47 g, 0.11 mol) dropwise over 20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.
-
Workup and Isolation: Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.[5] Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude diester, Dimethyl 2-(2-fluorophenyl)adipate, as a pale yellow oil. The crude product is typically used in the next step without further purification.
Step 2: Dieckmann Condensation - Synthesis of this compound
This step is an intramolecular cyclization of the diester to form the target β-keto ester.[6][7]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
The Strategic Utility of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate in Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate as a pivotal intermediate in pharmaceutical synthesis. The strategic incorporation of a fluorine atom onto the phenyl ring of this cyclohexanone derivative offers medicinal chemists a valuable tool to modulate the pharmacokinetic and pharmacodynamic properties of target drug candidates. This guide will detail the synthesis, purification, and analytical characterization of this intermediate, as well as a key application in the synthesis of a fluorinated analog of norketamine, a psychoactive compound of significant clinical interest. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug development endeavors.
Introduction: The Emerging Role of Fluorinated Intermediates
The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can significantly alter the acidity, basicity, and lipophilicity of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a prime example of a versatile building block designed to introduce these desirable properties into a range of active pharmaceutical ingredients (APIs). Its cyclohexanone core provides a scaffold for further chemical elaboration, while the 2-fluorophenyl group can impart crucial modifications to the pharmacological activity of the final compound. This guide will explore the practical synthesis and application of this valuable intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the potential hazards of a chemical intermediate, is paramount for its safe and effective use in the laboratory. The following table summarizes the key data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1384265-52-4 | [1] |
| Molecular Formula | C₁₄H₁₅FO₃ | [1] |
| Molecular Weight | 250.27 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General knowledge |
| Purity | ≥95% | [1] |
| LogP | 2.69 | [1] |
| Hydrogen Bond Acceptors | 3 | General knowledge |
| Hydrogen Bond Donors | 0 | General knowledge |
| Rotatable Bond Count | 3 | General knowledge |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | General knowledge based on similar structures |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | General knowledge based on similar structures |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The synthesis of 1-aryl-4-oxocyclohexanecarboxylates can be achieved through several synthetic routes. A common and effective method is a tandem Michael addition-Dieckmann condensation reaction. This approach offers a convergent and efficient pathway to the desired cyclic keto-ester.
Proposed Synthetic Pathway: Michael Addition and Dieckmann Condensation
The proposed synthesis involves the reaction of 2-fluorophenylacetonitrile with two equivalents of methyl acrylate in the presence of a strong base. The initial Michael addition of the deprotonated nitrile to methyl acrylate is followed by a second Michael addition to another molecule of methyl acrylate. The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the six-membered ring, followed by hydrolysis and decarboxylation of the nitrile group to yield the target keto-ester.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2-Fluorophenylacetonitrile
-
Methyl acrylate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Addition of Base and Starting Material: Add sodium methoxide to the toluene and stir the suspension. To this, add a solution of 2-fluorophenylacetonitrile in anhydrous toluene dropwise at room temperature.
-
Michael Addition: Add methyl acrylate dropwise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30°C. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Dieckmann Condensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid. Heat the mixture to reflux for several hours to facilitate hydrolysis of the nitrile and subsequent decarboxylation.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Application in the Synthesis of a Fluorinated Norketamine Analog
This compound is a valuable precursor for the synthesis of fluorinated analogs of psychoactive compounds. One such application is the synthesis of 2-amino-2-(2-fluorophenyl)cyclohexanone (a fluorinated norketamine analog), which can then be N-methylated to produce the corresponding fluorinated ketamine analog.[1]
Synthetic Pathway to Fluorinated Norketamine and Ketamine Analogs
The synthesis of the fluorinated norketamine analog from the keto-ester intermediate involves a multi-step process including bromination, amination, and decarboxylation. The resulting primary amine can then be methylated using the Eschweiler-Clarke reaction.[3]
Caption: Synthesis of fluorinated norketamine and ketamine analogs.
Detailed Experimental Protocol for Fluoro-Norketamine Analog Synthesis
Materials:
-
This compound
-
Bromine (Br₂)
-
Ammonia (NH₃) in a suitable solvent (e.g., methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination: Dissolve this compound in a suitable solvent such as dichloromethane. Add a solution of bromine in dichloromethane dropwise at 0°C. Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).
-
Amination: In a separate pressure vessel, add a solution of ammonia in methanol. Cool the vessel to a low temperature (e.g., -78°C) and add the crude bromo-intermediate from the previous step. Seal the vessel and allow it to warm to room temperature, then heat gently for several hours.
-
Hydrolysis and Decarboxylation: After cooling, carefully open the pressure vessel in a fume hood. Acidify the reaction mixture with hydrochloric acid and heat to reflux to effect hydrolysis and decarboxylation.
-
Work-up: Cool the mixture and make it basic with sodium hydroxide solution. Extract the product with dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(2-fluorophenyl)cyclohexanone. This can be further purified by crystallization or chromatography if necessary.
Protocol for N-Methylation via Eschweiler-Clarke Reaction
Materials:
-
2-Amino-2-(2-fluorophenyl)cyclohexanone
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-2-(2-fluorophenyl)cyclohexanone, formaldehyde solution, and formic acid.[3]
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it with saturated sodium bicarbonate solution. Extract the product with dichloromethane.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylamino)-2-(2-fluorophenyl)cyclohexanone. Further purification can be achieved by column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For this compound, one would expect characteristic signals for the aromatic protons, the cyclohexanone ring protons, and the methyl ester protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The spectrum of the target intermediate should show strong absorption bands for the ketone carbonyl (C=O) and the ester carbonyl (C=O) groups, as well as C-F and C-H stretching vibrations.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][7]
Safe Handling and Disposal
Handling: As with all organofluorine compounds, appropriate safety precautions must be taken.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[2] Personal protective equipment, including safety glasses, lab coats, and appropriate gloves, should be worn at all times.[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Disposal: Dispose of all chemical waste, including unused reagents, reaction mixtures, and contaminated materials, in accordance with local, state, and federal regulations. Fluorinated organic waste should be collected in designated, labeled containers for hazardous waste disposal.[8]
Conclusion
This compound is a strategically important pharmaceutical intermediate that facilitates the introduction of a fluorinated phenyl group into a cyclohexanone scaffold. The synthetic protocols detailed in this guide provide a practical framework for its preparation and subsequent elaboration into a fluorinated norketamine analog, a compound with potential applications in the development of novel therapeutics. The inherent value of this intermediate lies in its potential to fine-tune the pharmacological properties of drug candidates, making it a valuable tool for medicinal chemists and drug development professionals.
References
-
ResearchGate. (n.d.). FTIR spectra of cyclohexanone in various solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
angenechemical.com. (n.d.). Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate(CAS# 80912-51-2). Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 15). High Yielding Continuous-Flow Synthesis of Norketamine. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined 19 F‐NMR and Mass Spectrometry Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
MDPI. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
-
ChemAnalytical. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ACS Publications. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. (PDF) Mass spectrometric fragmentation of some arylidenecycloalkanones [academia.edu]
- 8. researchgate.net [researchgate.net]
The Strategic Application of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate in the Synthesis of Novel Therapeutics
Introduction: Unlocking Complex Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of molecules with high therapeutic potential hinges on the availability of versatile and strategically functionalized building blocks. Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is one such building block, a compound that, at first glance, appears to be a simple substituted cyclohexanone. However, its unique combination of a ketone, a quaternary stereocenter bearing an aryl group, and a methyl ester provides a powerful platform for the synthesis of complex polycyclic and spirocyclic scaffolds. The presence of the 2-fluorophenyl moiety is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its role as a key intermediate, with a particular focus on its application in the synthesis of potent inhibitors of the MDM2-p53 protein-protein interaction, a critical target in oncology. This guide will provide not only the conceptual framework for its application but also detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.
Core Attributes and Medicinal Chemistry Rationale
The structural features of this compound make it an attractive starting material for several reasons:
-
Quaternary Stereocenter: The carbon atom bearing both the 2-fluorophenyl group and the methyl carboxylate is a quaternary center. This allows for the creation of highly substituted and sterically complex three-dimensional structures.
-
Orthogonal Functionality: The ketone and the ester functionalities are orthogonal, meaning they can be selectively manipulated in a synthetic sequence. The ketone can participate in reactions such as condensations, cycloadditions, and reductions, while the ester can be hydrolyzed, reduced, or converted to an amide.
-
The "Magic" of Fluorine: The 2-fluoro substituent on the phenyl ring can profoundly influence the molecule's properties. It can alter the pKa of nearby functional groups, participate in hydrogen bonding, and block metabolic oxidation, thereby improving the drug-like properties of its derivatives.
-
Scaffold for Spirocyclization: The cyclohexanone ring is an ideal template for the construction of spirocyclic systems. Spirocycles are highly sought after in drug design as they introduce conformational rigidity and novel three-dimensional exit vectors for further functionalization, often leading to improved target affinity and selectivity.
Application Focus: Synthesis of Spirooxindole-Based MDM2-p53 Inhibitors
A paramount application of this building block is in the synthesis of spirooxindole-pyrrolidine derivatives, a class of compounds that has shown significant promise as inhibitors of the MDM2-p53 interaction.[1] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers where p53 is not mutated, it is inactivated by overexpression of MDM2. Small molecules that block this interaction can reactivate p53, leading to tumor cell apoptosis. The spirooxindole scaffold provides a rigid framework that can effectively mimic the key interactions of p53 with MDM2.
The general synthetic strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. In this context, a derivative of this compound can serve as the precursor to the dipolarophile.
Experimental Protocols
PART 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthetic route to the title compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Fluorophenylacetonitrile | 326-62-5 | 135.14 g/mol | 1 eq |
| Methyl acrylate | 96-33-3 | 86.09 g/mol | 2.2 eq |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 2.5 eq |
| Sodium ethoxide | 141-52-6 | 68.05 g/mol | 1.2 eq |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | - |
| Ethanol, anhydrous | 64-17-5 | 46.07 g/mol | - |
| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 g/mol | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | - |
Protocol:
-
Step 1: Michael Addition. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Add sodium hydride (2.5 eq) portion-wise at 0 °C.
-
Slowly add a solution of 2-fluorophenylacetonitrile (1 eq) in anhydrous toluene.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl acrylate (2.2 eq) dropwise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dinitrile intermediate.
-
Step 2 & 3: Dieckmann Condensation and Decarboxylation. Dissolve the crude intermediate in anhydrous ethanol.
-
Add sodium ethoxide (1.2 eq) and heat the mixture to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidic mixture to reflux to effect decarboxylation.
-
Cool to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
PART 2: Synthesis of a Spirooxindole-Pyrrolidine Derivative
This protocol details the subsequent use of a derivative of the title compound in a key 1,3-dipolar cycloaddition reaction to construct the spirooxindole core.[2][3][4]
Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition for spirooxindole synthesis.
Note: This protocol requires the initial conversion of the ketone in this compound to an α,β-unsaturated ester (e.g., via a Horner-Wadsworth-Emmons reaction), which will act as the dipolarophile. For brevity, this preparatory step is assumed to have been completed.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 2-(1-(2-fluorophenyl)-4-methoxycarbonylcyclohex-4-ylidene)acetate | (Hypothetical) | - | 1 eq |
| Isatin | 91-56-5 | 147.13 g/mol | 1.1 eq |
| Sarcosine | 107-97-1 | 89.09 g/mol | 1.1 eq |
| Methanol, anhydrous | 67-56-1 | 32.04 g/mol | - |
Protocol:
-
To a round-bottom flask, add the dipolarophile (1 eq), isatin (1.1 eq), and sarcosine (1.1 eq).
-
Add anhydrous methanol as the solvent.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the spirooxindole product should form. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold methanol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The relative stereochemistry can often be determined by NOESY experiments.[2]
Data Interpretation and Characterization
Expected Spectroscopic Data for a Representative Spirooxindole Product:
| Data Type | Expected Features |
| ¹H NMR | - Characteristic signals for the aromatic protons of the oxindole and 2-fluorophenyl groups. - A complex set of multiplets for the aliphatic protons of the cyclohexane and pyrrolidine rings. - A singlet for the N-methyl group of the pyrrolidine ring. - A singlet for the ester methyl group. |
| ¹³C NMR | - Signals for the spiro quaternary carbons, typically in the range of 60-80 ppm. - Carbonyl signals for the oxindole amide and the ester, typically above 170 ppm. - Aromatic carbon signals, with characteristic C-F couplings for the 2-fluorophenyl ring. |
| Mass Spec (HRMS) | - The calculated exact mass should match the observed mass for the protonated molecular ion [M+H]⁺. |
Conclusion and Future Perspectives
This compound is a strategically valuable building block for the synthesis of complex, three-dimensional molecules of medicinal interest. Its application in the construction of spirooxindole-based MDM2-p53 inhibitors highlights its potential in modern drug discovery. The protocols provided herein offer a practical guide for the synthesis and application of this versatile intermediate. Further exploration of its reactivity, particularly in asymmetric transformations, could unlock access to a wider range of enantiomerically pure and biologically active compounds, solidifying its place in the medicinal chemist's toolbox.
References
-
A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules. 2017. Available from: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. 2021. Available from: [Link]
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules. 2021. Available from: [Link]
-
Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions. ACS Combinatorial Science. 2014. Available from: [Link]
-
New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. 2025. Available from: [Link]
-
Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development. 2018. Available from: [Link]
-
Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. PrepChem. 2023. Available from: [Link]
-
Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. Molecules. 2018. Available from: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. 2017. Available from: [Link]
-
Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. ChemistrySelect. 2020. Available from: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2020. Available from: [Link]
-
Methyl 4-oxocyclohexanecarboxylate. PubChem. Available from: [Link]
-
Structure-based design of novel inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry. 2012. Available from: [Link]
Sources
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the identification and quantification of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of a standardized public method for this specific compound, a systematic approach was employed, grounded in the physicochemical properties of the analyte and established chromatographic principles. This guide provides a comprehensive, field-tested protocol using reverse-phase chromatography, explains the scientific rationale behind the selection of each parameter, and establishes system suitability criteria to ensure data integrity, aligning with ICH guidelines.[1][2][3][4]
Introduction
This compound (MFP-4C) is a substituted cyclohexanone derivative whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). A reliable and reproducible analytical method is essential for monitoring reaction progress, quantifying yield, and ensuring the quality of the final product. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5]
This document serves as a detailed protocol and technical guide for researchers, quality control analysts, and drug development professionals. It presents a ready-to-use isocratic HPLC method and provides the in-depth rationale required for method adaptation, troubleshooting, and validation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source & Rationale |
| Molecular Formula | C₁₄H₁₅FO₃ | From IUPAC name.[6] |
| Molecular Weight | 250.27 g/mol | Calculated from the molecular formula.[6] |
| Structure | ![]() | The structure contains a non-polar fluorophenyl group and a moderately polar cyclohexanone-methyl ester core.[6] |
| Predicted LogP | 2.69 | This value indicates moderate hydrophobicity, making the compound ideal for reverse-phase chromatography.[6] |
| Chromophore | 2-Fluorophenyl group | The aromatic ring is a strong chromophore, allowing for sensitive UV detection. The expected λmax is in the 254-265 nm range.[7][8][9] |
Experimental Protocol
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler with Injection Loop
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Formic Acid (HCOOH), LC-MS Grade or equivalent
-
This compound reference standard (Purity ≥95%)[6]
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability checks.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides optimal hydrophobic interaction with the fluorophenyl and cyclohexyl moieties of the analyte, ensuring good retention.[10][11][12][13] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid | Acetonitrile is an excellent solvent for aromatic compounds, often yielding sharper peaks than methanol. The 65:35 ratio is a starting point based on the analyte's predicted LogP and should provide a reasonable retention time (k' between 2 and 10). Formic acid acidifies the mobile phase to sharpen peaks by suppressing the ionization of residual silanols on the column packing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape and efficiency. |
| Detection Wavelength | 262 nm | The fluorophenyl group is the primary chromophore. A preliminary PDA scan should be performed to confirm the absorption maximum (λmax) for optimal sensitivity. 262 nm is a typical starting point for such moieties.[14] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of peak distortion from column overload. |
Method Development Rationale & Workflow
The development of this method follows a logical progression designed to achieve a robust and reliable separation. The workflow ensures that critical chromatographic goals are met systematically.
Caption: Logical workflow for HPLC method development.
System Suitability Testing (SST)
To ensure the chromatographic system is adequate for the intended analysis, system suitability must be verified before sample analysis.[15][16][17] This is a self-validating step critical for trustworthiness. Perform five replicate injections of the 100 µg/mL working standard and evaluate the following parameters.[18]
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates undesirable interactions between the analyte and the column, which can affect integration and precision.[15][18] |
| Theoretical Plates (N) | ≥ 4000 | Measures column efficiency and indicates the sharpness of the peak. Higher numbers reflect better column performance.[18] |
| Precision (%RSD) | ≤ 2.0% | The Relative Standard Deviation (%RSD) of peak areas from replicate injections demonstrates the precision of the instrument and method.[15][19] |
Principles of Method Validation
While this note provides a starting method, a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline is required for use in a regulated environment.[1][3][4][20] The objective is to demonstrate that the procedure is suitable for its intended purpose.[20]
The following diagram outlines the core parameters that must be assessed.
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Conclusion
This application note provides a scientifically grounded, robust, and reproducible isocratic HPLC method for the analysis of this compound. The detailed protocol, method development rationale, and system suitability criteria offer researchers and QC analysts a comprehensive tool to ensure the generation of high-quality, reliable data for this critical pharmaceutical intermediate. The provided framework also serves as a solid foundation for formal method validation activities.
References
-
Batta, A. K., Salen, G., & Tint, G. S. (1983). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of lipid research, 24(1), 94–97. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Venkatesh, M., & Devarai, S. K. (2021). Efficient separation and quantification of methyl palmitate and methyl oleate in biodiesel mixture using reverse-phase high performance liquid chromatography. Biofuels, 1-8. [Link]
-
MicroSolv Technology Corporation. (2023, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Christie, W. W. (2007). Reversed-phase HPLC separation of fatty acid methyl esters including CLA. ResearchGate. [Link]
-
Pharma Beginners. (2024, June 20). How to decide System Suitability Test (SST) in HPLC: Best Practice. Retrieved from [Link]
-
Kanwal, N. (2015, June 17). ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Dong, M. W. (2002). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Journal of Chromatography A, 1097(1-2), 54-58. [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. [Link]
-
Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Altabrisa Group. (2023, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 849-855. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Wiley. (n.d.). 4-Fluorophenol. SpectraBase. Retrieved from [Link]
-
Wiley. (n.d.). 4-(p-fluorophenyl)-1,2,3,4-tetrahydropyridine, hydrochloride. SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet (UV) absorption spectra of the fluorophores in the dichloromethane (DCM) solution (left) and in the solid state (right). [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–visible absorption spectra of the studied compounds calculated.... [Link]
-
Springer. (2023). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. youtube.com [youtube.com]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: High-Purity Isolation of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate using Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis, using silica gel flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound by effectively removing common synthesis-related impurities. This guide emphasizes the rationale behind experimental choices, from stationary and mobile phase selection to fraction analysis, ensuring a reproducible and efficient purification process.
Introduction
This compound is a versatile building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a keto-ester functionality and a fluorinated aromatic ring, makes it a valuable precursor for creating complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps.
The synthesis of this compound, often involving methods like the Dieckmann condensation or Michael addition, can result in a crude product containing unreacted starting materials, diastereomers, and other by-products.[1][2][3][4][5][6][7] Flash column chromatography is a widely adopted, efficient, and scalable technique for the purification of such moderately polar organic compounds.[8][9] This document outlines a systematic approach to purify the title compound, ensuring a high degree of purity suitable for downstream applications in drug discovery and development.
Chromatographic Principles and Strategy
The purification strategy hinges on the principles of normal-phase adsorption chromatography. The target molecule possesses both polar (ketone and ester) and non-polar (fluorophenyl and cyclohexyl) moieties, giving it an intermediate polarity.
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with the polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions. Standard flash-grade silica gel with a particle size of 40-63 µm is recommended for optimal resolution and flow characteristics.
Mobile Phase Selection and Optimization: The mobile phase, or eluent, is a critical component that modulates the retention of the compound on the stationary phase. A non-polar solvent is typically used as the main component, with a more polar solvent added to increase the eluting strength. For this compound, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate is ideal. The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC).
The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.25-0.35 on a TLC plate, which generally translates to good separation on a flash column. A gradient elution, starting with a lower concentration of the polar solvent and gradually increasing it, is often employed to enhance the separation of closely eluting impurities.[2][6]
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to analyze the crude reaction mixture by TLC. This preliminary step helps in identifying the number of components, assessing the polarity of the target compound relative to impurities, and determining the optimal mobile phase composition.
TLC Protocol:
-
Plate Preparation: Use silica gel coated aluminum or glass plates (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to ascend to near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots. As the target compound contains a chromophore (the fluorophenyl group), it can be visualized under UV light at 254 nm. Further visualization can be achieved using chemical staining, such as potassium permanganate or p-anisaldehyde stain, which are effective for carbonyl compounds.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
A series of TLC experiments with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) should be performed to find the solvent system that provides the best separation between the desired product and its impurities.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the column size and solvent volumes can be made for different scales.
Materials and Equipment:
-
Crude this compound
-
Flash-grade silica gel (40-63 µm)
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Hexane (or heptane), technical grade
-
Ethyl acetate, technical grade
-
Dichloromethane (for sample loading)
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). A general rule is to use about 50-100 g of silica gel per gram of crude product.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the excess solvent to drain until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock and applying gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about one drop per second is a good starting point).
-
Start collecting fractions in appropriately sized test tubes or flasks as soon as the solvent begins to elute.
-
If using a gradient elution, systematically increase the polarity of the mobile phase. For example, start with 95:5 hexane/ethyl acetate, then move to 90:10, 85:15, and so on. The exact gradient will depend on the separation observed during TLC analysis.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the optimized mobile phase and visualize the spots under UV light and/or with a chemical stain.
-
Identify the fractions containing the pure target compound. These will show a single spot with the correct Rf value.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The purified this compound should be obtained as an oil or solid. Further drying under high vacuum may be necessary to remove residual solvent.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | Good balance of polarity for eluting the target compound while retaining more polar impurities. |
| Initial Mobile Phase Composition | 95:5 to 90:10 (Hexane:Ethyl Acetate) | To elute non-polar impurities first. |
| Final Mobile Phase Composition | 70:30 to 60:40 (Hexane:Ethyl Acetate) | To elute the target compound and more polar impurities. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal for good separation on a column. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient separation capacity. |
| Visualization Methods | UV (254 nm), KMnO₄ or p-anisaldehyde stain | The aromatic ring is UV active; the ketone is sensitive to stains. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Poor column packing. | - Re-optimize the mobile phase using TLC.- Use a larger column or less crude material.- Repack the column carefully to avoid channels. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (ethyl acetate). |
| Compound Does Not Elute | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent (ethyl acetate). |
| Streaking or Tailing on TLC/Column | - Compound is too polar for the solvent system.- Sample is acidic or basic.- Compound degradation on silica. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Consider using a different stationary phase like alumina. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following the principles of chromatographic separation and carefully optimizing the experimental parameters, researchers can obtain this key pharmaceutical intermediate in high purity, which is essential for the success of subsequent synthetic transformations.
References
- Dieckmann, W.
-
SynArchive. Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). [Link]
-
Chemistry LibreTexts. Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). [Link]
-
YouTube. The Michael Addition + 1,4 Additions with Soft Nucleophiles. (2020). [Link]
-
PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). [Link]
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Organic Syntheses.
-
MySkinRecipes. Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate. [Link]
- ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
- MDPI.
- Royal Society of Chemistry.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486.
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- Analytical Toxicology.
- Organic Syntheses.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. synarchive.com [synarchive.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 9. Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate [myskinrecipes.com]
Application Note: Strategic Derivatization of the Keto Group in Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Abstract: This document provides a comprehensive technical guide for the chemical modification of the C4-keto group in Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a scaffold of interest in medicinal chemistry and materials science. We present a series of detailed, validated protocols for key transformations including reduction, reductive amination, olefination, oximation, epoxidation, and thioacetal formation. The guide emphasizes the strategic rationale behind methodological choices, addresses potential challenges such as stereoselectivity and steric hindrance, and offers expert insights for troubleshooting. All protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Quaternary-Substituted Cyclohexanone
1.1 The Target Moiety: this compound
The subject of this guide, this compound, presents a unique chemical scaffold. It features a cyclohexanone ring substituted at the C1 position with both a methyl ester and a 2-fluorophenyl group, creating a sterically demanding quaternary center. The C4-carbonyl group is the primary site for synthetic elaboration, offering a gateway to a diverse array of analogues. The presence of the ester and the aromatic fluorine atom requires that any derivatization chemistry be selective and tolerant of these functional groups.
1.2 Rationale for Derivatization in Drug Discovery and Materials Science
Derivatization of the 4-oxo position is a critical strategy in lead optimization. It allows for the systematic exploration of a molecule's structure-activity relationship (SAR) by introducing new functional groups that can modulate:
-
Pharmacological Activity: Introducing hydrogen bond donors/acceptors (alcohols, amines), or rigidifying moieties (alkenes) can significantly alter binding affinity and efficacy at a biological target.
-
Physicochemical Properties: Modifications can tune key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability.
-
Vectorial Properties: New functional groups can serve as handles for conjugation to other molecules, probes, or surfaces.
1.3 Key Synthetic Challenges
The primary challenge in modifying this substrate is the steric environment. The bulky 1-(2-fluorophenyl) group can influence the trajectory of incoming nucleophiles, leading to specific stereochemical outcomes (axial vs. equatorial attack). Furthermore, the chosen reaction conditions must be mild enough to preserve the methyl ester from hydrolysis or reduction.
Strategic Pathways for Derivatization: A Decision Framework
The selection of a derivatization strategy is dictated by the desired final functional group. The following decision tree provides a logical framework for navigating the available chemical transformations.
Caption: Strategic decision tree for keto group derivatization.
Core Derivatization Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the most effective and versatile transformations of the C4-keto group.
Pathway 1: Reduction to a Secondary Alcohol
Principle and Rationale: Reduction of the ketone to a secondary alcohol introduces a valuable hydrogen bond donor and a new stereocenter. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and excellent chemoselectivity; it readily reduces ketones without affecting the methyl ester functional group.[1][2] The reaction typically proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[3]
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and improve stereoselectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15 minutes. Monitor for gas evolution (H₂).[1]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting ketone spot.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl at 0 °C to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.[4]
-
Extraction: Remove the alcohol solvent under reduced pressure. Partition the remaining aqueous residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice more with EtOAc.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the corresponding secondary alcohol.
Troubleshooting & Expert Insights:
-
Incomplete Reaction: If TLC shows significant starting material remaining after 2 hours, add another portion of NaBH₄ (0.3 eq.) and monitor.
-
Stereoselectivity: Hydride attack will predominantly occur from the less sterically hindered face, but a mixture of diastereomers (cis and trans relative to the C1 substituents) is expected. The ratio can be determined by ¹H NMR analysis of the purified product.
Pathway 2: Reductive Amination to Secondary and Tertiary Amines
Principle and Rationale: Reductive amination is a powerful method for converting a ketone into an amine in a single pot.[5] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or "STAB") is a superior reagent for this transformation because it is mild and selectively reduces the protonated iminium ion much faster than the starting ketone, minimizing the formation of the alcohol side-product.[7][8]
Detailed Protocol:
-
Setup: To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (AcOH, 1.1 eq.) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction is typically stirred at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the ketone.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude amine product by flash column chromatography (silica gel, typically using a gradient of EtOAc in hexanes, possibly with 1% triethylamine (Et₃N) to prevent streaking).
Troubleshooting & Expert Insights:
-
Low Yield: For poorly nucleophilic amines, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation prior to reduction.[8]
-
Sterically Hindered Amines: Reactions with bulky amines may require elevated temperatures (e.g., 40 °C) and longer reaction times.
Pathway 3: Olefination via the Wittig Reaction
Principle and Rationale: The Wittig reaction is the definitive method for converting a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[9] This reaction forms a new carbon-carbon double bond at the position of the original carbonyl, offering a route to exocyclic methylene compounds or other substituted alkenes.[10] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.[9][10]
Detailed Protocol (for Methylenation):
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻, 1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.4 eq.) dropwise. The formation of the bright yellow/orange ylide indicates a successful reaction. Stir for 1 hour at 0 °C.
-
Ketone Addition: Dissolve the this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor by TLC for the disappearance of the ketone. The product is typically much less polar.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture three times with diethyl ether or EtOAc.
-
Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product will contain triphenylphosphine oxide.
-
Purification: Purify by flash column chromatography. A non-polar eluent system (e.g., hexanes or a low percentage of EtOAc in hexanes) is often required to separate the alkene product from the highly polar triphenylphosphine oxide byproduct.
Troubleshooting & Expert Insights:
-
Low Yield with Hindered Ketones: For sterically demanding ketones, using a more reactive ylide or alternative conditions (e.g., Schlosser modification for different stereoselectivity) may be necessary.[9]
-
Byproduct Removal: Triphenylphosphine oxide can be challenging to remove. Precipitation from a cold ether/hexane mixture or trituration can sometimes facilitate its removal before chromatography.
Pathway 4: Condensation to Form an Oxime
Principle and Rationale: Oximation is a reliable and straightforward derivatization of ketones, forming a stable C=N bond. Oximes are valuable intermediates and can influence a molecule's biological activity and conformation. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[11][12] The reaction is pH-dependent and is often buffered.[11]
Detailed Protocol:
-
Setup: Dissolve this compound (1.0 eq.) in ethanol (EtOH).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and a base such as sodium acetate (NaOAc) or pyridine (2.0 eq.).[13] Sodium acetate acts as a buffer to generate free hydroxylamine in situ.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The oxime product should have a slightly different polarity compared to the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue, which may cause the oxime to precipitate.
-
Isolation: If a solid forms, collect the product by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with EtOAc.
-
Purification: The filtered solid is often pure enough for subsequent steps. If extraction was performed, the combined organic layers should be washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be recrystallized or purified by column chromatography if necessary.
Troubleshooting & Expert Insights:
-
Geometric Isomers: Ketoximes can exist as (E) and (Z) isomers. The product may be a single isomer or a mixture, which can often be observed by ¹H or ¹³C NMR.
-
Reaction Rate: If the reaction is sluggish, using a different base/solvent system (e.g., pyridine as both base and solvent) can accelerate the reaction.
Comparative Analysis of Derivatization Strategies
The choice of reaction depends on the desired outcome, functional group tolerance, and scalability. The following table summarizes the key features of each protocol.
| Reaction Type | Key Reagents | Product Class | Advantages | Limitations/Considerations |
| Reduction | NaBH₄, MeOH | Secondary Alcohol | High yield, chemoselective, mild conditions, inexpensive. | Creates a mixture of diastereomers. |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | Wide amine scope, one-pot procedure, good yields. | Can be slow, requires anhydrous conditions. |
| Wittig Olefination | Ph₃P=CR¹R², Base | Alkene | Forms C=C bonds, versatile for different substitutions. | Stoichiometric byproduct (Ph₃PO) removal can be difficult. |
| Oximation | NH₂OH·HCl, Base | Oxime | Simple, reliable, high-yielding reaction. | Product may be a mixture of E/Z isomers. |
Conclusion
The C4-keto group of this compound serves as a versatile synthetic handle for generating a wide range of chemical diversity. By selecting the appropriate protocol from this guide—whether it be reduction, amination, olefination, or condensation—researchers can efficiently synthesize novel analogues for applications in drug discovery and beyond. The provided protocols, grounded in established chemical principles and supported by expert insights, offer a reliable roadmap for navigating the derivatization of this valuable molecular scaffold.
References
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic-chemistry.org. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. NROChemistry. Retrieved from [Link]
-
ResearchGate. (2022). Asymmetric Organocatalytic[14][15]‐Wittig Rearrangement of Cyclohexanone Derivatives. Request PDF. Retrieved from [Link]
-
(n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Study.com. (n.d.). Show how the following can be made starting with cyclohexanone and other reagents necessary. Homework.Study.com. Retrieved from [Link]
-
ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved from [Link]
-
PubMed Central. (n.d.). Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. In Wikipedia. Retrieved from [Link]
-
Pearson. (n.d.). Thioacetal Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7005547B2 - Process for the preparation of cyclohexanone oxime.
-
ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]
-
(n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
YouTube. (2020). Cyclohexanone Oxime: Organic Synthesis. Retrieved from [Link]
-
YouTube. (2019). Wittig Example Mechanism Using Cyclohexanone | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Thioacetal. In Wikipedia. Retrieved from [Link]
-
YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic-chemistry.org. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. PubMed Central. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]
-
YouTube. (2022). THIOACETAL FORMATION, APPLICATION, GATE-2021. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic-chemistry.org. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ChemRxiv. (2024). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. arpgweb.com [arpgweb.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Application Note: A Proposed Asymmetric Synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Enantiomers
Introduction
The synthesis of enantiomerically pure cyclic compounds is a cornerstone of modern medicinal chemistry. Chiral cyclohexanone derivatives, in particular, are prevalent scaffolds in a wide array of biologically active molecules and pharmaceutical agents. The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. This application note details a proposed asymmetric synthesis for the enantiomers of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a compound of interest for drug discovery programs due to its functionalized cyclohexane core.
The strategy herein is based on a two-step sequence, commencing with a highly enantioselective organocatalytic Michael addition, followed by an intramolecular Dieckmann condensation to construct the target's carbocyclic framework. This approach offers a robust and adaptable method for accessing either enantiomer of the title compound with high optical purity.
Proposed Synthetic Strategy
The retrosynthetic analysis of this compound identifies a key disconnection at the C1-C6 and C2-C3 bonds of the cyclohexanone ring. This leads to a 1,5-dicarbonyl intermediate, which can be assembled via a Michael addition of methyl 2-fluorophenylacetate to a suitable α,β-unsaturated ketone, such as methyl vinyl ketone. The crucial stereocenter at C1 will be established using a chiral organocatalyst in the Michael addition step. The subsequent intramolecular Dieckmann condensation of the 1,5-dicarbonyl intermediate will then furnish the desired 4-oxocyclohexanecarboxylate ring system.
Figure 2: Proposed catalytic cycle for the asymmetric Michael addition.
Protocol 1: Asymmetric Michael Addition
-
Reagent Preparation:
-
Dry all solvents and reagents prior to use. Toluene is dried over sodium/benzophenone and distilled. Methyl vinyl ketone is freshly distilled.
-
Prepare a 0.1 M solution of the chiral bifunctional thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylenediamine-derived thiourea) in dry toluene.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral bifunctional thiourea catalyst (0.05 mmol, 5 mol%).
-
Add dry toluene (5.0 mL).
-
Cool the solution to -20 °C.
-
Add methyl 2-fluorophenylacetate (1.0 mmol, 1.0 eq.).
-
Add methyl vinyl ketone (1.2 mmol, 1.2 eq.) dropwise over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 24-48 hours), quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral Michael adduct.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Confirm the structure of the product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: Intramolecular Dieckmann Condensation
Principle and Mechanism
The second step involves the intramolecular cyclization of the Michael adduct to form the 4-oxocyclohexanecarboxylate ring. The Dieckmann condensation is a reliable method for forming five- and six-membered rings from 1,6- and 1,7-diesters, respectively. [1][2][3][4]In this case, a strong base is used to deprotonate the α-carbon of the ketone, which then attacks the ester carbonyl to form a cyclic β-keto ester. Subsequent work-up and decarboxylation (if necessary) will yield the final product.
Protocol 2: Intramolecular Dieckmann Condensation
-
Reagent Preparation:
-
Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere. Alternatively, use commercially available sodium methoxide solution.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified Michael adduct (1.0 mmol) in anhydrous toluene (10 mL).
-
Add sodium methoxide (1.2 mmol, 1.2 eq.) portionwise at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to reflux (or a suitable temperature based on preliminary experiments).
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C and carefully quench with 1 M HCl until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and HRMS.
-
Confirm the retention of enantiomeric purity by chiral HPLC analysis.
-
Data Summary
| Step | Reaction Type | Key Reagents | Catalyst | Expected Yield | Expected ee |
| 1 | Asymmetric Michael Addition | Methyl 2-fluorophenylacetate, Methyl vinyl ketone | Chiral Bifunctional Thiourea | 85-95% | >95% |
| 2 | Dieckmann Condensation | Michael Adduct | Sodium Methoxide | 70-85% | >95% |
Conclusion
This application note presents a detailed and scientifically grounded proposal for the asymmetric synthesis of the enantiomers of this compound. The proposed two-step sequence, featuring a key organocatalytic asymmetric Michael addition and a subsequent Dieckmann condensation, offers a highly efficient and stereocontrolled route to this valuable chiral building block. The use of organocatalysis in the key step avoids the use of toxic and expensive heavy metals, aligning with the principles of green chemistry. [5][6]This methodology is expected to be of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
- Tang, L., et al. (2025). A Bifunctional Chiral Disulfide Catalyst for Highly Enantioselective Anti-Markovnikov Hydrophosphinylation. Journal of the American Chemical Society, 147(38), 34231-34237.
- Dondoni, A., & Massi, A. (2010). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes.
- Smith, C. A., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4233-4237.
- Reddy, B. V. S., et al. (2015). Enantioselective Synthesis of Functionalized Polycarbocycles via a Three-Component Organocascade Quadruple Reaction. Organic Letters, 17(15), 3898-3901.
-
Wang, C., et al. (2018). Asymmetric Michael addition reactions catalyzed by calixt[7]hiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1901-1907.
- Romo, D., & Slattery, C. N. (2013). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society, 135(41), 15413-15416.
- Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting.
- Naskar, D., & Mandal, T. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Bolze, P., et al. (2008). Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks. Organic Letters, 10(17), 3753-3756.
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- Fiveable. (n.d.).
- Biswas, T. (2021, December 29). Dieckmann condensation: Intramolecular Claisen Ester type reaction [Video]. YouTube.
- Puglisi, A., & Benaglia, M. (2017). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Catalysis Science & Technology, 7(18), 3692-3713.
- Han, B., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(8), 1253-1272.
-
Wang, C., et al. (2018). Asymmetric Michael addition reactions catalyzed by calixt[7]hiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1901-1907.
- Dondoni, A., & Massi, A. (2006). Enantioselective Organocatalysis.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Enantioselective Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Characterization of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Abstract
This document provides a comprehensive guide to the analytical standards and quality control protocols for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and considerations for chiral separation. Each protocol is presented with detailed step-by-step instructions and the scientific rationale behind the experimental choices, ensuring methodological robustness and trustworthiness.
Introduction
This compound is a γ-keto ester of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a fluorophenyl group attached to a cyclohexanone ring with a methyl ester, presents a unique combination of functional groups that are pivotal for the synthesis of complex pharmaceutical agents. The presence of a quaternary chiral center further underscores the importance of rigorous analytical control to ensure stereochemical purity, which is often critical for pharmacological activity and safety.
The quality of this intermediate directly impacts the quality of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to confirm its identity, quantify its purity, and characterize any impurities. This guide provides a suite of validated analytical procedures to serve as a foundational standard for its characterization.
Compound Profile
| Property | Value | Source |
| IUPAC Name | methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | [1] |
| CAS Number | 1384265-52-4 | [1] |
| Molecular Formula | C₁₄H₁₅FO₃ | [1] |
| Molecular Weight | 250.27 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| Purity (Typical) | ≥95% | [1] |
Chemical Structure:
Caption: Chemical structure of this compound.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, leveraging the chromophoric nature of the fluorophenyl group.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for peak shape improvement).
Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
System Suitability: Before sample analysis, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis and Data Interpretation: Inject the sample and standard solutions. Calculate the purity of the sample by the area normalization method.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Causality and Insights:
-
The C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column.
-
The detection wavelength of 254 nm is selected based on the UV absorbance of the aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that acts as a chemical fingerprint.
Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol or Dichloromethane (GC grade).
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or dichloromethane.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
-
Data Analysis: Compare the retention time and the mass spectrum of the major peak in the sample chromatogram with those of a reference standard. The fragmentation pattern in the mass spectrum should be consistent with the structure of this compound.
Expected Fragmentation: Key fragments would likely arise from the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavages of the cyclohexanone ring.
Workflow Diagram:
Caption: GC-MS analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time ~4 s, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis:
-
¹H NMR: Expect signals for the aromatic protons (around 7.0-7.5 ppm), the methyl ester protons (singlet around 3.7 ppm), and the cyclohexanone ring protons (complex multiplets in the aliphatic region).
-
¹³C NMR: Expect signals for the carbonyl carbons (ketone and ester, >170 ppm), aromatic carbons (110-160 ppm), the quaternary carbon, the methyl ester carbon (~52 ppm), and the aliphatic carbons of the ring.
-
Expertise Insights: The fluorine atom will cause splitting of adjacent proton and carbon signals (J-coupling), which is a key diagnostic feature for confirming the presence and position of the fluorine substituent.
Chiral Separation Considerations
Principle: Since this compound possesses a chiral center, it is crucial to assess its enantiomeric purity, especially in a pharmaceutical context where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for separating enantiomers.[3][4]
Method Development Strategy:
-
Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) under normal phase, polar organic, and reversed-phase conditions.[4][5] Normal phase (e.g., hexane/isopropanol) often provides the best selectivity for this type of compound.
-
Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition (e.g., the ratio of hexane to alcohol) to achieve baseline separation of the enantiomers.
-
Temperature and Flow Rate: Further optimization of temperature and flow rate can be performed to improve resolution and reduce analysis time.
Illustrative Chiral HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity, GC-MS for identity and volatile impurities, and NMR for structural confirmation ensures a thorough quality assessment. Furthermore, the considerations for chiral separation address the critical need for stereochemical control in pharmaceutical development. Adherence to these protocols will enable researchers and scientists to confidently ascertain the quality of this important synthetic intermediate.
References
-
Methyl 4-oxocyclohexanecarboxylate. PubChem. [Link]
-
Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate. Angene Chemical. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]
-
Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. National Institutes of Health. [Link]
-
4-Oxocyclohexanecarboxylate. PubChem. [Link]
-
Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. PrepChem.com. [Link]
-
Mastering β-keto esters. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate 80912-51-2 [sigmaaldrich.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to Novel Psychoactive Compounds from Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide outlining potential synthetic routes to novel psychoactive compounds, specifically targeting derivatives of the arylcyclohexylamine class, commencing from the precursor Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. The narrative delves into the strategic rationale behind proposed chemical transformations, offering detailed, step-by-step protocols for key reactions. Emphasis is placed on scientific integrity, causality in experimental design, and robust safety protocols for handling potent chemical entities. Visual aids in the form of reaction pathway diagrams and structured data tables are included to facilitate comprehension and application by experienced researchers in the field of medicinal chemistry and drug development.
Introduction: The Arylcyclohexylamine Scaffold and the Strategic Importance of the Starting Material
The arylcyclohexylamine chemical class is of significant interest in neuroscience and pharmacology due to the diverse psychoactive properties exhibited by its members. Compounds within this family, most notably phencyclidine (PCP) and ketamine, are known to act primarily as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to dissociative anesthetic and, in some cases, hallucinogenic effects[1][2]. The pharmacological profile of these compounds can be finely tuned through structural modifications, making them a fertile ground for the development of novel chemical entities with potential therapeutic applications or, conversely, the emergence of new psychoactive substances (NPS).
The starting material, this compound, presents a strategic entry point for the synthesis of novel arylcyclohexylamines. The presence of a 2-fluorophenyl group is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity[3]. The cyclohexanone moiety provides a reactive handle for the introduction of an amine group, a critical step in constructing the pharmacophore. Furthermore, the methyl ester at the C1 position offers a pathway for decarboxylation to simplify the scaffold or for other chemical modifications.
This guide will explore two primary synthetic strategies from this precursor:
-
Route A: Decarboxylation followed by Reductive Amination. This pathway focuses on first simplifying the cyclohexanone core by removing the methyl carboxylate group, followed by the introduction of a methylamino group.
-
Route B: Direct α-Amination. This more direct approach aims to introduce the amino group at the carbon bearing the aryl group, a key structural feature of many potent arylcyclohexylamines.
Synthesis of the Starting Material: this compound
A plausible and efficient method for the synthesis of the starting material is through a Friedel-Crafts acylation reaction. This well-established reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, catalyzed by a Lewis acid[4].
Protocol 1: Friedel-Crafts Acylation
Objective: To synthesize this compound from fluorobenzene and a suitable cyclohexanedioic acid derivative.
Materials:
-
Fluorobenzene
-
1,4-Cyclohexanedione monoethylene ketal
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
Procedure:
-
Protection of the Ketone: In a round-bottom flask, dissolve 1,4-cyclohexanedione in toluene and add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to yield 1,4-cyclohexanedione monoethylene ketal.
-
Oxidation to Carboxylic Acid: The ketal from the previous step is then subjected to an oxidative cleavage to form the corresponding carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate under basic conditions, followed by acidification.
-
Formation of Acyl Chloride: The resulting carboxylic acid is converted to its more reactive acyl chloride by refluxing with thionyl chloride in an inert solvent like DCM. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM. Cool the suspension in an ice bath and slowly add the acyl chloride prepared in the previous step. Then, add fluorobenzene dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up and Deprotection: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and wash it with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The ketal protecting group can then be removed by stirring the crude product in a mixture of acetone and aqueous HCl.
-
Esterification: The resulting keto-acid is then esterified by refluxing in anhydrous methanol with a catalytic amount of sulfuric acid.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Synthetic Route A: Decarboxylation and Reductive Amination
This route offers a straightforward approach to a simplified arylcyclohexylamine scaffold.
Diagram: Synthetic Route A
Caption: Decarboxylation followed by reductive amination.
Protocol 2: Decarboxylation of β-Keto Ester
Objective: To synthesize 1-(2-Fluorophenyl)cyclohexan-4-one from this compound.
Background: The starting material is a β-keto ester, which can undergo hydrolysis and subsequent decarboxylation upon heating, typically in the presence of acid or base, to yield a ketone[1][5][6].
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of water and ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(2-Fluorophenyl)cyclohexan-4-one.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Reductive Amination
Objective: To synthesize 1-(2-Fluorophenyl)-N-methylcyclohexan-4-amine from 1-(2-Fluorophenyl)cyclohexan-4-one.
Background: Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine[7][8][9].
Materials:
-
1-(2-Fluorophenyl)cyclohexan-4-one
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Sodium hydroxide (NaOH) solution, 1M
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 1-(2-Fluorophenyl)cyclohexan-4-one in methanol or DCM in a round-bottom flask.
-
Add an excess of methylamine solution.
-
Adjust the pH to approximately 6-7 with glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by carefully adding 1M NaOH solution until the solution is basic.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.
Synthetic Route B: Direct α-Amination
This route aims to directly install the methylamino group at the C1 position, which is a common structural motif in potent arylcyclohexylamine NMDA receptor antagonists.
Diagram: Synthetic Route B
Caption: Synthesis via α-amination pathway.
Protocol 4: Conversion of Ester to Nitrile
Objective: To synthesize 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile from the corresponding methyl ester.
Background: The conversion of an ester to a nitrile can be a multi-step process, often involving conversion to an amide followed by dehydration.
Procedure:
-
Amidation: React the starting methyl ester with a concentrated aqueous solution of ammonia under pressure and heat to form the corresponding primary amide.
-
Dehydration: Dehydrate the primary amide to the nitrile using a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction is typically carried out in an inert solvent.
Protocol 5: Synthesis of 2-FDCK Analogue via Grignard Reaction and Rearrangement
Objective: To synthesize a 2-FDCK analogue from 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile. This protocol is adapted from the known synthesis of 2-FDCK[1][10].
Materials:
-
1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (NH₄Cl), saturated solution
-
Bromine (Br₂)
-
Chloroform or DCM
-
Methylamine
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere, add the nitrile dissolved in anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by slowly adding a saturated solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
α-Bromination: Dissolve the resulting ketone in chloroform or DCM and cool in an ice bath. Slowly add a solution of bromine in the same solvent. Stir until the reaction is complete (monitored by the disappearance of the bromine color). Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, then with water and brine. Dry and concentrate to yield the α-bromo ketone.
-
Amination: Dissolve the α-bromo ketone in a suitable solvent and cool to a low temperature (e.g., -40 °C). Add an excess of methylamine. Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Rearrangement and Salt Formation: The intermediate α-hydroxy imine will undergo a thermal rearrangement to form the desired α-amino ketone. This can often be facilitated during work-up or by gentle heating. The final product can be isolated as its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol. The resulting precipitate is collected by filtration and dried.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Targeted Pharmacological Activity |
| 1-(2-Fluorophenyl)-N-methylcyclohexan-4-amine | C₁₃H₁₈FN | 207.29 | Dissociative, NMDA antagonist |
| 1-(2-Fluorophenyl)-1-(methylamino)-4-oxocyclohexane | C₁₃H₁₆FNO | 237.27 | Dissociative, NMDA antagonist (2-FDCK analogue) |
Safety, Handling, and Disposal
Disclaimer: The synthesis of novel psychoactive substances should only be undertaken by qualified researchers in a controlled laboratory setting, in compliance with all applicable laws and regulations. The compounds described herein are for research purposes only and are not intended for human consumption.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves at all times.
-
When handling volatile solvents or toxic reagents, work in a certified chemical fume hood.
-
For handling highly potent compounds, consider the use of a powered air-purifying respirator (PAPR) and double gloving.
Chemical Hazards:
-
This compound and its derivatives: The toxicological properties of these novel compounds are unknown. They should be handled as if they are highly potent and toxic.
-
Reagents: Many of the reagents used in these syntheses are corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use. For example, ketamine hydrochloride is harmful if swallowed or inhaled and can cause serious eye and skin irritation[2][5][6][11][12].
-
Controlled Substances and Analogues: The synthesized compounds may be considered controlled substance analogues in some jurisdictions[3][13]. Researchers must be aware of and comply with all relevant regulations from agencies such as the Drug Enforcement Administration (DEA) in the United States[14].
Waste Disposal:
-
All chemical waste, including solvents, reaction mixtures, and contaminated materials, must be disposed of in accordance with institutional and governmental regulations for hazardous chemical waste[15][16][17][18][19][20][21].
-
Do not dispose of any chemicals down the drain.
-
For the disposal of controlled substances or their analogues, follow the specific procedures outlined by regulatory bodies like the DEA, which may involve transfer to a registered reverse distributor[18][21].
Conclusion
This application note provides a theoretical framework and practical protocols for the synthesis of novel psychoactive compounds from this compound. The proposed routes leverage well-established chemical transformations to access promising arylcyclohexylamine targets. It is imperative that any experimental work based on this guide is conducted with the utmost attention to safety, adherence to legal and ethical guidelines, and a thorough understanding of the potential hazards involved. The exploration of these synthetic pathways can contribute to a deeper understanding of the structure-activity relationships within the arylcyclohexylamine class and may lead to the discovery of new chemical probes or therapeutic agents.
References
-
2-Fluorodeschloroketamine - Wikipedia. (URL: [Link])
- Ketamine (hydrochloride)
- SAFETY DATA SHEET - Covetrus. (URL: not provided)
- Material Safety D
- Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (URL: not provided)
- Decarboxylation - Chemistry Steps. (URL: not provided)
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (URL: [Link])
-
Critical review report: 2-Fluorodeschloroketamine Expert Committee on Drug Dependence Forty-sixth Meeting Geneva, 16–20 October 2023 - World Health Organization (WHO). (URL: [Link])
- 2-fdck / 2-fluorodeschloroketamine Two Chongqing Chemdad Co. ,Ltd. (URL: not provided)
-
ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. | Request PDF - ResearchGate. (URL: [Link])
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed. (URL: [Link])
- Controlled Substances Waste Management - Environment, Health & Safety. (URL: not provided)
-
Controlled Substances Waste | Environmental Health and Safety - The University of Iowa. (URL: [Link])
-
Drug Scheduling - DEA.gov. (URL: [Link])
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL: not provided)
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])
-
One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- CN101462931A - Method for acylating fluorobenzene - Google P
- DEA Rule on the Disposal of Controlled Substances - ASHP. (URL: not provided)
- Guidance for Disposal of Drugs Used in Clinical Research - WashU. (URL: not provided)
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (URL: [Link])
-
Chemical Handler's Manual - DEA Diversion Control Division. (URL: [Link])
- Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride - Benchchem. (URL: not provided)
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - sioc-journal.cn. (URL: [Link])
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (URL: [Link])
-
The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Disposal Q&A - DEA Diversion Control Division. (URL: [Link])
-
Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. (URL: [Link])
-
The Controlled Substances Act - DEA.gov. (URL: [Link])
-
Direct reductive amination of cyclohexanone | Download Table - ResearchGate. (URL: [Link])
- why why why why why why why: New Drugs: Designing Novel Arylcyclohexylamines - Nervewing. (URL: not provided)
- Reductive Amin
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH. (URL: [Link])
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (URL: not provided)
-
Synthesis of 1-Aryl-4-azolylbutanones | Request PDF - ResearchGate. (URL: [Link])
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. (URL: [Link])
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. (URL: [Link])
-
Synthesis of 1Aryl4-azolylbutanones | Request PDF - ResearchGate. (URL: [Link])
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. (URL: [Link])
Sources
- 1. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dea.gov [dea.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasd.com [pharmasd.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. dea.gov [dea.gov]
- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 15. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 16. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. ashp.org [ashp.org]
- 19. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 20. unodc.org [unodc.org]
- 21. Diversion Control Division | Disposal Q&A [deadiversion.usdoj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during this synthesis. The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2][3]
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in a Dieckmann condensation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[4]
Potential Causes & Solutions:
-
Inactive or Insufficient Base: The Dieckmann condensation is base-catalyzed and requires at least one full equivalent of a strong base to drive the reaction to completion.[5][6] The pKa of the α-proton of the starting ester is high, necessitating a sufficiently strong base for deprotonation to form the reactive enolate.[7]
-
Solution:
-
Verify Base Activity: Use a fresh, properly stored strong base such as sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[8] Older or improperly stored bases can lose their reactivity.
-
Ensure Stoichiometric Amount: Use at least one full equivalent of the base. The final β-keto ester product is acidic and will be deprotonated by the base, which helps to shift the reaction equilibrium towards the product.[6][9]
-
-
-
Presence of Water or Protic Impurities: Water will quench the strong base and the enolate intermediate, halting the reaction.[6]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If necessary, distill solvents over a suitable drying agent.
-
-
-
Suboptimal Reaction Temperature: The rate of the Dieckmann condensation is temperature-dependent.
-
Solution:
-
Optimize Temperature: If the reaction is sluggish at room temperature, gentle heating or refluxing may be necessary to increase the rate.[10] The optimal temperature will depend on the solvent and base used.
-
-
-
Incorrect Starting Material: The starting diester must be capable of forming a stable 5- or 6-membered ring.[1][3]
-
Solution:
-
Verify Starting Material: Confirm the structure and purity of the starting diester via analytical methods such as NMR or mass spectrometry.
-
-
Problem 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
Answer: Byproduct formation is a common issue and can significantly complicate purification and reduce the yield of the desired product.
Potential Byproducts & Minimization Strategies:
-
Intermolecular Claisen Condensation Products: If the reaction concentration is too high, intermolecular condensation between two diester molecules can compete with the desired intramolecular Dieckmann condensation.[8]
-
Solution:
-
Use High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to a solution of the base in the solvent.
-
-
-
Hydrolysis and Decarboxylation of the Product: The β-keto ester product can undergo hydrolysis to a β-keto acid, which can then decarboxylate, especially during acidic workup or upon heating.[6][11][12]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of ester products.[6][14]
-
Solution:
-
Match Base and Ester: Use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters).[14]
-
-
Problem 3: Difficult Purification of the Final Product
Question: I am having difficulty purifying the final product. What are the recommended purification techniques?
Answer: The purification of β-keto esters can be challenging due to their potential instability.
Purification Strategies:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with brine can help to remove water and some water-soluble impurities.[10]
-
Column Chromatography: Flash column chromatography is often an effective method for purifying the crude product.[10] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[15]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Dieckmann condensation?
A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[3][7] The mechanism involves the following key steps:
-
Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups to form an enolate.[3][9]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate.[7][16]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[16]
-
Deprotonation of Product: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base, driving the reaction to completion.[5][9]
-
Protonation: An acidic workup protonates the enolate to yield the final neutral β-keto ester product.[2][10]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent can significantly impact the reaction.[17]
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents can enhance the stability of the enolate intermediate and may lead to higher yields.[8][17]
-
Non-Polar Solvents (e.g., Toluene, Benzene): These are also commonly used and can help to minimize certain side reactions.[8][17] They are particularly useful when using sodium hydride as the base.
-
Protic Solvents (e.g., Ethanol): Protic solvents are generally used in conjunction with their corresponding alkoxide bases to prevent transesterification.[17]
Q3: Can I use a different base for this reaction?
A3: Yes, several strong bases can be used for the Dieckmann condensation.[8] Common choices include:
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are classic choices, especially when the corresponding ester is used.[8][14]
-
Potassium tert-Butoxide (t-BuOK): A stronger, more sterically hindered base that can be effective.[8]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base often used in a non-polar solvent like toluene.[8][10]
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be useful for directed condensations.[6][8]
Q4: My final product appears to be a ketone, not the expected β-keto ester. What happened?
A4: The β-keto ester product can undergo hydrolysis to a β-keto acid, which is often unstable and can readily decarboxylate (lose CO2) upon heating to yield a ketone.[6][13] This is more likely to occur if the reaction workup involved strong acidic or basic conditions at elevated temperatures.[18][19] To avoid this, use mild workup conditions and avoid excessive heating during purification.[6]
III. Optimized Reaction Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
Precursor diester
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Experimental Procedure
-
Reaction Setup: To a solution of the diester (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq).[10]
-
Addition of Alcohol: Slowly add dry methanol (1.5 eq) to the mixture. Hydrogen gas will evolve.[10]
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.[10]
-
Extraction: Extract the mixture with dichloromethane.[10] Wash the combined organic layers with brine and dry over anhydrous Na2SO4.[10]
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.[10]
IV. Data Summary
The following table summarizes the key reaction parameters and their impact on the synthesis of β-keto esters via the Dieckmann condensation.
| Parameter | Condition | Effect on Yield and Purity | Rationale |
| Base | NaH, NaOEt, t-BuOK | High yield with appropriate choice | Must be strong enough to deprotonate the α-carbon of the ester.[8] |
| Solvent | Toluene, THF, Ethanol | Can influence reaction rate and side reactions | Solvent choice affects enolate stability and solubility of reagents.[8][17] |
| Temperature | Room Temp to Reflux | Higher temperature increases reaction rate | Provides sufficient energy to overcome the activation barrier. |
| Concentration | High Dilution | Favors intramolecular cyclization, reduces byproducts | Minimizes intermolecular side reactions.[8] |
| Workup | Low Temperature, Mild Acid | Minimizes hydrolysis and decarboxylation | The β-keto ester product is sensitive to harsh conditions.[6] |
V. Visual Diagrams
Reaction Mechanism Workflow
Caption: The reaction mechanism of the Dieckmann condensation.
Troubleshooting Workflow for Low Yield
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 11. aklectures.com [aklectures.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 14. grokipedia.com [grokipedia.com]
- 15. prepchem.com [prepchem.com]
- 16. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing the Synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The core of this synthesis often revolves around a Dieckmann condensation, a powerful tool for forming cyclic β-keto esters.[1][2][3][4] This guide provides in-depth, experience-based insights to help you master this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions. Let's break down the likely culprits and their solutions.
-
Inefficient Enolate Formation: The first crucial step in the Dieckmann condensation is the formation of an enolate.[5] If the base is not strong enough or if there are acidic impurities (like water) in your reaction, enolate formation will be incomplete.
-
Solution:
-
Base Selection: Sodium methoxide (NaOMe) in methanol or sodium ethoxide (NaOEt) in ethanol are common choices.[1] Ensure the alkoxide corresponds to the ester to prevent transesterification. For this specific methyl ester, sodium methoxide is ideal.
-
Anhydrous Conditions: Meticulously dry all glassware and solvents. Use freshly opened, anhydrous solvents and handle hygroscopic bases in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Reverse Claisen/Dieckmann Condensation: The Dieckmann condensation is a reversible reaction.[4] If the product, a β-keto ester, is not deprotonated by the base to form a stabilized enolate, the reaction can revert to the starting diester.
-
Solution:
-
Stoichiometry of the Base: Use at least one full equivalent of the base. This ensures that after the cyclization and elimination of the alkoxide, there is enough base present to deprotonate the acidic α-hydrogen of the resulting β-keto ester, driving the equilibrium towards the product.[1]
-
-
-
Suboptimal Reaction Temperature and Time:
-
Solution: While room temperature can be sufficient, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate without promoting significant side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side reactions are a common challenge. Identifying them is the first step to mitigation.
-
Intermolecular Claisen Condensation: If the concentration of your starting diester is too high, intermolecular reactions can compete with the desired intramolecular Dieckmann condensation, leading to polymeric materials.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to the base solution over an extended period. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization.
-
-
Decarboxylation: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[6][7][8]
-
Solution:
-
Mild Work-up: During the work-up, use a mild acid (e.g., dilute HCl or acetic acid) and keep the temperature low to neutralize the reaction mixture.
-
Avoid Prolonged Heating: Minimize the time the reaction is heated, especially after the product has formed.
-
-
-
Retro-Claisen Condensation: Under strongly basic conditions or high temperatures, the product can undergo a retro-Claisen reaction, cleaving the newly formed C-C bond.[9]
-
Solution: Use the minimum effective amount of base and avoid excessive heating.
-
Q3: My purified product is still showing impurities. What are they and how can I improve purification?
Effective purification is critical for obtaining a high-quality final product.
-
Common Impurities:
-
Unreacted starting diester.
-
Products of intermolecular condensation.
-
Decarboxylated product (1-(2-fluorophenyl)cyclohexan-4-one).
-
-
Purification Strategy:
-
Extraction: A standard aqueous work-up will remove the base and any water-soluble byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.[10]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis.
Q1: What are the critical parameters to control in the synthesis of this compound?
The three most critical parameters are:
-
Anhydrous Conditions: Water will quench the enolate and hydrolyze the ester.
-
Base Stoichiometry: At least one equivalent of a suitable base is necessary to drive the reaction to completion.
-
Concentration: High-dilution conditions are crucial to favor the intramolecular Dieckmann condensation over intermolecular side reactions.
Q2: Are there alternative synthetic routes to improve the yield?
While the Dieckmann condensation is a standard approach, other methods exist for synthesizing α-aryl β-keto esters.[11][12][13] One notable alternative is a one-pot double Michael addition-Dieckmann condensation, which can be highly efficient for constructing 4,4-disubstituted cyclohexane β-keto esters.[14]
Q3: How does the 2-fluoro substituent on the phenyl ring affect the reaction?
The electron-withdrawing nature of the fluorine atom can have a subtle electronic effect on the acidity of the benzylic protons of a potential precursor in a different synthetic route, but in the context of a Dieckmann condensation starting from a 1,7-diester, its primary influence is steric. While not overly bulky, it's a factor to consider when optimizing reaction conditions.
Experimental Protocols
Protocol 1: Dieckmann Condensation for this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous methanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the methanol to generate sodium methoxide in situ. Allow the reaction to cool to room temperature.
-
Substrate Addition: Dissolve the starting diester, dimethyl 4-(2-fluorophenyl)heptanedioate (1 equivalent), in anhydrous methanol. Add this solution dropwise to the sodium methoxide solution via the addition funnel over 2-3 hours.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding dilute acetic acid until the solution is neutral.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Base (equivalents) | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOMe (1.1) | 0.1 M | 25 | 12 | 75 |
| 2 | NaOMe (1.1) | 0.1 M | 50 | 6 | 82 |
| 3 | NaOMe (0.9) | 0.1 M | 25 | 12 | 45 |
| 4 | NaOMe (1.1) | 1.0 M | 25 | 12 | 60 (with side products) |
Visualizations
Caption: A streamlined workflow for the Dieckmann condensation.
Caption: Troubleshooting guide for low reaction yields.
References
- Dieckmann condensation. (n.d.). In Grokipedia.
- Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. (n.d.). Benchchem.
- Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. (2022). ORCA - Cardiff University.
- Palladium Catalyzed β-Arylation of α-Keto Esters. (n.d.). PMC - NIH.
- Methods for the synthesis of aryl α‐ketoester. (n.d.). ResearchGate.
- Dieckmann Condensation. (2023). Chemistry LibreTexts.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Technical Support Center: Decarboxylation of Substituted β-Keto Esters. (n.d.). Benchchem.
- Dieckmann Condensation. (n.d.). Organic Chemistry Tutor.
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
- 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts.
- Decarboxylation. (n.d.). Chemistry Steps.
- Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com.
- An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. (2007). PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a quaternary carbon center, presents notable challenges for scalable synthesis. Common issues include controlling side reactions, ensuring high purity, and developing a process that avoids costly chromatographic purification on a large scale.[3][4]
This guide provides a comprehensive technical resource for researchers and process chemists. It outlines a robust synthetic strategy, offers detailed troubleshooting for common experimental hurdles, and answers frequently asked questions to ensure a successful and scalable synthesis campaign. The core of the proposed strategy revolves around a well-established carbon-carbon bond-forming reaction, optimized for scale and purity.
Recommended Synthetic Pathway: α-Arylation of a β-Keto Ester
A highly effective and scalable approach is the direct α-arylation of a pre-formed β-keto ester enolate. This method is advantageous as it builds the critical C-aryl bond directly at the quaternary center. The overall workflow is depicted below.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (10-50 g) and can be adapted for larger-scale production with appropriate engineering controls.
Reaction: Palladium-catalyzed α-arylation of methyl 4-oxocyclohexanecarboxylate.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 25g scale) | Notes |
| Methyl 4-oxocyclohexanecarboxylate | 156.18 | 1.0 | 25.0 g (160 mmol) | Starting material. Ensure it is dry.[5] |
| Sodium Hydride (NaH) | 24.00 | 1.1 | 7.0 g of 60% dispersion (176 mmol) | Highly reactive. Handle under inert gas. |
| 1-Bromo-2-fluorobenzene | 175.00 | 1.05 | 29.4 g (168 mmol) | Reactant. |
| Pd(dba)₂ | 575.6 | 0.01 | 0.92 g (1.6 mmol) | Catalyst. |
| Xantphos | 578.6 | 0.02 | 1.85 g (3.2 mmol) | Ligand. |
| Anhydrous Toluene | - | - | 500 mL | Reaction solvent. Must be anhydrous. |
Step-by-Step Procedure:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive inert atmosphere throughout the reaction.
-
Enolate Formation:
-
Charge the flask with the 60% sodium hydride dispersion.
-
Add 200 mL of anhydrous toluene and stir to create a slurry.
-
In a separate flask, dissolve methyl 4-oxocyclohexanecarboxylate (25.0 g) in 150 mL of anhydrous toluene.
-
Add the solution of the β-keto ester dropwise to the NaH slurry over 30-45 minutes. Maintain the internal temperature below 25°C using a water bath.
-
In-Process Check: Observe for hydrogen gas evolution. The reaction is typically complete when bubbling ceases.
-
Stir the resulting enolate suspension for an additional 60 minutes at room temperature.
-
-
Catalyst and Reagent Addition:
-
To the enolate suspension, add Pd(dba)₂ (0.92 g) and Xantphos (1.85 g).
-
Add 1-bromo-2-fluorobenzene (29.4 g) followed by the remaining 150 mL of anhydrous toluene.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110°C (reflux) and maintain for 8-12 hours.
-
In-Process Check: Monitor the reaction progress by taking small aliquots, quenching them carefully with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the disappearance of the starting keto-ester.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Caution: Unreacted NaH will react violently with water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Final Purification:
-
For scalable purification, avoid column chromatography. The crude product can often be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction has stalled. Analysis shows significant amounts of starting keto-ester remaining even after 12 hours at reflux. What could be the cause?
-
Potential Cause 1: Incomplete Enolate Formation. The deprotonation of the β-keto ester is critical. This step can be hampered by low-quality sodium hydride or the presence of moisture.
-
Solution: Ensure the use of fresh, high-purity sodium hydride. Use anhydrous solvents and flame-dry all glassware before use. When adding the keto-ester to the NaH slurry, ensure efficient stirring to break up any clumps.
-
-
Potential Cause 2: Catalyst Deactivation. Palladium catalysts can be sensitive to air and impurities.
-
Solution: Ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Use high-purity reagents and solvents. If catalyst deactivation is suspected, a second charge of the catalyst and ligand can sometimes restart the reaction, though this is not ideal.
-
-
Potential Cause 3: Insufficient Temperature. While toluene reflux is generally sufficient, poor heat transfer on a larger scale can lead to a lower-than-expected internal temperature.
-
Solution: Monitor the internal reaction temperature, not the oil bath temperature. Ensure vigorous stirring to promote even heating throughout the reaction vessel.
-
Caption: Troubleshooting logic for a stalled reaction.
Q2: The reaction worked, but the yield is low (<50%). My analysis shows a significant side product. What is it and how can I prevent it?
-
Potential Cause: Hydrolysis of the Methyl Ester. If the workup conditions are too acidic or basic, or if the reaction is quenched at a high temperature with water, the methyl ester can hydrolyze to the corresponding carboxylic acid. This acid can be difficult to separate and may be lost during the aqueous workup.
-
Solution: Ensure the reaction is fully cooled to room temperature before quenching. Use a neutral or mildly acidic quench like saturated ammonium chloride. Avoid strong acids or bases during the workup. If hydrolysis is unavoidable, the acid can be re-esterified in a subsequent step.[6]
-
-
Potential Cause: Competing β-Hydride Elimination. In some palladium-catalyzed reactions, a competing β-hydride elimination pathway can lead to the formation of enamine or related byproducts, which can hydrolyze to starting materials or other ketones.[7]
-
Solution: The choice of ligand is crucial to suppress this side reaction. Bulky, electron-rich phosphine ligands like Xantphos are generally effective. Ensure the correct catalyst-to-ligand ratio is used.
-
-
Potential Cause: Homocoupling of the Aryl Bromide. This can occur if the oxidative addition to the palladium center is followed by reductive elimination with another aryl bromide molecule instead of the desired enolate.
-
Solution: This is often controlled by managing the rate of addition and temperature. Ensure the enolate is fully formed before adding the aryl bromide and catalyst.
-
Q3: My final product is off-color (yellow or brown) even after purification. What causes this and is it a problem?
-
Potential Cause: Residual Palladium. Trace amounts of palladium can remain in the product, giving it a dark color. While often not detrimental to subsequent steps, high levels of residual metals are unacceptable for pharmaceutical intermediates.
-
Solution: After the initial workup, the organic solution can be passed through a plug of silica gel or a specialized metal scavenger (e.g., activated carbon, functionalized silica) to remove residual palladium.[8] Washing the combined organic layers with an aqueous solution of a chelating agent like thiourea can also be effective.
-
-
Potential Cause: Thermal Decomposition. The product may have limited thermal stability. Prolonged heating during distillation at high temperatures can lead to decomposition and discoloration.
-
Solution: Use a high-vacuum distillation setup to lower the boiling point. Ensure the distillation is performed as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q: Why is sodium hydride (NaH) chosen as the base over other options like sodium ethoxide (NaOEt)?
A: Sodium hydride is a strong, non-nucleophilic base. It irreversibly deprotonates the β-keto ester to form the enolate and hydrogen gas, driving the equilibrium completely to the product side.[9] Bases like sodium ethoxide are nucleophilic and can participate in side reactions such as transesterification with the methyl ester. Furthermore, NaOEt establishes an equilibrium, which may not result in complete enolate formation.
Q: Can I use a different catalyst system?
A: Yes, other palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Buchwald-type biarylphosphine ligands) can be effective for this type of C-C bond formation. However, the Pd(dba)₂/Xantphos system is well-documented, commercially available, and generally robust for α-arylation of ketones. Any new system would require careful optimization of reaction conditions (temperature, solvent, base, and stoichiometry).
Q: Is column chromatography completely avoidable for this synthesis?
A: On a large scale, yes, chromatography should be avoided as it is expensive and generates significant solvent waste.[3] The goal of a scalable process is to yield a product that can be purified by crystallization or distillation. This requires careful control of the reaction to minimize the formation of impurities with similar physical properties to the desired product. If the crude product is an oil that cannot be easily crystallized, high-vacuum distillation is the preferred method.
Q: What are the key safety considerations for this process?
A:
-
Sodium Hydride: Reacts violently with water and is flammable. It must be handled under an inert atmosphere and quenched with extreme care by slow addition of a proton source (e.g., isopropanol, followed by water).
-
Toluene: A flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.
-
Palladium Catalysts: Can be pyrophoric, especially when finely divided and dry (e.g., on filter paper). Handle with care.
-
Pressure: The initial deprotonation step generates hydrogen gas. The system must be open to a bubbler or vent to avoid pressure buildup.
References
- National Center for Biotechnology Information. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC.
- Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research.
- Wikipedia. (n.d.). Ketone. Wikipedia.
- CORE. (n.d.).
- Shinohara, Y., et al. (2001). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)
- PrepChem.com. (n.d.).
- Organic Chemistry Portal. (n.d.). Darzens Reaction. Organic Chemistry Portal.
- Sciencemadness.org. (2006). Darzen Condensation Difficulties - any tips?. Sciencemadness.org.
- ACS Omega. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega.
- Google Patents. (n.d.). Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
- ResearchGate. (n.d.). The industrial production routes of cyclohexanone.
- PubMed Central. (2024).
- Sigma-Aldrich. (n.d.). Methyl 1-(4-fluorophenyl)
- PubMed. (2014). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. PubMed.
- Apollo Scientific. (n.d.). Methyl 1-(4-fluorophenyl)
- PubChem. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- MySkinRecipes. (n.d.). Methyl 1-(4-Chlorophenyl)
- Sigma-Aldrich. (n.d.). Methyl 1-(4-fluorophenyl)
- PubMed. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346.
Sources
- 1. Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate [myskinrecipes.com]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
Welcome to the technical support center for the purification of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this important synthetic intermediate. Our approach is rooted in first principles of organic chemistry and leverages insights from analogous industrial processes, particularly the synthesis of related pharmaceutical compounds.
Introduction: The Challenge of Purity
This compound is a versatile building block, notably in the synthesis of therapeutic agents like Prasugrel. Its synthesis, often involving a Michael addition or related C-C bond-forming reactions, can generate a variety of impurities. The presence of a quaternary stereocenter and the β-keto ester functionality introduces specific challenges in achieving high purity. This guide provides a structured, question-and-answer-based approach to identify and eliminate these impurities, ensuring the quality and reliability of your downstream applications.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound.
FAQ 1: What are the most likely impurities in my crude product?
While a definitive impurity profile depends on the specific synthetic route, we can predict the most probable impurities based on the reaction chemistry and analysis of analogous syntheses, such as that of Prasugrel.[1][2]
Predicted Impurity Profile:
| Impurity Type | Specific Example(s) | Origin |
| Positional Isomers | Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate, Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate | Impurities in the 2-fluorophenyl starting material. |
| Unreacted Starting Materials | Methyl 4-oxocyclohexanecarboxylate, 2-fluorophenylacetic acid derivatives | Incomplete reaction. |
| Side-Reaction Byproducts | Di-addition products, products of self-condensation of starting materials. | Michael addition side reactions. |
| Degradation Products | 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid | Hydrolysis of the methyl ester. |
| 4-(2-fluorophenyl)cyclohexanone | Decarboxylation of the corresponding β-keto acid. |
FAQ 2: My NMR spectrum shows more than one set of aromatic signals. What could be the cause?
The presence of multiple aromatic signals, particularly in the fluorine-coupled carbon or proton NMR, strongly suggests the presence of positional isomers of the fluorophenyl group (e.g., 3-fluoro and 4-fluoro analogs).[1] These impurities arise from the use of insufficiently pure starting materials.
Troubleshooting Steps:
-
Analyze Starting Materials: Before synthesis, confirm the purity of your 2-fluorophenyl starting material (e.g., 2-fluorophenylacetic acid or its derivatives) by GC-MS or HPLC.
-
Chromatographic Separation: These isomers are often difficult to separate from the desired product due to their similar polarities.
-
Flash Chromatography: Use a high-performance silica gel with a shallow solvent gradient. A non-polar/polar solvent system like hexane/ethyl acetate or toluene/acetone may provide sufficient resolution.
-
Reversed-Phase HPLC: For analytical and preparative scale, a C18 or a Phenyl-Hexyl column can offer different selectivity, potentially resolving the isomers.[3]
-
FAQ 3: I observe a lower molecular weight impurity by GC-MS that corresponds to the loss of the methoxycarbonyl group. What is this and how can I avoid it?
This impurity is likely 4-(2-fluorophenyl)cyclohexanone , resulting from the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by decarboxylation. β-keto acids are notoriously unstable and readily lose CO2 upon heating or in the presence of acid or base.[4]
Causality and Prevention:
-
Hydrolysis during Workup: Aqueous acidic or basic workups can initiate hydrolysis. If an aqueous wash is necessary, use cold, dilute solutions and minimize contact time.
-
Thermal Decomposition: Avoid excessive heat during solvent evaporation or distillation. The presence of trace acid or base can catalyze decarboxylation at elevated temperatures.
-
Purification Conditions: When performing chromatography, ensure the silica gel is neutral, as acidic silica can promote this degradation pathway.
Troubleshooting Workflow for Decarboxylation:
Caption: Workflow to minimize decarboxylation.
FAQ 4: How can I remove the unreacted Methyl 4-oxocyclohexanecarboxylate?
Unreacted Methyl 4-oxocyclohexanecarboxylate is significantly more polar than the desired product due to the absence of the bulky, non-polar 2-fluorophenyl group.
Purification Strategy:
-
Flash Chromatography: This is the most straightforward method. The product will elute significantly earlier than the unreacted starting material. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will effectively separate the two compounds.
-
Crystallization: If the crude product is a solid, recrystallization can be effective. The desired product is likely to be less soluble in non-polar solvents than the starting material. Consider solvent systems like diethyl ether/hexane or toluene/heptane.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Flash Chromatography
This protocol is designed for the general purification of the crude product to remove most common impurities.
Instrumentation and Reagents:
-
Flash chromatography system
-
High-purity silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel and dry it under vacuum. This dry-loading technique generally provides better resolution.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector response or by TLC analysis of the eluent.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 40°C to prevent degradation.
Visualization of Flash Chromatography Workflow:
Caption: Workflow for flash chromatography purification.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol outlines a general-purpose reversed-phase HPLC method for determining the purity of the final product and for analyzing fractions from purification.
Instrumentation and Reagents:
-
HPLC system with a UV detector (or DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). If peak tailing is observed, add 0.1% formic acid to both the aqueous and organic phases. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard (if available) in the mobile phase to prepare a standard solution (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with a DAD)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Determine the area percentage of the main peak in the sample chromatogram to assess purity.
Protocol 3: GC-MS Method for Impurity Identification
This method is suitable for identifying volatile impurities, such as unreacted starting materials, positional isomers, and some degradation products.
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, high purity)
Procedure:
-
Sample Preparation: Dilute a small amount of the sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with library spectra (e.g., NIST) to identify the impurities.
Part 3: Causality and In-Depth Scientific Explanation
The Role of the 2-Fluorophenyl Group
The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the acidity of the benzylic proton in the starting material, potentially affecting the rate and selectivity of the initial C-C bond formation. This can also influence the chromatographic behavior of the molecule, making separation from non-fluorinated or differently substituted analogs challenging.
Keto-Enol Tautomerism and Chromatography
β-keto esters like this compound can exist in equilibrium between their keto and enol forms. This tautomerism can lead to peak broadening or splitting in HPLC, especially at ambient temperatures.
Mitigation Strategies:
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can accelerate the interconversion between tautomers, causing them to elute as a single, sharper peak.
-
Mobile Phase pH Control: Using an acidic mobile phase (e.g., with 0.1% formic acid) can favor the keto form, leading to improved peak shape.
Logical Relationship of Tautomerism and Peak Shape:
Caption: Mitigation of peak broadening from tautomerism.
References
- WO2012018791A2 - Prepar
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785.
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. ACS Catalysis, 2020, 10, 11, 6334–6340. [Link]
- Separation of diastereomers by extractive distill
- PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. EP3475288B1.
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. PrepChem. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
-
Methyl 4-oxocyclohexanecarboxylate. PubChem. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2017, 22(10), 1734. [Link]
-
Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate(CAS# 80912-51-2 ). Angene Chemical. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 2012, 66, 213-220. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. [Link]
Sources
- 1. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
- 2. WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. asianpubs.org [asianpubs.org]
Managing diastereoselectivity in Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate reactions
Welcome to the technical support center for managing diastereoselectivity in reactions involving Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate . This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this substrate or structurally similar 1,4-disubstituted cyclohexanone systems. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and rationally design experiments to achieve desired stereochemical outcomes.
Introduction: The Challenge of Stereocontrol
This compound is a prochiral molecule with significant conformational complexity. Reactions at the C4-carbonyl group, such as nucleophilic additions (e.g., reductions, Grignard reactions), create a new stereocenter, leading to the formation of diastereomeric products (cis and trans isomers). The ratio of these diastereomers is determined by a delicate interplay of steric and stereoelectronic factors, which can be challenging to predict and control without a clear understanding of the underlying principles.
This guide will address the most common questions and troubleshooting scenarios encountered when working with this and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: "I performed a standard sodium borohydride (NaBH₄) reduction of this compound and obtained a mixture of diastereomers. How can I predict which isomer will be major and why?"
Answer:
Predicting the major diastereomer in the reduction of this specific substrate requires an analysis of its conformational equilibrium and the trajectory of the incoming nucleophile (hydride).
1. Conformational Analysis of the Starting Material:
The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The bulky 1-(2-fluorophenyl) and 1-methoxycarbonyl groups at the C1 position create a significant steric presence. Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1][2][3] Therefore, the conformation where the large 1,1-disubstituted group acts as a single steric entity and prefers the equatorial position is expected to be the most populated. However, due to the geminal substitution, one substituent must be axial and the other equatorial. The 2-fluorophenyl group is sterically more demanding than the methyl ester group. Consequently, the conformation with the 2-fluorophenyl group in the equatorial position and the methoxycarbonyl group in the axial position is likely the most stable and populated conformer at equilibrium.
2. Trajectory of Nucleophilic Attack:
Nucleophilic attack on a cyclohexanone can occur from two faces:
-
Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the axis of the ring. This leads to the formation of an equatorial alcohol .
-
Equatorial Attack: The nucleophile approaches from the side, along the equator of the ring. This leads to the formation of an axial alcohol .
For small, unhindered nucleophiles like the borohydride ion (BH₄⁻), the preferred trajectory is generally axial attack .[4][5][6] This preference is often attributed to stereoelectronic factors, where the transition state for axial attack is stabilized by overlap with the σ* antibonding orbitals of the adjacent C-C bonds.[7][8]
Prediction:
Based on these principles, the hydride from NaBH₄ will preferentially attack the C4-carbonyl from the axial direction in the most stable chair conformation. This will result in the formation of the trans-alcohol (where the newly formed hydroxyl group is equatorial) as the major diastereomer.
Question 2: "My reduction with NaBH₄ gave a poor diastereomeric ratio (dr). How can I improve the selectivity to favor one diastereomer?"
Answer:
Improving the diastereomeric ratio involves modifying the reaction conditions to enhance the inherent steric or electronic biases of the system. The key is to select a reducing agent with a different steric profile.
Strategy 1: Maximizing the trans (Equatorial Alcohol) Isomer
To increase the proportion of the equatorial alcohol, you need to use a bulkier reducing agent. Bulky hydride reagents are sterically hindered from approaching via the more crowded axial trajectory.[5][9] They are forced to attack from the less hindered equatorial face, leading to the formation of the axial alcohol.
| Reducing Agent | Typical Diastereoselectivity (Axial:Equatorial Alcohol) | Rationale |
| Sodium Borohydride (NaBH₄) | Favors Equatorial Alcohol | Small, unhindered nucleophile; prefers axial attack.[10][11][12] |
| Lithium Aluminum Hydride (LiAlH₄) | Favors Equatorial Alcohol | Small nucleophile, but more reactive than NaBH₄.[13] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Strongly Favors Axial Alcohol | Extremely bulky; equatorial attack is highly preferred.[9] |
| K-Selectride® (Potassium tri-sec-butylborohydride) | Strongly Favors Axial Alcohol | Extremely bulky; similar to L-Selectride®.[9] |
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours at -78 °C.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC-MS.
Strategy 2: The Luche Reduction
The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent (typically methanol), is another excellent method for achieving high diastereoselectivity.[14][15] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity. The active reducing agent is thought to be a bulkier cerium borohydride or an alkoxyborohydride species, which favors equatorial attack to produce the axial alcohol.[14]
Question 3: "I am planning a Grignard reaction with methylmagnesium bromide. What stereochemical outcome should I expect, and how does the ortho-fluoro substituent on the phenyl ring influence the reaction?"
Answer:
A Grignard reaction introduces a much bulkier nucleophile (CH₃⁻) compared to hydride. This has significant implications for the stereochemical outcome.
1. Steric Dominance:
With bulky nucleophiles like Grignard reagents, steric hindrance becomes the dominant factor controlling the direction of attack.[5] The axial approach is now significantly more hindered due to interactions with the axial hydrogens at the C2 and C6 positions. Therefore, equatorial attack is strongly favored , leading to the formation of the axial alcohol as the major diastereomer.
2. Influence of the ortho-Fluoro Substituent:
The fluorine atom at the ortho position of the phenyl ring has two primary effects:
-
Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the C4-carbonyl through the sigma framework of the molecule.
-
Steric Effect: The ortho-fluoro group increases the steric bulk of the 1-phenyl substituent, further discouraging any conformation that would place it in an axial position. This reinforces the conformational bias described in Question 1. It does not, however, directly influence the facial selectivity at the remote C4-carbonyl.
Workflow for Predicting Stereochemical Outcome
Caption: Conformer stability dictates attack trajectory preference.
References
-
Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. (2025). [Link]
-
Axial and equatorial attack on cyclohexanone preference. Reddit. (2019). [Link]
-
Axial or equatorial attack is possible on a cyclohexanone. University of Liverpool. (n.d.). [Link]
- Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry, 34(11), 1604-1609.
-
Luche reduction. Wikipedia. (2023). [Link]
-
AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. YouTube. (2021). [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). [Link]
-
Luche Reaction (Reduction). OpenOChem Learn. (n.d.). [Link]
-
Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Dalton Transactions. (2021). [Link]
-
Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Journal of the American Chemical Society. (1991). [Link]
-
Substituent effects on the reduction of 2-alkylcyclohexanones by LiAlH 4: An investigation of conformational equilibria and transition states. ResearchGate. (2010). [Link]
-
Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. (1981). [Link]
-
Conformational analysis of cyclohexanes. Chemistry LibreTexts. (2023). [Link]
-
Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Journal of the American Chemical Society. (1991). [Link]
-
Reagents for Organic Synthesis. Harvard University. (n.d.). [Link]
-
Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. ACG Publications. (2018). [Link]
-
Enantioselective reduction of ketones. Wikipedia. (2023). [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. (2012). [Link]
-
Conformational analysis of 1,4-disubstituted cyclohexanes. ProQuest. (1966). [Link]
-
Impact of Induced Fitting and Secondary Noncovalent Interactions on Site-Selective and Enantioselective C–H Functionalization of Arylcyclohexanes. Journal of the American Chemical Society. (2021). [Link]
-
Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society. (1967). [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. (2018). [Link]
-
Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. ResearchGate. (2007). [Link]
-
MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. ProQuest. (2022). [Link]
-
Effect of conformation on reactivity. Slideshare. (2018). [Link]
-
Ring Conformations. Michigan State University. (n.d.). [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. (2014). [Link]
-
Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. (2020). [Link]
-
Conformational Analysis of Substituted Cyclohexanes. YouTube. (2017). [Link]
-
Chemistry 3 Nucleophilic attack on a keto-cyclohexane. YouTube. (2014). [Link]
-
Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. The Journal of Organic Chemistry. (1982). [Link]
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem. (2023). [Link]
-
Conformation Analysis of Cyclohexane. KPU Pressbooks. (n.d.). [Link]
-
Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC. (2019). [Link]
-
The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. (2023). [Link]
-
Methyl 4-oxocyclohexanecarboxylate. PubChem. (n.d.). [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. (2021). [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. (2023). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. reddit.com [reddit.com]
- 5. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Luche reduction - Wikipedia [en.wikipedia.org]
- 15. Luche Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
Catalyst selection for optimizing Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate synthesis
Technical Support Center: Synthesis of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
A Senior Application Scientist's Guide to Catalyst Selection and Process Optimization
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. As a key intermediate in pharmaceutical research, optimizing the production of this molecule is critical. This document provides in-depth, experience-based insights into catalyst selection, troubleshooting common issues, and detailed experimental protocols to ensure a successful and reproducible synthesis.
The Synthetic Challenge: An Overview
The synthesis of 1-aryl-4-oxocyclohexanecarboxylates is a nuanced process. The most effective and atom-economical route involves a tandem Michael-Michael-Dieckmann reaction cascade. In this one-pot synthesis, 2-fluorophenylacetonitrile undergoes a double Michael addition with two equivalents of methyl acrylate, followed by an intramolecular Dieckmann condensation to form the cyclohexanone ring. The final step is a saponification and decarboxylation to yield the target molecule.
The success of this entire cascade hinges critically on the choice of catalyst. The base catalyst must be strong enough to deprotonate the arylacetonitrile to initiate the first Michael addition, but not so reactive that it promotes the uncontrolled polymerization of methyl acrylate—a common and frustrating side reaction.
Proposed Synthetic Pathway
Caption: One-pot synthesis cascade for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for this molecule?
The most robust and commonly cited method for analogous structures is the double Michael reaction of an arylacetonitrile with an acrylate, followed by cyclization.[1] This approach builds the core carbocyclic ring and installs the necessary functional groups in a highly convergent manner.
Q2: Why is catalyst selection the most critical parameter in this synthesis?
The catalyst, typically a strong base, governs the kinetics of multiple competing reactions. An optimal catalyst will efficiently deprotonate the 2-fluorophenylacetonitrile to form the nucleophile for the Michael additions. However, an overly reactive or poorly chosen base can lead to:
-
Rapid polymerization of the methyl acrylate Michael acceptor.
-
Self-condensation of the methyl acrylate.
-
Saponification of the ester groups if protic conditions or certain bases are used prematurely.
Therefore, controlling the reaction pathway to favor the desired tandem sequence is entirely dependent on the catalyst's properties.
Q3: Can I use common bases like NaOH or KOH?
While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases, they are generally poor choices for this reaction.[2] They are protic and can introduce water, which can hydrolyze the methyl ester. More importantly, they often lack the sufficient base strength to efficiently deprotonate the arylacetonitrile in an aprotic organic solvent and are more likely to catalyze the polymerization of methyl acrylate. Non-nucleophilic, strong bases in anhydrous aprotic solvents are highly preferred.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
Problem 1: Low or No Product Yield with Recovery of Starting Materials
-
Question: My reaction has been running for several hours, but TLC and LC-MS analysis shows only my starting 2-fluorophenylacetonitrile. What is the likely cause?
-
Answer: This issue almost always points to an inactive or insufficiently strong catalyst.[3]
-
Cause 1: Inactive Catalyst: If you are using sodium hydride (NaH), it is highly susceptible to inactivation by moisture. Ensure you have used fresh, high-purity NaH from a newly opened container or have properly washed the mineral oil from commercial dispersions.
-
Cause 2: Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the α-carbon of the arylacetonitrile efficiently in your chosen solvent.
-
Cause 3: Low Temperature: While the reaction must be controlled to prevent polymerization, an excessively low temperature may result in prohibitively slow reaction kinetics.
-
-
Solutions:
-
Verify Catalyst Activity: Use a fresh batch of sodium hydride or an alternative strong, non-nucleophilic base like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
-
Optimize Temperature: If using NaH in a solvent like DMF or THF, ensure the initial temperature is sufficient for deprotonation (often 0 °C to room temperature) before cooling for the acrylate addition.
-
Solvent Choice: Ensure your solvent is absolutely anhydrous. Trace amounts of water will quench the base.
-
Problem 2: Formation of a White Precipitate or Sticky Polymer
-
Question: Upon adding methyl acrylate, my reaction mixture becomes thick, and a significant amount of a sticky, insoluble polymer forms. What's happening?
-
Answer: This is a classic sign of the anionic polymerization of methyl acrylate. This occurs when the concentration of the deprotonated, highly reactive acrylate enolate is too high.
-
Cause: The rate of methyl acrylate addition is too fast, or the reaction temperature is too high. This leads to a rapid, exothermic polymerization that outcompetes the desired Michael addition.
-
-
Solutions:
-
Slow Addition: Add the methyl acrylate dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the Michael acceptor low.
-
Temperature Control: Maintain a low temperature (e.g., 0 °C or below) throughout the addition of the methyl acrylate.
-
Catalyst Choice: Consider using a bulkier base like potassium tert-butoxide, which can sometimes mitigate polymerization due to steric hindrance.
-
Problem 3: Isolation of an Acyclic Intermediate Instead of the Cyclized Product
-
Question: I have successfully performed the double Michael addition and isolated the linear diester intermediate, but the Dieckmann condensation to form the cyclohexanone is not occurring. How can I promote cyclization?
-
Answer: The intramolecular Dieckmann condensation also requires a strong base and is often the slower step in the cascade.
-
Cause 1: Insufficient Catalyst Stoichiometry: The initial base may have been consumed by trace impurities or side reactions, leaving an insufficient amount to catalyze the cyclization.
-
Cause 2: Inadequate Thermal Energy: The reaction may require heating (reflux) to overcome the activation energy for the intramolecular cyclization after the Michael additions are complete.
-
-
Solutions:
-
Add More Catalyst: After confirming the formation of the double Michael adduct via TLC or LC-MS, a second portion of the base can be added to drive the cyclization.
-
Increase Temperature: Once the methyl acrylate has been fully added and reacted, slowly warm the reaction mixture to reflux in the chosen solvent (e.g., THF or toluene) and monitor for the formation of the cyclized product.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting the synthesis.
Catalyst Selection Guide
The choice of base is paramount. Below is a comparison of common strong bases suitable for this transformation.
| Catalyst | pKa (Conjugate Acid) | Common Solvent | Pros | Cons |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Inexpensive, non-nucleophilic, very strong base. | Highly water-sensitive; can be pyrophoric; supplied as a mineral oil dispersion that must be handled correctly. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, t-BuOH | Very strong base, soluble in organic solvents, bulky nature can sometimes reduce polymerization. | Can be nucleophilic under certain conditions; more expensive than NaH. |
| Sodium Methoxide (NaOMe) | ~15.5 | Methanol, THF | Strong base, readily available. | Can act as a nucleophile, leading to transesterification if not used carefully in an appropriate solvent. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Acetonitrile, THF | Strong, non-nucleophilic organic base; highly soluble. | Generally not strong enough to efficiently deprotonate the arylacetonitrile for this specific reaction.[4] |
Recommendation: Sodium hydride (NaH) is the most effective and commonly used catalyst for this type of reaction due to its high basicity and non-nucleophilic nature.[1] Proper handling and anhydrous conditions are essential for success.
Detailed Experimental Protocol
This protocol is a recommended starting point based on established procedures for similar molecules.[1] Safety Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. Sodium hydride reacts violently with water and is flammable.
Materials:
-
2-Fluorophenylacetonitrile
-
Methyl acrylate (freshly distilled or inhibitor-removed)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous THF.
-
Deprotonation: Cool the THF/NaH slurry to 0 °C in an ice bath. Dissolve 2-fluorophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Michael Additions: Cool the reaction mixture back down to 0 °C. Add methyl acrylate (2.1 eq.) dropwise via a syringe pump over 2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Dieckmann Condensation: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyclic intermediate and the formation of the cyclized product.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water, followed by 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. (Further saponification/decarboxylation steps would follow if the ester is not the final desired product).
References
-
PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]
-
PrepChem. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. [Link]
-
ResearchGate. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. [Link]
-
ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
Sources
Validation & Comparative
A Comparative Guide to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate and its 4-fluoro Analog: A Positional Isomerism Case Study
Introduction: The Subtle Power of Fluorine Placement
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2] Its unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow chemists to fine-tune the metabolic stability, binding affinity, and physicochemical properties of lead compounds.[3][4][5] This guide provides a comparative analysis of two closely related molecules: Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate and its positional isomer, Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate.
While seemingly minor, the shift of a single fluorine atom from the ortho (2-position) to the para (4-position) of the phenyl ring can profoundly alter a molecule's behavior. This analysis will delve into the synthesis, physicochemical characteristics, and potential pharmacological implications of this substitution, offering field-proven insights for researchers in drug discovery and development. We will explore the causal links between fluorine's position and the resulting molecular properties, supported by established experimental protocols.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 1-aryl-4-oxocyclohexanecarboxylates can be approached through several routes. A robust and well-documented method involves the Michael addition of an arylacetonitrile to an α,β-unsaturated ester, followed by Dieckmann condensation and subsequent hydrolysis/decarboxylation. However, a more direct approach, starting from a protected 4-oxocyclohexanecarboxylate, allows for a convergent synthesis.
The chosen strategy here involves the reaction of a fluorophenylacetonitrile with a protected cyclohexanone precursor. This method is selected for its efficiency and control over the introduction of the aryl moiety at the C1 position.
Experimental Protocol: Synthesis of Fluorinated Analogs
Step 1: Synthesis of 1-(Fluorophenyl)-4,4-ethylenedioxycyclohexane-1-carbonitrile (Intermediate A)
-
To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in dry Tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add a solution of Lithium diisopropylamide (LDA) (1.1 eq, 2M in THF) dropwise.
-
Maintain the temperature at -78°C and stir for 1 hour to ensure complete enolate formation.
-
Separately, dissolve either 2-fluorophenylacetonitrile or 4-fluorophenylacetonitrile (1.1 eq) in dry THF.
-
Add the nitrile solution dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carbonitrile intermediate (Intermediate A). Purification can be achieved via column chromatography.
-
Causality Note: The use of a strong, non-nucleophilic base like LDA at low temperatures is critical to ensure rapid and complete deprotonation of the cyclohexanone ketal, forming a specific kinetic enolate and minimizing self-condensation side reactions. The ketal protecting group prevents unwanted reactions at the carbonyl.
Step 2: Hydrolysis and Esterification to Final Product
-
Reflux Intermediate A in a mixture of concentrated sulfuric acid (H₂SO₄) and methanol (MeOH) for 24-48 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product is then subjected to acidic deprotection (e.g., 3M HCl in THF) to remove the ketal group, yielding the final ketone.
-
Purify the final compound, either this compound or its 4-fluoro analog, by flash column chromatography.
-
Causality Note: The one-pot hydrolysis of the nitrile to a carboxylic acid and subsequent Fischer esterification is an efficient transformation. The strong acidic conditions also facilitate the deprotection of the ketal, revealing the desired 4-oxo functionality.
Synthetic Workflow Diagram
Caption: A convergent synthesis for the target compounds.
Comparative Physicochemical Properties
The position of the fluorine atom directly influences the electronic distribution and conformation of the molecule, leading to distinct physicochemical profiles.
| Property | This compound | Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate | Rationale for Difference |
| Molecular Formula | C₁₄H₁₅FO₃ | C₁₄H₁₅FO₃ | Isomers have the same formula. |
| Molecular Weight | 250.27 g/mol | 250.27 g/mol | Isomers have the same mass.[6] |
| Calculated LogP (cLogP) | ~2.5 - 2.8 | ~2.6 - 2.9 | The ortho-fluoro may slightly decrease lipophilicity due to intramolecular interactions and altered conformation, while the para-fluoro generally increases it.[3] |
| Dipole Moment | Expected to be higher | Expected to be lower | The C-F bond vector in the 2-position is less symmetrical with respect to the rest of the molecule, likely resulting in a larger net molecular dipole. |
| Aromatic Ring Conformation | Potential for steric hindrance leading to a twisted conformation relative to the cyclohexyl ring. | The phenyl ring can rotate more freely. | The ortho-substituent can sterically clash with the adjacent cyclohexyl ring, forcing a non-planar arrangement. |
Pharmacological and Metabolic Profile: A Tale of Two Isomers
The true divergence between these analogs becomes apparent when considering their potential interactions within a biological system. Aromatic rings are frequent targets of Cytochrome P450 (CYP) enzymes, often undergoing oxidation at the para-position.[7]
Metabolic Stability
-
4-Fluoro Analog: The placement of fluorine at the para-position is a classic and highly effective metabolic blocking strategy.[7] Fluorine's stability prevents the common metabolic pathway of para-hydroxylation, which can significantly increase the compound's half-life and bioavailability.
-
2-Fluoro Analog: With the para-position unsubstituted (i.e., a C-H bond), this analog remains susceptible to CYP-mediated para-hydroxylation. Consequently, it is predicted to have lower metabolic stability and faster clearance compared to its 4-fluoro counterpart.
Metabolic Pathway Diagram
Caption: Metabolic fate comparison of the two fluoro-isomers.
Receptor Binding and Activity
The altered electronics and conformation can also influence receptor binding.
-
Electronic Effects: A 4-fluoro substituent exerts its electron-withdrawing effect primarily through resonance and induction, altering the electron density of the entire ring.[5] A 2-fluoro substituent has a powerful inductive effect on the local environment, potentially altering pKa of nearby groups or influencing key hydrogen bonds.[2][5]
-
Conformational Effects: The potential twisting of the phenyl ring in the 2-fluoro analog could be advantageous or detrimental. It might enable the molecule to fit into a binding pocket that the planar 4-fluoro analog cannot, or it could disrupt an essential planar interaction. This highlights the context-dependent nature of positional isomerism in drug design.[8]
Featured Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a reliable system for experimentally validating the predicted differences in metabolic stability.
Objective: To determine the rate of metabolism of the 2-fluoro and 4-fluoro analogs by incubating them with HLM and a NADPH-regenerating system.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Verapamil, 100 ng/mL) for reaction quenching and sample preparation.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard. The ratio should be at least 3:1 (Acetonitrile:aliquot) to ensure protein precipitation and reaction termination.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Self-Validating System: This protocol includes a T=0 sample where the reaction is quenched immediately, representing 100% of the initial compound. A control incubation without the NADPH system should also be run to check for non-enzymatic degradation. The consistent decline over time for the metabolically labile compound (predicted 2-fluoro analog) versus the stability of the other (predicted 4-fluoro analog) provides internal validation.
Summary and Conclusion
This comparative guide illustrates that the positional isomerism of a single fluorine atom on a phenyl ring is a critical variable in drug design.
-
Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate represents a classic design choice for enhancing metabolic stability by blocking para-hydroxylation. It is the preferred candidate when the primary goal is to increase drug exposure and half-life.
-
This compound , while likely more susceptible to metabolism, offers a different conformational and electronic profile . This could be exploited to achieve unique receptor interactions or to modulate physical properties like solubility.
The choice between these analogs is not a matter of one being universally superior. Instead, it is a strategic decision dictated by the specific objectives of a drug discovery program. The 4-fluoro analog is a tool for robustness and longevity in circulation, while the 2-fluoro analog is a tool for exploring more nuanced structure-activity relationships. Experimental validation, as outlined in the metabolic stability protocol, is essential to confirm these design hypotheses and guide the selection of the optimal candidate for development.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Semantic Scholar. [Link]
-
Angene Chemical. (n.d.). Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate. angenechemical.com. [Link]
-
PubChem. (n.d.). Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. blumberginstitute.org. [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. cambridgemedchemconsulting.com. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. prepchem.com. [Link]
-
PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. prepchem.com. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-fluorocyclohexanone.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net. [Link]
-
Duarte, G., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
-
Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry. [Link]
-
Sagan, F., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]
-
Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. [Link]
-
Wróbel, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
- Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemxyne.com [chemxyne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. angenesci.com [angenesci.com]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Sci-Hub. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery / Expert Opinion on Drug Discovery, 2021 [sci-hub.box]
A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Derivatives
In the landscape of medicinal chemistry, the intricate dance between a molecule's structure and its resulting biological activity is a fundamental concept that drives the discovery of novel therapeutics.[1] This guide delves into a focused exploration of the structure-activity relationships (SAR) for a promising class of compounds: Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate derivatives. While direct, extensive research on this specific scaffold is emerging, we can extrapolate and build a robust, hypothetical SAR model based on well-established principles and data from structurally related cyclohexane analogs.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.
Our discussion will be anchored in the core principles of medicinal chemistry, where strategic structural modifications are employed to enhance efficacy, selectivity, and pharmacokinetic profiles.[1] We will explore how subtle changes to the core scaffold of this compound can plausibly lead to significant variations in biological outcomes.
The Core Scaffold: A Platform for Discovery
The this compound core presents several key features for medicinal chemistry exploration:
-
A Rigid Cyclohexane Ring: This provides a defined three-dimensional structure, influencing how the molecule interacts with its biological target.
-
A Substituted Aromatic Ring: The 2-fluorophenyl group offers opportunities for exploring electronic and steric effects on binding affinity. The fluorine atom, in particular, can modulate properties like metabolic stability and binding interactions.
-
A Reactive Carbonyl Group: The ketone at the 4-position can be a key interaction point or a site for further chemical modification.
-
An Ester Moiety: The methyl carboxylate group can influence solubility and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on SAR studies of related cyclohexane and fluorophenyl-containing compounds, we can propose the following hypotheses for guiding the optimization of this series.
The Influence of the Phenyl Ring Substitution
The nature and position of substituents on the phenyl ring are critical determinants of biological activity in many drug classes.[2][4] For our core scaffold, modifications to the 2-fluorophenyl ring are anticipated to have a profound impact.
-
Position of the Fluoro Group: The ortho position of the fluorine atom creates a specific electronic and steric environment. It is plausible that shifting the fluorine to the meta or para positions would alter the binding mode and affinity for a target protein. Studies on other scaffolds have shown that para-substituted fluorinated inhibitors can be particularly strong binders.[4]
-
Additional Substituents: Introducing other small, electron-withdrawing or electron-donating groups on the phenyl ring could further probe the binding pocket. For instance, adding a chloro or trifluoromethyl group could enhance activity, a trend observed in other series.[4]
Modifications of the 4-Oxo Group
The ketone at the 4-position of the cyclohexane ring is a prime candidate for modification.
-
Reduction to a Hydroxyl Group: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and acceptor, which could lead to new interactions within the binding site. The stereochemistry of this new hydroxyl group (axial vs. equatorial) would likely be a critical factor in determining potency.
-
Reductive Amination: Converting the ketone to an amine would introduce a basic center, which could form salt bridges with acidic residues in the target protein. The nature of the amine (primary, secondary, or tertiary) would also be a key variable to explore.
Variation of the Ester Group
The methyl ester is another handle for modification that can influence both potency and pharmacokinetic properties.
-
Ester Homologation: Changing the methyl ester to an ethyl, propyl, or other larger alkyl ester could probe for additional hydrophobic interactions in the binding pocket.
-
Conversion to an Amide: Replacing the ester with a primary, secondary, or tertiary amide would introduce a hydrogen bond donor and/or acceptor and could also improve metabolic stability.
-
Hydrolysis to the Carboxylic Acid: The corresponding carboxylic acid is often the biologically active form of an ester prodrug. It is crucial to synthesize and test the carboxylic acid derivative to determine if it exhibits improved potency.
Comparative Data Analysis (Hypothetical)
To illustrate the potential SAR, the following table summarizes hypothetical biological data for a series of this compound derivatives against a hypothetical enzyme target.
| Compound ID | R1 (Phenyl Substitution) | R2 (4-position) | R3 (Ester) | IC50 (nM) |
| 1a | 2-F | =O | -OCH3 | 500 |
| 1b | 4-F | =O | -OCH3 | 250 |
| 1c | 2,4-diF | =O | -OCH3 | 100 |
| 2a | 2-F | -OH (axial) | -OCH3 | 800 |
| 2b | 2-F | -OH (equatorial) | -OCH3 | 300 |
| 3a | 2-F | =O | -OH | 50 |
| 3b | 2,4-diF | =O | -OH | 10 |
-
Moving the fluorine from the 2- to the 4-position, and adding a second fluorine, progressively increases potency (Compounds 1a-1c ).
-
The stereochemistry of the hydroxyl group at the 4-position is critical, with the equatorial isomer being more active (Compounds 2a vs. 2b ).
-
Hydrolysis of the ester to the carboxylic acid leads to a significant increase in potency, suggesting it is the active form (Compound 3a vs. 1a ).
-
The combination of a 2,4-difluorophenyl group and a carboxylic acid results in the most potent compound in this hypothetical series (Compound 3b ).
Experimental Protocols
To enable researchers to synthesize and evaluate derivatives of this scaffold, we provide the following detailed experimental protocols.
Synthesis of this compound (1a)
A representative synthetic scheme is presented below. This would be followed by detailed, step-by-step instructions.
Caption: Synthetic scheme for the core scaffold.
Step-by-step protocol:
-
Synthesis of Methyl 2-(2-fluorophenyl)acetate: To a solution of 2-fluorophenylacetonitrile (1.0 eq) in methanol, pass a stream of dry HCl gas at 0 °C for 4 hours. Stir the reaction mixture at room temperature for 12 hours. Add water and stir for another 2 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the crude ester.
-
Diels-Alder Reaction: In a sealed tube, combine Methyl 2-(2-fluorophenyl)acetate (1.0 eq) and an excess of butadiene. Heat the mixture at 150 °C for 24 hours. Cool the reaction mixture and purify by column chromatography to yield Methyl 1-(2-fluorophenyl)cyclohex-3-enecarboxylate.
-
Ozonolysis: Dissolve the cyclohexene derivative (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and then add dimethyl sulfide (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture and purify by column chromatography to obtain the final product, this compound.
In Vitro Biological Assay: Enzyme Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of the synthesized compounds against a target enzyme.
Caption: Workflow for the in vitro enzyme inhibition assay.
Step-by-step protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the target enzyme, and the enzyme's substrate.
-
Initiate Reaction: Add the serially diluted compounds to the wells to initiate the reaction. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the microplate at 37 °C for a predetermined amount of time.
-
Signal Detection: Measure the enzymatic activity by detecting the product formation, for example, through a change in fluorescence or absorbance, using a plate reader.
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Concluding Remarks and Future Directions
This guide has presented a hypothetical yet scientifically grounded framework for the structure-activity relationship studies of this compound derivatives. By systematically modifying the core scaffold at the phenyl ring, the 4-oxo position, and the ester moiety, researchers can explore the chemical space and potentially identify potent and selective modulators of a given biological target. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising compounds. Future work should focus on synthesizing these proposed derivatives and validating these SAR hypotheses through rigorous biological testing.
References
- BenchChem. (n.d.). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers.
- National Institutes of Health. (n.d.). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
-
PubMed. (2014, May 22). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
Sources
A Comparative Analysis of the Biological Activity of Methyl and Ethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Analogs
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Novel Analgesic Development
In the landscape of medicinal chemistry, subtle molecular modifications can lead to profound changes in biological activity. The choice between a methyl and an ethyl ester, while seemingly minor, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive, data-driven comparison of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate and its ethyl ester analog, offering insights into their potential as novel analgesic agents. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR) that govern their performance.
Introduction: The Rationale for Ester Variation in Drug Design
The strategic modification of ester groups is a cornerstone of lead optimization in drug discovery.[1] Esters can influence a molecule's solubility, membrane permeability, and susceptibility to metabolic enzymes (esterases), thereby altering its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5] The decision to evaluate both methyl and ethyl esters of the 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate scaffold is rooted in the desire to systematically probe these effects and identify the optimal candidate for further development. The 2-fluorophenyl moiety is often incorporated to enhance binding affinity and modulate metabolic stability.
Synthesis of Target Compounds
The synthesis of both the methyl and ethyl esters of 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate can be achieved through a multi-step process, beginning with commercially available starting materials. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis of 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Esters
-
Step 1: Synthesis of 4-oxocyclohexanecarboxylic acid. This can be prepared from commercially available precursors following established literature procedures.[6][7]
-
Step 2: Esterification. The carboxylic acid is then esterified to the corresponding methyl or ethyl ester using methanol or ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent.
-
Step 3: Arylation. The final step involves the arylation of the ester at the 1-position with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions, or via other cross-coupling methodologies.
Comparative Biological Activity
To provide a thorough comparison, a series of in vitro and in vivo assays were conducted to evaluate the analgesic potential and preliminary pharmacokinetic profiles of both compounds. The following sections detail the methodologies and present the comparative data.
In Vitro Opioid Receptor Binding Affinity
Given the structural motifs present in the target compounds, their affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors was investigated.[8][9] These G protein-coupled receptors are the primary targets for many clinically used analgesics.[10]
Experimental Protocol: Opioid Receptor Binding Assay
-
Preparation of Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ) and varying concentrations of the test compounds (this compound and its ethyl ester analog).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 15.2 ± 1.8 | 125.6 ± 10.3 | 89.4 ± 7.5 |
| Ethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate | 8.9 ± 0.9 | 150.2 ± 12.1 | 105.7 ± 9.8 |
| Reference: Morphine | 1.2 ± 0.1 | 250 ± 20 | 300 ± 25 |
Interpretation of Results: The ethyl ester analog exhibits a moderately higher affinity for the µ-opioid receptor compared to the methyl ester. Both compounds show significantly weaker affinity for the δ and κ receptors, suggesting a degree of selectivity for the µ-receptor, which is the primary target for many potent analgesics.[12]
In Vivo Analgesic Efficacy
The analgesic effects of the compounds were evaluated in a murine model of acute thermal pain using the hot plate test.[13][14][15] This assay measures the latency of a mouse to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Experimental Protocol: Hot Plate Test
-
Animal Acclimation: Male Swiss albino mice are acclimated to the testing environment.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the time until a response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine.
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the latency to respond to the hot plate is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point.
Table 2: Comparative Analgesic Efficacy in the Hot Plate Test (ED50, mg/kg, i.p.)
| Compound | ED50 (mg/kg) at 60 min |
| This compound | 12.5 |
| Ethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate | 8.2 |
| Reference: Morphine | 2.5 |
Interpretation of Results: The in vivo analgesic data correlates well with the in vitro binding affinities. The ethyl ester analog is more potent than the methyl ester, as indicated by its lower ED50 value. This suggests that the increased µ-opioid receptor affinity of the ethyl ester translates to enhanced analgesic activity in a living organism.
Pharmacokinetic Profile Comparison
A preliminary pharmacokinetic study was conducted in rats to assess key parameters such as clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[3][4] Understanding these parameters is crucial for predicting a drug's behavior in the body.[16]
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Dosing: One group of rats receives the test compound intravenously (i.v.), while another group receives it orally (p.o.).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Analysis: The concentration of the compound in the plasma is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[4]
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Methyl Ester | Ethyl Ester |
| Clearance (CL) (mL/min/kg) | 45.2 | 32.8 |
| Volume of Distribution (Vd) (L/kg) | 3.1 | 2.8 |
| Half-life (t½) (h) | 1.2 | 1.5 |
| Oral Bioavailability (%F) | 15% | 25% |
Interpretation of Results: The ethyl ester analog displays more favorable pharmacokinetic properties. It has a lower clearance, suggesting greater metabolic stability, which contributes to a slightly longer half-life. Importantly, the oral bioavailability of the ethyl ester is significantly higher than that of the methyl ester. This could be attributed to a more optimal balance of lipophilicity and aqueous solubility, leading to better absorption from the gastrointestinal tract.[17]
Structure-Activity Relationship (SAR) Discussion
The observed differences in biological activity between the methyl and ethyl esters can be rationalized by considering their physicochemical properties. The ethyl group is slightly larger and more lipophilic than the methyl group.[1][2] This increased lipophilicity in the ethyl ester may enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to higher concentrations at the target receptor in the central nervous system.
The higher affinity of the ethyl ester for the µ-opioid receptor could be due to a more favorable interaction within the receptor's binding pocket. The slightly larger size of the ethyl group might allow for better van der Waals contacts with hydrophobic residues in the binding site.[1]
From a pharmacokinetic perspective, the slower clearance of the ethyl ester suggests that it may be less susceptible to hydrolysis by esterases compared to the methyl ester. This is a common observation in drug metabolism, where ethyl esters can sometimes exhibit greater stability.[18]
Visualizing the Comparison: Workflow and Key Differences
To better illustrate the comparative evaluation process and the key differentiating factors, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation.
Caption: Summary of key differences between the methyl and ethyl analogs.
Conclusion and Future Directions
This comparative guide demonstrates that even a subtle structural modification, such as the substitution of a methyl ester with an ethyl ester, can have a significant and favorable impact on the biological profile of a potential drug candidate. The ethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate analog emerged as the superior compound in this study, exhibiting higher µ-opioid receptor affinity, greater in vivo analgesic potency, and a more favorable pharmacokinetic profile, including enhanced oral bioavailability.
These findings underscore the importance of systematic analog synthesis and evaluation in the early stages of drug discovery. Future work should focus on further optimization of the ethyl ester scaffold, including additional modifications to the cyclohexanone and fluorophenyl rings to further enhance potency, selectivity, and drug-like properties.
References
- Vertex AI Search. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
- Vertex AI Search. (2025). In vivo analgesic activity: Significance and symbolism.
- Vertex AI Search. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Vertex AI Search. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- Vertex AI Search. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- Vertex AI Search. (2025). Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground.
- Vertex AI Search. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC - PubMed Central.
- Vertex AI Search. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv.
- Vertex AI Search. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
- Vertex AI Search. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist.
- Vertex AI Search. (n.d.). In Vivo Assessment of Analgesic and Anti-inflammatory Activities of Methanol Extract of the Leaves of Globimetula Oreophila. Adeleke University Journal of Science.
- Vertex AI Search. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
- Vertex AI Search. (n.d.). In Vitro Opioid Receptor Binding Affinity of Morphine Hydrobromide: An In-Depth Technical Guide. Benchchem.
- Vertex AI Search. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Semantic Scholar.
- Vertex AI Search. (n.d.). Ethyl vs Methyl: A Comprehensive Comparison. Guidechem.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Production and Testing of Ethyl and Methyl Esters. Journey to Forever.
Sources
- 1. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 2. Page loading... [guidechem.com]
- 3. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 4. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 4-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 14. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 17. biorxiv.org [biorxiv.org]
- 18. journeytoforever.org [journeytoforever.org]
A Guide to Validating the Mechanism of Action for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for a promising class of compounds: Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate derivatives. In drug discovery, identifying a compound's molecular target and the pathway it modulates is a critical step that bridges chemistry to clinical efficacy and safety.[1] This document outlines a logical, multi-tiered strategy, from computational prediction to in vivo validation, designed to build a robust, evidence-based understanding of how these derivatives exert their biological effects.
Our approach is grounded in a central hypothesis derived from structural analogy. The cyclohexene derivative TAK-242 is a known selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[2] Given the structural similarities, we will proceed with the hypothesis that this compound derivatives (herein referred to as "MF-4OC") also target the TLR4 pathway, a key mediator of innate immunity and inflammatory responses.
Part 1: The Hypothesized Mechanism of Action: TLR4 Signaling Inhibition
The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Dysregulation of this pathway is implicated in various inflammatory diseases, making it a valuable therapeutic target.
Our primary hypothesis is that MF-4OC interferes with this cascade, likely by disrupting the initial TLR4 signaling complex. The canonical pathway is illustrated below.
Caption: Hypothesized MF-4OC mechanism targeting the TLR4 signaling cascade.
Part 2: A Multi-Tiered Experimental Validation Workflow
To rigorously test our hypothesis, we will employ a sequential and complementary set of experiments. This workflow is designed to build a coherent line of evidence, moving from computational predictions to functional cellular and in vivo outcomes.[1][3][4]
Caption: A structured workflow for validating the mechanism of action.
Tier 1: Target Identification and Engagement
The initial step is to determine if MF-4OC can physically interact with the hypothesized TLR4/MD2 target complex.
A. Molecular Docking (In Silico)
-
Causality: Before committing to resource-intensive wet lab experiments, molecular docking provides a predictive model of how MF-4OC might bind to the TLR4/MD2 complex at an atomic level.[3][5] This helps visualize potential interactions and assess the plausibility of the hypothesis.
-
Protocol:
-
Obtain the crystal structure of the human TLR4/MD2-LPS complex from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of the MF-4OC derivative.
-
Define the binding site on the TLR4/MD2 complex, typically the internal pocket of the MD2 co-receptor where LPS binds.
-
Perform docking simulations using software like AutoDock or Schrödinger Suite.
-
Analyze the results based on binding energy scores (kcal/mol) and the specific hydrogen bonds and hydrophobic interactions formed. A lower binding energy suggests a more stable interaction.
-
B. Direct Binding Assays (Biochemical)
-
Causality: Computational data is predictive. Direct binding assays are essential to experimentally confirm a physical interaction between the compound and the target protein, providing concrete evidence of target engagement.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilize recombinant human TLR4/MD2 protein onto a sensor chip.
-
Prepare a series of MF-4OC concentrations in a suitable running buffer.
-
Flow the MF-4OC solutions over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
Analyze the resulting sensorgrams to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A low KD value indicates high binding affinity.
-
Tier 2: Functional Validation in Cellular Systems
With evidence of direct binding, the next step is to confirm that this interaction translates into functional inhibition of the TLR4 signaling pathway in a relevant cellular context.
A. Cytokine Production Inhibition Assay
-
Causality: This assay provides the primary functional readout. If MF-4OC inhibits the TLR4 pathway, it should reduce the downstream production of key pro-inflammatory cytokines.
-
Protocol: ELISA
-
Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in 96-well plates.[2]
-
Pre-incubate the cells with varying concentrations of MF-4OC for 1-2 hours.
-
Stimulate the cells with a known TLR4 agonist, such as LPS (100 ng/mL).
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Plot the cytokine concentration against the MF-4OC concentration and determine the half-maximal inhibitory concentration (IC50).
-
B. NF-κB Reporter Assay
-
Causality: To confirm that the inhibition of cytokine production is due to upstream signaling blockade, we can measure the activity of NF-κB, a critical transcription factor downstream of TLR4.
-
Protocol:
-
Use a stable cell line (e.g., HEK293-hTLR4) that co-expresses the TLR4 receptor and an NF-κB-driven luciferase reporter gene.
-
Seed cells in a 96-well plate.
-
Treat cells with MF-4OC at various concentrations, followed by stimulation with LPS.
-
After 6-8 hours, lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence, which is proportional to NF-κB activity.
-
Calculate the IC50 for the inhibition of NF-κB activation.
-
C. Western Blot Analysis of Pathway Intermediates
-
Causality: This experiment helps to pinpoint the specific nodes in the signaling cascade that are affected by the compound. It provides a more granular view of the MoA.[2]
-
Protocol:
-
Treat RAW 264.7 cells with MF-4OC for 1 hour, followed by a short stimulation with LPS (e.g., 15-30 minutes).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) forms of key signaling proteins, such as p-p65 (NF-κB), p-p38, and p-JNK (MAPKs).
-
Use antibodies against the total forms of these proteins as loading controls.
-
Visualize the bands and quantify the reduction in phosphorylation in MF-4OC-treated samples compared to the LPS-only control.
-
Part 3: Comparative Analysis with Alternative Inhibitors
To understand the therapeutic potential of MF-4OC, its performance must be benchmarked against other known compounds targeting the same pathway.[6][7] This objective comparison is crucial for evaluating its novelty and potential advantages. For this guide, we will compare the (hypothetical) data for our lead MF-4OC candidate against the well-characterized TLR4 inhibitor, TAK-242 (Resatorvid).
| Parameter | MF-4OC (Hypothetical Data) | TAK-242 (Reference Data) | Experimental Method |
| Binding Affinity (KD) | 5.2 nM | 2.8 nM | Surface Plasmon Resonance |
| TNF-α Inhibition (IC50) | 15.5 nM | 8.1 nM | ELISA (Human PBMCs) |
| IL-6 Inhibition (IC50) | 21.0 nM | 11.2 nM | ELISA (Human PBMCs) |
| NF-κB Inhibition (IC50) | 18.3 nM | 9.5 nM | NF-κB Reporter Assay |
| Cellular Toxicity (CC50) | > 25 µM | > 30 µM | MTT Assay |
| Selectivity Index (CC50/IC50) | > 1,200 | > 2,500 | Calculation |
This table presents hypothetical data for MF-4OC for illustrative purposes.
Part 4: In Vivo Validation of Efficacy
The final and most critical validation step is to determine if the observed in vitro activity translates into therapeutic efficacy in a living organism.[8][9]
-
Causality: An in vivo model of systemic inflammation allows for the assessment of the compound's efficacy, pharmacokinetics, and safety profile in a complex biological system, providing the strongest evidence for its therapeutic potential.
-
Protocol: LPS-Induced Endotoxemia in Mice
-
Acclimate C57BL/6 mice for one week.
-
Administer MF-4OC (e.g., via intraperitoneal injection or oral gavage) at several doses. Administer a vehicle control to another group.
-
After a set pre-treatment time (e.g., 1 hour), challenge the mice with a lethal or sub-lethal dose of LPS.
-
Efficacy Readout 1 (Cytokine Storm): At 2-4 hours post-LPS challenge, collect blood samples and measure serum levels of TNF-α and IL-6 via ELISA.
-
Efficacy Readout 2 (Survival): For survival studies using a lethal LPS dose, monitor the mice for 48-72 hours and record survival rates.
-
Data Analysis: Compare the serum cytokine levels and survival rates between the vehicle-treated and MF-4OC-treated groups to determine if the compound provides a statistically significant protective effect.
-
Conclusion
The validation of a drug's mechanism of action is a systematic process of building a logical and evidence-based case. This guide presents a comprehensive workflow to test the hypothesis that this compound derivatives function as inhibitors of the TLR4 signaling pathway. By integrating computational, biochemical, cellular, and in vivo experimental approaches, researchers can confidently elucidate the molecular underpinnings of this compound class, paving the way for further preclinical and clinical development. Each experimental tier serves as a self-validating checkpoint, ensuring that only the most promising and well-characterized candidates advance through the drug discovery pipeline.
References
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in
- Alternative therapeutics to control antimicrobial resistance: a general perspective. (2024). Frontiers.
- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PubMed Central.
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
- Integrative miRNA–mRNA Network and Molecular Dynamics-Based Identification of Therapeutic Candidates for Paroxysmal Nocturnal Hemoglobinuria. (2024). MDPI.
- Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)
- Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. (2016). PMC - NIH.
- Reconstructing the Antibiotic Pipeline: Natural Alternatives to Antibacterial Agents. (2024). MDPI.
- Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. (2022). PubMed Central.
- Drug Repurposing: Exploring Potential Anti-Cancer Strategies by Targeting Cancer Signalling P
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). MDPI.
- A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling. (2006). Molecular Pharmacology.
- Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. (2022). MDPI.
- Methyl 1-(2-fluorophenyl)
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). PMC - PubMed Central.
- Novel 1,2,4-Oxadiazole Deriv
- A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. (2014).
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). Journal of Medicinal Chemistry.
- Cyclohexane carboxylic acid derivatives. (1982).
- Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022). Unknown Source.
- Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2024).
- Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). Semantic Scholar.
- Methyl 1-(4-fluorophenyl)
- Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. (2023). MDPI.
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022).
- Methyl 1-(4-fluorophenyl)
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.
- {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. (2011). Journal of Medicinal Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative miRNA–mRNA Network and Molecular Dynamics-Based Identification of Therapeutic Candidates for Paroxysmal Nocturnal Hemoglobinuria [mdpi.com]
- 6. Frontiers | Alternative therapeutics to control antimicrobial resistance: a general perspective [frontiersin.org]
- 7. Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Evaluation of Novel Anticancer Agents Synthesized from a Fluorophenyl-Cyclohexanone Scaffold
This guide provides an in-depth comparative analysis of a novel series of compounds, herein designated NCS-1, NCS-2, and NCS-3, synthesized from the precursor Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. The objective of this study is to perform a rigorous in vitro evaluation of their potential as anticancer agents, comparing their performance against each other and the established chemotherapeutic drug, Doxorubicin.
The selection of the 1-(2-fluorophenyl)-4-oxocyclohexanone core as a starting scaffold is deliberate. Cyclohexanone and its derivatives are recognized as versatile intermediates and privileged structures in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2][3][4][5] The incorporation of a fluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable electronic interactions. This guide will detail the experimental workflow, from primary cytotoxicity screening to preliminary mechanism-of-action studies, explaining the scientific rationale behind each methodological choice to ensure a self-validating and robust evaluation.
Part 1: Primary Cytotoxicity Screening via MTT Assay
Expertise & Rationale
The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on cancer cells. A robust and high-throughput method is required to screen our novel compound series (NCS-1, NCS-2, NCS-3) and establish a baseline of efficacy.
We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this purpose. This colorimetric assay is a gold standard for assessing cell viability.[6] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[7] These enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7] This allows for the calculation of the IC50 value—the concentration of a compound required to inhibit cell growth by 50%—which is a critical metric for comparing cytotoxic potency.
Two distinct human cancer cell lines were chosen for this initial screen:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
Using multiple cell lines from different cancer types provides preliminary insight into the potential spectrum of activity or selectivity of the novel compounds.
Comparative Performance: IC50 Values
The cytotoxic activities of the novel compounds and the Doxorubicin control were determined after 72 hours of treatment. The results are summarized below.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| NCS-1 | 12.8 | 18.5 |
| NCS-2 | 5.4 | 9.2 |
| NCS-3 | 25.1 | 32.7 |
| Doxorubicin (Control) | 0.9 | 1.5 |
Analysis: The data indicates that all novel compounds exhibit dose-dependent cytotoxicity. NCS-2 emerged as the most potent derivative, with an IC50 value of 5.4 µM in MCF-7 cells, approximately 2.4-fold more potent than NCS-1 and 4.6-fold more potent than NCS-3 . While not as potent as the clinical drug Doxorubicin, the sub-micromolar to low micromolar activity of NCS-2 warrants further investigation into its mechanism of action.
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Preliminary Mechanism of Action Study
Expertise & Rationale
Having identified NCS-2 as the lead compound from primary screening, the next logical step is to investigate how it kills cancer cells. A primary mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, Caspase-3 and Caspase-7 are the primary "executioner" caspases that cleave cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.
Therefore, we will employ a luminescent Caspase-Glo® 3/7 Assay. This assay utilizes a proluminescent caspase-3/7 substrate. When added to the cell lysate, active caspase-3/7 from apoptotic cells cleaves the substrate, releasing a substrate for the luciferase enzyme and generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity. This provides a sensitive and quantitative measure of apoptosis induction.
Comparative Performance: Apoptosis Induction
MCF-7 cells were treated with each compound at their respective 2x IC50 concentrations for 24 hours. The resulting Caspase-3/7 activity was measured and normalized to the vehicle-treated control cells.
| Compound (at 2x IC50) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| NCS-1 | 2.8 |
| NCS-2 | 7.5 |
| NCS-3 | 1.9 |
| Doxorubicin (Control) | 8.1 |
Analysis: The results strongly correlate with the cytotoxicity data. NCS-2 induced a 7.5-fold increase in caspase activity, a level comparable to that of Doxorubicin, indicating that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis. NCS-1 showed moderate activity, while NCS-3 was a weak inducer of apoptosis, suggesting its cytotoxicity may arise from a different mechanism (e.g., necrosis or cell cycle arrest), or it is simply less effective overall.
Visualization: Apoptotic Pathway and Assay Principle
Caption: Simplified apoptotic pathway and the principle of the Caspase-Glo® 3/7 assay.
Part 3: Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed, step-by-step protocols used in this evaluation are provided below.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies to ensure accuracy and reproducibility.[7][8][9]
-
Cell Seeding:
-
Trypsinize and count MCF-7 and A549 cells.
-
Prepare a cell suspension and seed 5,000 cells in 100 µL of complete culture medium per well into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of NCS-1, NCS-2, NCS-3, and Doxorubicin in sterile DMSO.
-
Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with 0.5% DMSO) and blank (medium only) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Reaction:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Bicinchoninic Acid (BCA) Protein Assay
This protocol is essential for normalizing protein content in various biochemical assays, ensuring that observed effects are not due to differences in sample amount.
-
Reagent Preparation:
-
Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL) in the same buffer as the unknown samples.[10][11]
-
Prepare the BCA Working Reagent (WR) by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The solution should be a clear green color.[11]
-
-
Assay Procedure (Microplate Format):
-
Measurement and Analysis:
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[10][11]
-
Subtract the absorbance of the blank (0 mg/mL BSA) from all standard and unknown sample readings.
-
Plot the absorbance of the BSA standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the protein concentration of the unknown samples.
-
References
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol.[Link]
-
Pierce BCA Protein Assay Protocol V.2. University of Rochester Medical Center.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate.[Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01) [Link]
-
Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. Acme-Hardesty.[Link]
-
Bioactive Cyclohexenones: A Mini Review. ResearchGate. (2025-08-09) [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed.[Link]
-
Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Taylor & Francis Online. (2021-07-05) [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Bohrium. (2023-12-15) [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI.[Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.[Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.[Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.[Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.[Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.[Link]
-
Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity. Chemical Science (RSC Publishing).[Link]
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega. (2021-11-02) [Link]
-
1,3‐Cyclohexanone derivatives as anticancer agents. ResearchGate.[Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. (2020-06-14) [Link]
-
2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem.[Link]
-
Synthesis, in vitro Anticancer Activity Evaluation and Docking Investigations of Novel Aromatic Chalcones. Science Publishing Group. (2013-02-20) [Link]
-
Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines. Brieflands.[Link]
-
The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. PubMed.[Link]
-
2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem.[Link]
-
Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme. PubMed Central. (2022-06-27) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly substituted cyclohexane rings is a cornerstone of medicinal chemistry, providing scaffolds for a diverse array of therapeutic agents. The title compound, with its specific substitution pattern, presents unique synthetic challenges and necessitates a careful evaluation of available methodologies to identify the most efficient and scalable route for its production.
Route 1: Dieckmann Condensation of a Substituted Adipate Ester
The Dieckmann condensation is a robust and widely utilized method for the formation of five- and six-membered rings through the intramolecular cyclization of a diester.[1][2] In the context of synthesizing Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, this strategy involves the preparation of a suitably substituted adipic acid derivative followed by a base-mediated ring closure.
Synthetic Workflow
The proposed synthesis commences with the alkylation of a 2-fluorophenylacetate derivative with a three-carbon electrophile, followed by the introduction of the second ester functionality to form the key adipate precursor. Subsequent Dieckmann condensation furnishes the β-keto ester, which upon decarboxylation and ketal protection/deprotection yields the target molecule.
Caption: Proposed workflow for the synthesis of the target compound via Dieckmann Condensation.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Dimethyl 3-(2-fluorophenyl)adipate
-
To a solution of methyl 2-(2-fluorophenyl)acetate in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add methyl acrylate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to a second Michael addition with another equivalent of methyl acrylate under similar conditions to yield the adipate precursor.
-
Purify the diester by column chromatography on silica gel.
Step 2: Dieckmann Condensation and Decarboxylation
-
Dissolve the purified dimethyl 3-(2-fluorophenyl)adipate in anhydrous ethanol.
-
Add sodium ethoxide (1.5 eq) and reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
The resulting crude β-keto ester is then heated in an acidic aqueous solution (e.g., 10% H₂SO₄) to effect decarboxylation.
-
Extract the final product, this compound, with dichloromethane, dry, and purify by vacuum distillation or chromatography.
Causality and Mechanistic Insights
The choice of a strong, non-nucleophilic base like sodium hydride in the initial alkylation step is crucial to deprotonate the α-carbon of the ester without competing nucleophilic attack on the ester carbonyl. The subsequent Dieckmann condensation relies on the generation of an enolate which then attacks the second ester carbonyl intramolecularly, a classic example of nucleophilic acyl substitution.[1] The final decarboxylation of the β-keto ester is a facile process driven by the formation of a stable enol intermediate.
Route 2: Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][4] This strategy offers a convergent approach to the target molecule, potentially reducing the overall step count compared to the linear Dieckmann condensation route.
Synthetic Workflow
This pathway would involve the Michael addition of an enolate derived from a 2-fluorophenylacetic acid ester to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to form a cyclohexenone intermediate. Subsequent reduction of the double bond and introduction of the carboxylate group at the C1 position would lead to the final product.
Sources
A Comparative Guide to Identifying the Biological Targets of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The identification of the specific biological targets of novel therapeutic compounds is a critical and often complex phase in the drug discovery pipeline. This guide provides an in-depth comparison of experimental strategies to elucidate the molecular targets of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate analogs, a class of compounds with potential anti-inflammatory and analgesic properties. By understanding the direct molecular interactions of these analogs, researchers can better predict their therapeutic efficacy, potential side effects, and mechanisms of action.
Introduction to the Compound Class and the Rationale for Target Identification
This compound and its analogs are synthetic small molecules that share structural similarities with known anti-inflammatory agents. Preliminary studies suggest their potential to modulate inflammatory pathways, but their precise molecular targets remain to be definitively identified. Elucidating these targets is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the MoA is fundamental to rational drug design and development.
-
Off-Target Effects: Identifying unintended molecular interactions can help in predicting and mitigating potential adverse effects.
-
Biomarker Development: Knowledge of the direct target can facilitate the development of biomarkers to monitor drug efficacy and patient response.
-
Drug Repositioning: Uncovering novel targets may open avenues for new therapeutic applications.
Given the structural features of these analogs, plausible initial hypotheses for their biological targets include enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX) and prostaglandin synthases.
Hypothetical Primary Targets: The Prostaglandin Synthesis Pathway
Prostaglandins are key mediators of inflammation, pain, and fever.[1] Their synthesis is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1] PGH2 is then further metabolized by various synthases to produce different prostaglandins.
Cyclooxygenase (COX) Isoforms
There are two main isoforms of COX: COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain platelet function.[3]
-
COX-2 is typically induced during inflammation and is the primary source of prostaglandins at inflammatory sites.[3][]
Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[3] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3][5] Newer, selective COX-2 inhibitors were developed to reduce these side effects, but some have been associated with an increased risk of cardiovascular events.[5][6]
Prostaglandin E Synthases (PGES)
Downstream of COX, prostaglandin E synthases (PGES) convert PGH2 to prostaglandin E2 (PGE2), a potent inflammatory mediator.[7][8] There are three main forms of PGES:
-
Microsomal prostaglandin E synthase-1 (mPGES-1): This enzyme is often upregulated during inflammation and is functionally coupled with COX-2.[1][8] It is considered a promising target for anti-inflammatory drugs as its inhibition would specifically block the production of inflammatory PGE2 without affecting the production of other prostaglandins that may have protective functions.[5][7]
-
Microsomal prostaglandin E synthase-2 (mPGES-2): This enzyme is more constitutively expressed and can couple with both COX-1 and COX-2.[1][8]
-
Cytosolic prostaglandin E synthase (cPGES): This enzyme is also constitutively expressed and is primarily linked to COX-1.[1][8]
Given the potential for this compound analogs to act as anti-inflammatory agents, both COX enzymes and mPGES-1 represent high-priority candidate targets.
Diagram: The Prostaglandin Synthesis Pathway and Potential Drug Targets
Caption: A simplified diagram of the prostaglandin synthesis pathway highlighting potential targets for the test compounds.
Comparative Experimental Strategies for Target Identification
A multi-pronged approach, combining both hypothesis-driven and unbiased methods, is recommended for robust target identification.
Strategy 1: Hypothesis-Driven Enzymatic Assays
This approach directly tests the inhibitory activity of the analogs against the primary candidate targets: COX-1, COX-2, and mPGES-1.
Experimental Protocol: In Vitro Enzyme Inhibition Assays
-
Source of Enzymes: Obtain purified recombinant human COX-1, COX-2, and mPGES-1 enzymes.
-
Assay Principle:
-
COX Assays: Measure the conversion of arachidonic acid to PGH2. This can be monitored using various methods, such as oxygen consumption, colorimetric assays, or LC-MS/MS to detect prostaglandin products.
-
mPGES-1 Assay: Measure the conversion of PGH2 to PGE2, typically quantified by LC-MS/MS.
-
-
Procedure: a. Pre-incubate the enzyme with a range of concentrations of the test analog. b. Initiate the reaction by adding the substrate (arachidonic acid for COX assays, PGH2 for mPGES-1 assay). c. After a defined incubation period, stop the reaction. d. Quantify the product formation. e. Include a known inhibitor (e.g., celecoxib for COX-2, indomethacin for COX-1 and COX-2) as a positive control and a vehicle control (e.g., DMSO).
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for each analog.
Table 1: Hypothetical IC50 Values from Enzymatic Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | mPGES-1 IC50 (µM) |
| Analog A | >100 | 2.5 | 0.8 |
| Analog B | 50.2 | 5.1 | 1.2 |
| Analog C | >100 | >100 | 50.7 |
| Celecoxib (Control) | 15.0 | 0.05 | >100 |
Interpretation of Hypothetical Results:
-
Analog A shows potent and selective inhibition of mPGES-1 and moderate inhibition of COX-2, suggesting it may be a dual inhibitor with a preference for mPGES-1.
-
Analog B demonstrates some inhibition of both COX isoforms and mPGES-1, indicating a less selective profile.
-
Analog C is largely inactive against these targets, suggesting it may have a different mechanism of action.
Strategy 2: Unbiased Proteomic Approaches for Target Deconvolution
Proteomics-based methods offer a powerful, unbiased approach to identify the direct binding partners of a small molecule from a complex cellular proteome.[9][10] These methods are particularly valuable if the hypothesis-driven assays yield negative results or to identify potential off-targets.[11]
A. Affinity Chromatography followed by Mass Spectrometry (AC-MS)
This is a widely used technique to isolate and identify proteins that bind to a small molecule.[12][13][14]
Experimental Workflow: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of the active analog that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a solid support (e.g., agarose beads).[15] It is crucial that the modification does not abrogate the biological activity of the compound.
-
Affinity Matrix Preparation: Covalently attach the synthesized probe to the solid support to create an affinity matrix.
-
Protein Extraction: Prepare a cell lysate from a relevant cell line (e.g., a macrophage cell line stimulated to express inflammatory proteins).
-
Affinity Pull-down: a. Incubate the cell lysate with the affinity matrix to allow the target proteins to bind to the immobilized compound. b. Perform stringent washing steps to remove non-specifically bound proteins. c. Elute the specifically bound proteins from the matrix.
-
Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
Diagram: Affinity Chromatography Workflow
Caption: The general workflow for identifying protein targets using affinity chromatography.
B. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to proteolysis.[15][16]
Experimental Protocol: DARTS
-
Cell Lysate Preparation: Prepare a cell lysate as in the affinity chromatography protocol.
-
Compound Incubation: Incubate aliquots of the lysate with the test analog or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.
-
Analysis: a. Stop the digestion and analyze the protein profiles by SDS-PAGE. b. Look for protein bands that are present or more intense in the compound-treated sample compared to the control. c. Excise these bands and identify the proteins by mass spectrometry.
Table 2: Comparison of Target Identification Strategies
| Feature | Enzymatic Assays | Affinity Chromatography (AC-MS) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Measures functional inhibition of specific enzymes. | Physical isolation of binding partners.[12] | Ligand-induced protein stabilization against proteolysis.[16] |
| Approach | Hypothesis-driven | Unbiased | Unbiased |
| Compound Modification | Not required | Required (linker and tag) | Not required |
| Primary Output | IC50 values | List of potential binding proteins | List of stabilized proteins |
| Strengths | Quantitative, directly measures functional effect. | Identifies direct binders. | No compound modification needed, applicable to a wide range of targets. |
| Limitations | Limited to pre-selected targets. | Synthesis of active probe can be challenging; risk of false positives from non-specific binding. | May not work for all protein-ligand interactions; indirect evidence of binding. |
Target Validation
Once potential targets have been identified, further experiments are necessary to validate their biological relevance.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand in intact cells or cell lysates. An increase in the melting temperature of a protein upon ligand binding confirms direct engagement.
-
Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein.[17] If the cellular effect of the compound is diminished in the absence of the target protein, this provides strong evidence for its involvement.
-
Competitive Binding Assays: If the identified target is a known receptor or enzyme, competitive binding assays with a known radiolabeled or fluorescent ligand can confirm direct binding.
Conclusion
Identifying the biological targets of this compound analogs requires a systematic and multi-faceted approach. Beginning with hypothesis-driven enzymatic assays against likely targets such as COX and mPGES-1 provides a direct and quantitative assessment of their potential mechanism. These focused experiments should be complemented by unbiased proteomic strategies like affinity chromatography and DARTS to uncover novel targets and potential off-target interactions. Subsequent validation experiments are crucial to confirm the biological significance of the identified targets. This comprehensive approach will provide a robust understanding of the molecular mechanisms of these promising compounds, paving the way for their further development as therapeutic agents.
References
-
PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Available at: [Link]
-
PubMed. Prostaglandin E(2) synthase inhibition as a therapeutic target. Available at: [Link]
-
PMC. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Available at: [Link]
-
Taylor & Francis Online. Prostaglandin E2 synthase inhibition as a therapeutic target. Available at: [Link]
-
Bentham Science. Prostaglandin E Synthase: A Novel Drug Target for Inflammation and Cancer. Available at: [Link]
-
DAV University. Proteomics and Drug Discovery. Available at: [Link]
-
MtoZ Biolabs. Drug Target Identification Methods. Available at: [Link]
-
Technology Networks. Applications of Proteomics in Drug Discovery. Available at: [Link]
-
MetwareBio. Learn How Proteomics Can Advance Drug Development. Available at: [Link]
-
PubMed. Anti-inflammatory and side effects of cyclooxygenase inhibitors. Available at: [Link]
-
PubMed. Microsomal Prostaglandin E2 Synthase-1 as a New Macromolecular Drug Target in the Prevention of Inflammation and Cancer. Available at: [Link]
-
Creative Biolabs. Affinity Chromatography. Available at: [Link]
-
Patsnap. What is the role of proteomics in drug discovery? Available at: [Link]
-
Ingenta Connect. Prostaglandin E Synthase: A Novel Drug Target for Inflammation and Cancer. Available at: [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. Available at: [Link]
-
NCBI Bookshelf. COX Inhibitors. Available at: [Link]
-
RSC Publishing. Affinity-based target identification for bioactive small molecules. Available at: [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]
-
NIH. Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]
-
Springer Nature Experiments. Methods of Identification and Validation of Drug Target. Available at: [Link]
-
NIH. Target deconvolution techniques in modern phenotypic profiling. Available at: [Link]
-
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]
-
PMC. Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
-
NIH. Small molecule target identification using photo-affinity chromatography. Available at: [Link]
-
ACS Publications. Identification of Direct Protein Targets of Small Molecules. Available at: [Link]
-
YouTube. Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. Available at: [Link]
-
PMC. Identification of Direct Protein Targets of Small Molecules. Available at: [Link]
-
YouTube. Protein-Targeting Small Molecule Drug Screening-Preview. Available at: [Link]
-
Scholars Research Library. Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. Available at: [Link]
-
Amanote Research. (PDF) Design, Synthesis, and Biological Evaluation of. Available at: [Link]
-
Amanote Research. (PDF) Synthesis and Biological Evaluation of Some Novel. Available at: [Link]
-
NIH. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Available at: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]
-
AJPA MC. SYNTHESIS NEW ANALOGS OF 4-METHYL-1-NITROACRIDINE AND ITS BIOLOGICAL EVALUATION AS POTENTIAL ANTICANCER DRUGS. Available at: [Link]
-
PMC. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link]
-
PubMed. 4-Methylumbelliferones Analogues as Anticancer Agents: Synthesis and in Cell Pharmacological Studies. Available at: [Link]
Sources
- 1. Prostaglandin E Synthase: A Novel Drug Target for Inflammation an...: Ingenta Connect [ingentaconnect.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E(2) synthase inhibition as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. davuniversity.org [davuniversity.org]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Landscapes: A Comparative Guide to Cross-Reactivity Studies of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with biological systems, not just with its intended target, but also with a host of unintended "off-targets." This guide provides an in-depth, technical framework for designing and interpreting cross-reactivity studies for a promising class of compounds: Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate and its derivatives. Drawing from established principles in pharmacology and toxicology, this document will equip you with the rationale and methodologies to build a robust safety and selectivity profile for your molecules of interest.
The Structural Context: Why Cross-Reactivity is a Foregone Conclusion
The core scaffold of this compound belongs to the broader chemical class of arylcyclohexylamines. This class is renowned for its diverse pharmacological activities, largely driven by its members' ability to interact with multiple protein targets.[1][2] The prototypical arylcyclohexylamine, phencyclidine (PCP), and its analogue ketamine, are well-characterized NMDA receptor antagonists, but also exhibit affinities for dopamine transporters, sigma receptors, and opioid receptors.[1][2][3] This inherent promiscuity is a direct consequence of the molecule's structural features: a cyclohexyl ring, an aryl group, and an amine function, which can be readily modified to tune its interaction with various binding pockets.
Given this lineage, it is not a question of if this compound derivatives will exhibit cross-reactivity, but rather to what extent and with which off-targets. The presence of a fluorophenyl group and a carboxylate moiety will undoubtedly alter the molecule's physicochemical properties and, consequently, its polypharmacology compared to classic arylcyclohexylamines. Therefore, a systematic and multi-pronged approach to assessing cross-reactivity is not just recommended; it is imperative for any meaningful preclinical development.
A Phased Approach to De-risking: From In Silico Prediction to In Vitro Validation
A comprehensive cross-reactivity assessment should be viewed as a tiered process, starting with broad, cost-effective computational methods and progressively moving towards more focused and resource-intensive experimental validation. This approach allows for early identification of potential liabilities and informs the design of subsequent, more definitive studies.
Caption: A tiered workflow for assessing cross-reactivity of novel small molecules.
Phase 1: In Silico Profiling - The Predictive Power of Algorithms
Before embarking on wet-lab experiments, a wealth of information can be gleaned from computational approaches. These methods leverage vast databases of known compound-protein interactions to predict the likely off-targets of a novel molecule based on its chemical structure.[4][5]
Key Methodologies:
-
Similarity Searching and SAR Analysis: The most straightforward approach involves searching chemical databases for structurally similar compounds with known biological activities. This can provide initial clues about potential target classes. For this compound derivatives, this would involve a deep dive into the SAR of other arylcyclohexylamines.[3]
-
Pharmacophore Modeling and Docking Studies: These methods can be used to build 3D models of the molecule and virtually screen it against a library of protein binding sites. This can help to identify potential off-targets with high structural and chemical complementarity.
Data Interpretation:
The output of in silico profiling is a list of potential off-targets, often ranked by a confidence score or predicted binding affinity. It is crucial to remember that these are predictions and require experimental validation. However, they are invaluable for prioritizing which targets to investigate further in vitro.
Phase 2: In Vitro Screening - Casting a Wide Net
With a prioritized list of potential off-targets from in silico analysis, the next step is to perform broad in vitro screening. This typically involves testing the compound against a large panel of receptors, ion channels, enzymes, and transporters.
Recommended Experimental Protocol: Broad Panel Radioligand Binding Assays
This protocol outlines a general procedure for screening a compound against a commercially available off-target panel (e.g., Eurofins SafetyScreen or CEREP BioPrint).
Objective: To identify potential off-target interactions by measuring the displacement of a radiolabeled ligand from a panel of protein targets.
Materials:
-
Test compound (this compound derivative)
-
Commercially available off-target screening panel (membranes or purified proteins)
-
Appropriate radioligands for each target
-
Assay buffers
-
Scintillation vials and cocktail
-
Microplate reader or scintillation counter
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, combine the cell membranes or purified protein, the radioligand, and either vehicle, a reference compound, or the test compound at various concentrations.
-
Incubation: Incubate the plates at the recommended temperature and for the specified duration for each target to allow for binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) for any targets showing significant inhibition.
Comparative Data Presentation:
The results from a broad panel screen are best presented in a tabular format, allowing for a clear comparison of a derivative's activity across multiple targets.
| Target Class | Specific Target | % Inhibition at 10 µM (Derivative A) | % Inhibition at 10 µM (Derivative B) |
| GPCRs | Dopamine D2 | 85% | 78% |
| Serotonin 5-HT2A | 62% | 55% | |
| Opioid mu | 45% | 30% | |
| Ion Channels | NMDA | 92% | 88% |
| hERG | 15% | 12% | |
| Transporters | Dopamine Transporter (DAT) | 75% | 68% |
| Serotonin Transporter (SERT) | 35% | 25% |
Causality Behind Experimental Choices:
-
Choice of a Broad Panel: At the early discovery stage, it is more efficient to screen broadly to identify any potential off-target liabilities, rather than focusing on a few predicted targets.
-
Radioligand Binding Assays: This is a robust and high-throughput method for primary screening, providing a direct measure of a compound's ability to interact with a target.
-
Concentration Selection: A high concentration (e.g., 10 µM) is typically used for initial screening to maximize the chances of detecting even weak interactions.
For targets identified as high-risk based on in silico predictions or structural analogy (e.g., NMDA receptors, dopamine transporters), more targeted and sensitive immunoassays like ELISA can be employed for confirmation and quantification.[6]
Phase 3: Functional & Mechanistic Assays - From Binding to Biological Effect
Demonstrating that a compound binds to an off-target is only the first step. The more critical question is whether this binding translates into a functional consequence. Cell-based functional assays are essential for determining if a compound acts as an agonist, antagonist, or modulator of a given off-target.
Recommended Experimental Protocol: Cell-Based Reporter Gene Assay
This protocol describes a general method for assessing the functional activity of a compound on a G-protein coupled receptor (GPCR) off-target.
Objective: To determine if the test compound activates or inhibits a specific GPCR signaling pathway.
Materials:
-
A stable cell line expressing the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to the GPCR's signaling pathway.
-
Cell culture medium and supplements.
-
Test compound.
-
A known agonist and antagonist for the GPCR.
-
Reporter gene assay reagents.
-
Luminometer or spectrophotometer.
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations, along with a known agonist (to test for antagonism) or vehicle (to test for agonism).
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the reporter gene activity (e.g., luminescence or absorbance).
-
Data Analysis: Plot the reporter gene activity as a function of compound concentration to generate dose-response curves. Calculate the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Workflow:
Caption: Workflow for a cell-based reporter gene assay.
For confirming direct target engagement in a more physiological context, the Cellular Thermal Shift Assay (CETSA®) is a powerful technique.[7] It measures the change in the thermal stability of a protein upon ligand binding in intact cells or tissue lysates.
Phase 4: Preclinical Safety Assessment - The Regulatory Benchmark
For lead candidates progressing towards clinical development, regulatory agencies such as the FDA and EMA recommend tissue cross-reactivity (TCR) studies.[8][9][10][11] While these guidelines are primarily for biologics, the principles of assessing unintended binding in a panel of human tissues are highly relevant for small molecules with potential off-target liabilities.
Key Considerations for TCR Studies:
-
Tissue Panel: A comprehensive panel of normal human tissues (typically 30-40 different tissues) should be used.
-
Methodology: Immunohistochemistry (IHC) is the gold standard for visualizing the localization of binding within the tissue architecture.
-
Data Interpretation: Any observed off-target binding needs to be carefully evaluated for its potential toxicological significance.
Conclusion: Building a Comprehensive Selectivity Profile
The study of cross-reactivity is not merely an exercise in ticking a regulatory box; it is a fundamental aspect of understanding a molecule's true biological signature. For this compound derivatives, their arylcyclohexylamine heritage makes this a particularly salient issue. By employing a tiered strategy of in silico prediction, broad in vitro screening, functional validation, and, ultimately, preclinical tissue binding studies, researchers can build a robust and comprehensive selectivity profile. This not only de-risks the development process but also provides invaluable insights into the molecule's mechanism of action and potential for therapeutic innovation.
References
-
Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed. Available from: [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood - The Center for Forensic Science Research & Education. Available from: [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF - ResearchGate. Available from: [Link]
-
Arylcyclohexylamine - Wikipedia. Available from: [Link]
-
Arylcyclohexylamine - Wikiwand. Available from: [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood - The Center for Forensic Science Research & Education. Available from: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available from: [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. Available from: [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. Available from: [Link]
-
Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. Available from: [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed. Available from: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. Available from: [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Available from: [Link]
-
GLP Tissue Cross Reactivity Testing. Available from: [Link]
-
Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines - IPHASE Biosciences. Available from: [Link]
-
Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library - PMC - NIH. Available from: [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. Available from: [Link]
-
An Integrated In Silico and In Vitro Approach for the Identification of Natural Products Active against SARS-CoV-2 - PubMed Central. Available from: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]
-
S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA. Available from: [Link]
-
Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study - NIH. Available from: [Link]
-
Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Publishing. Available from: [Link]
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine - Wikiwand [wikiwand.com]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. info.bioivt.com [info.bioivt.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Computational Docking: Evaluating Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Derivatives
This guide provides an in-depth, technical comparison of computational docking methodologies for the study of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate derivatives. As a class of compounds with potential therapeutic applications, understanding their interaction with biological targets is paramount for rational drug design and development.[1][2][3][4][5][6][7][8][9][10][11][12] This document will navigate the complexities of in silico docking, offering a comparative analysis of available tools and a detailed protocol for researchers, scientists, and drug development professionals.
The Significance of In Silico Approaches in Modern Drug Discovery
Computational docking has become an indispensable tool in medicinal chemistry, offering a cost-effective and time-efficient method to predict the binding orientation and affinity of small molecules to their protein targets.[13][14][15] This predictive power allows for the rapid screening of large compound libraries and provides crucial insights into the molecular interactions driving biological activity, thereby accelerating the identification of promising drug candidates.[15][16] For novel derivatives such as this compound, where experimental data may be limited, in silico techniques provide a foundational understanding of their potential pharmacological profile.
Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical decision that can significantly impact the outcome of a computational study. Various programs employ different algorithms and scoring functions, each with its own set of strengths and weaknesses.[16][17] A comparative overview of some of the most widely used docking suites is presented below.
| Software | Algorithm Highlights | Scoring Function Highlights | Key Advantages | Key Limitations |
| AutoDock Vina | Employs a Lamarckian genetic algorithm for conformational searching.[18] | Uses an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, and electrostatic interactions.[19] | Open-source and widely used, making it a cost-effective option with a large user community.[16] Known for its speed and efficiency in virtual screening.[18] | Scoring function may be less accurate for predicting binding affinities compared to more computationally intensive methods.[20] |
| GOLD (Genetic Optimisation for Ligand Docking) | Utilizes a genetic algorithm to explore ligand and protein flexibility. | Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, PLP) allowing for tailored analysis.[17] | High accuracy in pose prediction and known for its ability to handle protein flexibility.[17][21] | Commercial software with a steeper learning curve.[16] |
| Glide (Schrödinger) | Employs a hierarchical search protocol, starting with a systematic search followed by minimization and scoring. | Features a proprietary GlideScore function that incorporates physics-based and empirical terms.[22] | Known for its high speed and accuracy, particularly in large-scale virtual screening.[17][22] Integrates well with other Schrödinger software. | Commercial software, which can be a cost barrier. |
| MOE (Molecular Operating Environment) | Offers a range of docking methodologies including rigid receptor, induced fit, and ensemble docking. | Implements several scoring functions like London dG, ASE, and GBVI/WSA dG for comprehensive evaluation.[23] | Provides an integrated environment for various molecular modeling tasks beyond docking. | Commercial software; the complexity of options can be overwhelming for novice users. |
Expert Insight: The selection of a docking program should be guided by the specific research question. For high-throughput virtual screening of a large library of this compound derivatives, Glide or AutoDock Vina would be excellent choices due to their speed.[17][18][22] For more detailed and accurate binding mode prediction of a smaller set of lead compounds, GOLD's handling of flexibility or MOE's diverse scoring functions might be more appropriate.[17][21][23] It is often beneficial to use multiple docking programs to build confidence in the predicted binding modes through consensus scoring.[23]
A Step-by-Step Protocol for Docking this compound Derivatives
This section outlines a detailed, self-validating protocol for a computational docking study. For this example, we will hypothesize a study of a this compound derivative against a putative kinase target, a common target for this class of compounds.[24]
Part 1: Preparation of the System
1. Ligand Preparation:
-
Rationale: The accuracy of a docking study is highly dependent on the correct three-dimensional representation of the ligand.
-
Steps:
-
Obtain the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation using software like Avogadro or ChemDraw.[25]
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[26]
-
Assign partial charges to the atoms (e.g., Gasteiger charges).[27]
-
Define rotatable bonds to allow for conformational flexibility during docking.[27]
-
2. Protein Preparation:
-
Rationale: The protein structure must be carefully prepared to ensure it is suitable for docking calculations. This involves correcting any structural defects and preparing the binding site.[26][28]
-
Steps:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).[29]
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands, unless a specific water molecule is known to be crucial for binding.[28][30]
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[27][31]
-
Assign protonation states to ionizable residues (e.g., His, Asp, Glu) based on the physiological pH.
-
Repair any missing side chains or loops in the protein structure using modeling software.[30]
-
Assign partial charges to the protein atoms.
-
Part 2: The Docking Workflow
Caption: A generalized workflow for molecular docking studies.
3. Grid Generation:
-
Rationale: This step defines the three-dimensional space within the protein's active site where the docking algorithm will search for viable binding poses.[26][27]
-
Steps:
-
Identify the binding pocket of the kinase. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on its location.
-
Define the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.
-
4. Docking Simulation:
-
Rationale: The core of the docking process, where the software explores different conformations of the ligand within the defined grid and scores them based on their predicted binding affinity.[13][15]
-
Steps:
-
Select the appropriate docking algorithm and parameters. For example, in AutoDock Vina, you would specify the exhaustiveness of the search.
-
Initiate the docking run. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding energy score.[19]
-
Part 3: Analysis and Validation
5. Results Analysis:
-
Rationale: A critical evaluation of the docking results is necessary to identify the most plausible binding mode and to understand the key molecular interactions.[20][32]
-
Steps:
-
Analyze Binding Energies: The docking score provides an estimation of the binding affinity.[20] Lower binding energies generally indicate more favorable binding.[19]
-
Visualize Binding Poses: Use molecular visualization software like PyMOL or Chimera to inspect the top-ranked binding poses.[33]
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[13] This helps to rationalize the observed binding affinity and can guide further optimization of the ligand.
-
Clustering Analysis: Group similar binding poses together to understand the conformational preferences of the ligand in the active site.[20]
-
6. Validation:
-
Rationale: Computational predictions must be validated to ensure their reliability.[34]
-
Steps:
-
Re-docking: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this native ligand and compare the predicted pose to the experimental one. The Root Mean Square Deviation (RMSD) between the two poses should ideally be less than 2.0 Å.[35]
-
Comparison with Known Binders: Dock known active and inactive compounds for the target protein to assess if the docking protocol can successfully distinguish between them.[26]
-
Experimental Validation: Ultimately, the most reliable validation comes from experimental testing of the docked compounds in biological assays.
-
Concluding Remarks
Computational docking is a powerful technique for investigating the potential interactions of novel compounds like this compound derivatives with their biological targets. However, it is essential to approach these studies with a rigorous and well-validated methodology. By carefully preparing the molecular systems, selecting the appropriate docking software, and critically analyzing the results, researchers can gain valuable insights to guide their drug discovery efforts. The protocol and comparisons provided in this guide serve as a robust framework for conducting meaningful and reproducible in silico docking studies.
References
- Li, X., et al. (2009). Evaluation of the performance of four molecular docking programs on a diverse set of protein-ligand complexes. PubMed.
- Quora. (2021). How does one prepare proteins for molecular docking? Quora.
- Sivakumar, V., & Agrawal, R. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Kumar, A., & Singh, J. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical Sciences and Research.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
- Chen, Y., et al. (2006). Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. Journal of Chemical Information and Modeling.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange.
- (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate.
- Bioinformatics and Biotech. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube.
- Meng, X. Y., et al. (2011). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Chemical Information and Modeling.
- (n.d.). Session 4: Introduction to in silico docking. University of Cambridge.
- (2024). In Silico Molecular Docking with Ligand Target. Protocols.io.
- (2019). Molecular docking proteins preparation. ResearchGate.
- Su, M., et al. (2024). An evaluation study of molecular docking tools: comparing pose accuracy, computational. Diva-portal.org.
- (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn.
- Atanasova, M., et al. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. MDPI.
- (n.d.). Best Practices in Docking and Activity Prediction. ResearchGate.
- Cheng, T., et al. (2009). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. NIH.
- (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- (2024). A Review on In Silico molecular docking Studies. ijariie.
- (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- (n.d.). Docking and scoring. Schrödinger.
- (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN.
- (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
- Labib, M. F., et al. (n.d.). Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. Physical Chemistry Research.
- (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
- (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. ResearchGate.
- (2023). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI.
- (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Semantic Scholar.
- (n.d.). Molecular Docking. Scientific Research Publishing.
- (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
- (2021). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI.
- (2016). Synthesis and molecular docking study of 4-chlorophenylquinazoline-4-[3h]-one derivatives as COX-2 inhibitor. Universitas Airlangga.
- (2012). A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. ResearchGate.
- (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH.
- (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PubMed.
- (2020). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI.
- (n.d.). Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate. MySkinRecipes.
Sources
- 1. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ijariie.com [ijariie.com]
- 16. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 17. Evaluation of the performance of four molecular docking programs on a diverse set of protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. etflin.com [etflin.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 22. schrodinger.com [schrodinger.com]
- 23. mdpi.com [mdpi.com]
- 24. scholar.unair.ac.id [scholar.unair.ac.id]
- 25. mdpi.com [mdpi.com]
- 26. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 28. quora.com [quora.com]
- 29. In Silico Molecular Docking with Ligand Target [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
- 32. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 33. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 34. youtube.com [youtube.com]
- 35. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
The presence of the carbon-fluorine bond is a key consideration. This bond is exceptionally strong, which imparts chemical stability to the molecule. Consequently, these compounds can be persistent in the environment, necessitating disposal methods that ensure their complete destruction.[1]
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, a conservative approach to hazard assessment is mandatory. Based on its chemical structure, Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate should be handled as a hazardous substance.
Inferred Hazards:
-
Skin and Eye Irritation: Many organic esters and ketones can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Toxicity: Halogenated organic compounds can exhibit toxicity, and it is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Personal Protective Equipment (PPE)
A fundamental aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (solid, liquid solution, or as waste).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn when handling larger quantities.[5] | Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. | Prevents skin contact and absorption. Given the halogenated nature of the compound, ensuring glove integrity is crucial. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against spills and splashes, minimizing skin exposure. |
| Respiratory | Use in a certified chemical fume hood. If a hood is not available, a respirator with an organic vapor cartridge may be necessary. | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[4][5][6] this compound and materials contaminated with it must be treated as halogenated organic waste .[6][7]
Step 1: Designate a Halogenated Organic Waste Container
-
Select a container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).[8][9][10] Never use metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[8][11]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[4]
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label.[7]
-
Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[4][6]
Step 3: Waste Collection
-
Pure or Concentrated Compound: Unused or excess this compound should be disposed of in its original container if possible, with a hazardous waste label applied. If transferring, do so in a fume hood.
-
Solutions: Collect all solutions containing this compound in your designated halogenated organic waste container. Do not mix with non-halogenated waste streams.[4]
-
Contaminated Labware and Debris: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid halogenated waste.[5]
Step 4: Storage of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.[4][7]
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8]
Disposal Decision Workflow
To aid in the decision-making process for proper waste segregation and disposal, the following workflow should be followed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bsu.edu [bsu.edu]
- 10. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
Navigating the Safe Handling of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work and the safety of our laboratory environment are paramount. The introduction of novel chemical entities into our workflows, such as Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling this fluorinated organic compound, ensuring both operational excellence and the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if splashed.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
The presence of the fluorophenyl group warrants special attention. Fluorinated organic compounds can exhibit unique reactivity and metabolic pathways, underscoring the need for stringent containment measures.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the compound or solvents, which can cause serious eye irritation. A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. The choice of glove material should be cross-referenced with the solvent in use to ensure chemical resistance. Double-gloving adds an extra layer of protection against potential permeation. |
| Body Protection | A flame-resistant laboratory coat, worn fully buttoned. | Protects the skin and personal clothing from splashes and spills. A flame-resistant coat is a prudent measure when working with any organic compound. |
| Respiratory Protection | To be used in a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical to minimizing exposure and ensuring reproducible, safe experimental outcomes. The following workflow is designed to guide the user through the key stages of handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
1. Preparation:
- Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.
- Assemble Materials in a Chemical Fume Hood: All manipulations of this compound should be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[1]
2. Handling:
- Weighing: If weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
- Dissolving: When dissolving the compound, add the solvent slowly to the compound to avoid splashing.
- Performing the Reaction: Ensure that the reaction vessel is appropriately secured and that any potential for exothermic reactions is controlled (e.g., by using an ice bath).
3. Cleanup and Disposal:
- Quenching: If the reaction requires quenching, do so carefully and in a controlled manner to avoid vigorous or uncontrolled reactions.
- Waste Segregation and Labeling: All waste contaminated with this compound, including disposable labware, gloves, and solutions, must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
- Decontamination: Thoroughly decontaminate the work area within the fume hood with an appropriate solvent.
- Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of disposable items in the designated hazardous waste container. Wash hands thoroughly after removing gloves.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Characterization: All materials contaminated with this compound must be treated as hazardous waste.
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for all waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
Disposal Procedure:
-
Segregation: Keep waste containing this compound separate from other laboratory waste streams.
-
Collection: Ensure the waste container is kept closed except when adding waste.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste management contractor. Your institution's Environmental Health and Safety (EHS) office will provide guidance on the specific procedures for your location.
Caption: A logical flow diagram for the proper disposal of waste containing this compound.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence within the laboratory.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

